molecular formula C9H7NO3 B1505955 3-Hydroxy-1H-indole-2-carboxylic acid CAS No. 6245-93-8

3-Hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B1505955
CAS No.: 6245-93-8
M. Wt: 177.16 g/mol
InChI Key: AMXMODDEDUGKDR-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXMODDEDUGKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716056
Record name 3-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-93-8
Record name 3-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Hydroxy-1H-indole-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide expert insights into the causality behind experimental choices and to ensure the trustworthiness of the presented information through authoritative references.

Core Molecular Characteristics

This compound, a derivative of the indole scaffold, is a molecule of significant interest in medicinal chemistry and organic synthesis. The indole ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. The strategic placement of a hydroxyl group at the C3-position and a carboxylic acid at the C2-position imparts unique chemical and physical properties that are critical for its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while a CAS number has been assigned to this compound, detailed experimental data in the public domain is limited. The presented data is a combination of available information and predicted properties based on the analysis of structurally similar indole-2-carboxylic acid derivatives.

PropertyValueSource/Comment
CAS Number 6245-93-8[1]
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Expected to be a solid.Based on related indole carboxylic acids.
Melting Point Not explicitly reported. Indole-2-carboxylic acid has a melting point of 202-206 °C.The hydroxyl group may influence the melting point through intermolecular hydrogen bonding.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like ethanol and DMF.Indole-2-carboxylic acids are generally soluble in organic solvents.[2] Octahydro-1H-indole-2-carboxylic acid is practically insoluble in water.[3]
pKa Not explicitly reported.The carboxylic acid proton is expected to be acidic, while the N-H proton is weakly acidic. The phenolic hydroxyl group will also have a characteristic pKa.
Tautomerism: The Keto-Enol Equilibrium

A crucial aspect of the chemistry of 3-hydroxyindoles is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid. The position of this equilibrium is influenced by the solvent, pH, and the presence of other substituents on the indole ring. This dynamic behavior is fundamental to its reactivity and must be considered in any synthetic or biological application.

fischer_synthesis Start Starting Materials: - o-Hydrazinophenol - Pyruvic Acid Step1 Condensation to form Hydrazone Start->Step1 Step2 Acid-catalyzed Cyclization (Fischer Indolization) Step1->Step2 Heat, Acid Catalyst (e.g., H₂SO₄, PPA) Step3 Work-up and Purification Step2->Step3 Product This compound Step3->Product Crystallization or Chromatography

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve o-hydrazinophenol in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indolization (Cyclization):

    • To the hydrazone solution, add a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride. The choice of catalyst can significantly impact the reaction yield and selectivity.

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the specific substrates and catalyst used.

    • The acid catalyzes a-[2][2]sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

    • The crude product may precipitate out of the solution. Collect the solid by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not provided in the search results, the expected key features based on its structure are outlined below.

Expected Spectroscopic Data
Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons on the benzene ring (multiplets in the range of δ 7.0-8.0 ppm).- A broad singlet for the N-H proton (typically downfield, > δ 10 ppm).- A broad singlet for the carboxylic acid proton (typically very downfield, > δ 12 ppm).- A singlet for the C3-OH proton (chemical shift can be variable and may exchange with D₂O).
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ ~160-170 ppm).- Carbons of the indole ring (in the aromatic region, δ ~100-140 ppm).- The C3 carbon bearing the hydroxyl group will be shifted downfield.
Infrared (IR) Spectroscopy - A broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹).- A broad O-H stretching band from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).- An N-H stretching band (around 3300-3500 cm⁻¹).- A C=O stretching band from the carboxylic acid (around 1680-1710 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 177.16.

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and opens avenues for various applications, particularly in the realm of drug discovery.

Key Reactive Sites

Caption: Key reactive sites of this compound.

  • Carboxylic Acid (C2): This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These modifications are crucial for modulating the pharmacokinetic properties of potential drug candidates. [2]* Hydroxyl Group (C3): The phenolic hydroxyl group can be derivatized through etherification or esterification, providing another handle for structural modification.

  • Indole Nitrogen (N1): The N-H proton can be substituted through alkylation or acylation, which can influence the electronic properties and biological activity of the molecule.

  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, although the directing effects of the existing substituents will influence the position of further functionalization.

Potential Biological and Pharmacological Significance

Derivatives of indole-2-carboxylic acid have shown a wide range of biological activities, suggesting that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

  • Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. [4]The core structure chelates essential metal ions in the enzyme's active site.

  • Neuroprotection: Certain indole-2-carboxylic acid derivatives act as antagonists of the NMDA receptor, which is implicated in neurotoxic damage. [2]This suggests potential applications in treating neurodegenerative diseases.

  • Anti-inflammatory and Anti-asthmatic Agents: 3-Substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the CysLT1 receptor, which plays a role in asthma and other inflammatory conditions. [5]* Precursor for Complex Molecules: The indole-2-carboxylic acid moiety is a key starting material for the synthesis of more complex pharmaceutical compounds. [3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. While detailed experimental data is currently sparse, its structural features strongly suggest its utility as a versatile building block in medicinal chemistry. Future research should focus on the development of efficient and scalable synthetic routes, thorough characterization of its physicochemical and spectroscopic properties, and exploration of its biological activities across various therapeutic areas. The insights provided in this guide, grounded in the established chemistry of related indole derivatives, offer a solid foundation for researchers to embark on the exploration of this promising compound.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Tryptophan. Wikipedia. [Link]

  • Indole-2-carboxylic acid derivatives.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1H-indole-2-carboxylic acid, a fascinating heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its indole core is a privileged scaffold, found in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of both a hydroxyl and a carboxylic acid group on this bicyclic aromatic system imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its structure, properties, and the experimental methodologies employed for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related indole derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability.

Molecular Structure and Identity

The structure of this compound is characterized by an indole ring system substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position.

Systematic Name: this compound CAS Number: 6245-93-8[1] Molecular Formula: C₉H₇NO₃[1] Molecular Weight: 177.16 g/mol [1]

The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptor (carbonyl and hydroxyl oxygens), as well as an acidic proton, dictates its intermolecular interactions and overall polarity.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 6245-93-8[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated.Inferred from related structures
pKa Data not available

Tautomerism: A Key Structural Feature

An important structural consideration for 3-hydroxyindoles is the potential for tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid (also known as indoxylic acid). The position of this equilibrium is influenced by the solvent, pH, and the presence of other substituents. Understanding this tautomeric relationship is crucial for interpreting spectroscopic data and predicting the compound's reactivity.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase HPLC_System Inject into HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Solution Prepare Standard Solution Standard_Solution->HPLC_System Sample_Solution Prepare Sample Solution Sample_Solution->HPLC_System Chromatogram Record Chromatogram HPLC_System->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Hydroxy-1H-indole-2-carboxylic Acid

Preamble: Navigating the Spectroscopic Challenge of a Tautomeric System

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS 6245-93-8). It is crucial for researchers to recognize that this molecule is subject to keto-enol tautomerism. The 3-hydroxy-indole (enol) form can exist in equilibrium with its 3-oxo-2,3-dihydro-1H-indole (keto or oxindole) tautomer. This dynamic equilibrium is highly sensitive to the physical state (solid vs. solution) and the solvent's polarity and proticity, which will profoundly influence the observed spectroscopic data. This document will, therefore, present a predictive analysis grounded in the established principles of spectroscopy and data from analogous structures, offering insights into how to interpret the spectra of either or a mixture of both tautomers.

Section 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups. For this compound, the IR spectrum is expected to be dominated by features of the hydroxyl, amine, carboxylic acid, and aromatic moieties. The key diagnostic challenge is distinguishing between the enol and keto forms.

Predicted IR Absorption Bands

The interpretation of the IR spectrum hinges on identifying characteristic vibrational modes. Due to extensive hydrogen bonding, many peaks, particularly those involving O-H and N-H groups, are expected to be broad.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Commentary and Rationale
Carboxylic Acid O-HStretching (ν)3300 - 2500 (very broad)This is a hallmark of a hydrogen-bonded carboxylic acid dimer. Its broadness is a key identifying feature and it will likely overlap with C-H and N-H stretches.[1][2]
Indole N-HStretching (ν)~3400 - 3300 (medium, broad)In the enol tautomer, this peak indicates the N-H of the indole ring. Its position and broadness are influenced by hydrogen bonding.
Enol O-HStretching (ν)~3500 (sharp, if free) or ~3200 (broad, if H-bonded)This peak, specific to the enol form, may be difficult to resolve from the broad carboxylic acid and N-H bands.
Aromatic C-HStretching (ν)3100 - 3000 (sharp, multiple)These peaks are characteristic of the C-H bonds on the benzene portion of the indole ring.
Carbonyl C=OStretching (ν)~1710 - 1680A strong, sharp peak characteristic of a carboxylic acid carbonyl. In the keto (oxindole) tautomer, an additional lactam carbonyl stretch would be expected around 1680-1660 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency.[1][2]
Aromatic C=CStretching (ν)~1600, ~1450 (multiple, variable)These absorptions are characteristic of the indole aromatic ring system.
C-OStretching (ν)~1320 - 1210 (strong)This band is associated with the C-O single bond of the carboxylic acid group.[2]
O-HBending (δ)~960 - 900 (broad)The out-of-plane bend for the carboxylic acid O-H is another diagnostically useful, broad peak.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state ATR-FTIR is the preferred method for rapid and non-destructive analysis.

  • Sample Preparation: Ensure the solid sample of this compound is dry. No further preparation is typically needed.

  • Instrument Setup: Use a diamond or germanium ATR crystal. Record a background spectrum of the clean, empty crystal.

  • Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply consistent pressure using the instrument's anvil.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Visualization: Tautomeric Equilibrium

The equilibrium between the two principal tautomers is central to understanding the compound's properties.

Caption: Keto-enol tautomerism in this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The observed spectra will be highly dependent on the solvent used due to its effect on tautomeric equilibrium and proton exchange rates. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids as it solubilizes the compound and often allows for the observation of exchangeable protons (OH, NH).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different proton environments and their connectivity.

Proton Assignment Predicted δ (ppm) Multiplicity Commentary and Rationale
Carboxyl H (-COOH)12.0 - 13.0Broad SingletThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that will exchange with D₂O.[3]
Indole N-H11.0 - 12.0Broad SingletIn the enol form, the indole N-H proton is deshielded and often broad. In the keto form, this becomes an amide N-H, shifting slightly upfield.
Enol O-H9.0 - 10.0Broad SingletIf the enol tautomer is present, this hydroxyl proton will appear as a broad, exchangeable signal. Its absence would suggest the dominance of the keto form.
Aromatic H (H4-H7)7.0 - 7.8Multiplets (d, t, dd)The four protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their coupling to neighbors. For example, H4 and H7 are often doublets, while H5 and H6 are often triplets or doublets of doublets.
Aliphatic C3-H (Keto form)~5.0SingletThis is a key diagnostic peak. If the keto (oxindole) tautomer is present, the proton at the C3 position will appear as a singlet in this region. Its presence and integration would indicate the keto:enol ratio.
Predicted ¹³C NMR Spectral Data

The carbon NMR provides a count of non-equivalent carbon atoms and information about their chemical environment.

Carbon Assignment Predicted δ (ppm) Commentary and Rationale
Carboxyl C=O165 - 175The carbonyl carbon of the carboxylic acid is significantly downfield.
Lactam C=O (Keto form)175 - 185Diagnostic for the keto tautomer. The C2 carbonyl of the oxindole ring would appear in this region.
C3 (Enol form)140 - 150In the enol form, C3 is an sp² carbon bonded to an oxygen, resulting in a downfield shift.
C3 (Keto form)70 - 80In the keto form, C3 is a quaternary sp³ carbon bonded to an oxygen, appearing much further upfield.
Aromatic/Indole Carbons110 - 140The remaining sp² carbons of the indole ring system will resonate in this characteristic region.
Visualization: General NMR Workflow

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Acquire 2D NMR (COSY, HSQC) (Optional, for structure confirmation) B->D E Process Data (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Spectral Interpretation - Chemical Shifts - Integration - Coupling Constants E->F G Identify Tautomeric Forms (Look for key diagnostic peaks) F->G H Final Structure Elucidation G->H

Caption: A generalized workflow for NMR-based structural elucidation.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.

Predicted Molecular Ion and Fragmentation

The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 177, corresponding to the intact molecule.

  • Key Fragmentation Pathways: The fragmentation will likely proceed through characteristic losses from the carboxylic acid and indole core. Analysis of related hydroxyindole-3-carboxylic acids provides a strong basis for these predictions.[4]

    • Loss of H₂O (m/z 159): Decarboxylation is often preceded or accompanied by the loss of water. This is a common fragmentation for molecules with hydroxyl and carboxyl groups.

    • Loss of •OH (m/z 160): Alpha-cleavage at the carboxylic acid can lead to the loss of a hydroxyl radical.

    • Loss of COOH (m/z 132): Loss of the entire carboxyl group as a radical is a highly probable fragmentation pathway.

    • Decarboxylation (Loss of CO₂, m/z 133): The most characteristic fragmentation of a carboxylic acid, leading to the [M-CO₂]⁺˙ ion. This fragment (3-hydroxyindole) would be a major peak in the spectrum.

    • Subsequent Fragmentation: The fragment at m/z 133 would likely lose CO (a common indole fragmentation) to yield a fragment at m/z 105.

Summary of Predicted Mass Fragments
m/z Value Proposed Fragment Identity Rationale
177[M]⁺˙Molecular Ion
160[M - •OH]⁺Loss of hydroxyl radical from carboxylic acid
159[M - H₂O]⁺˙Loss of water
133[M - CO₂]⁺˙Decarboxylation, likely a major fragment
132[M - •COOH]⁺Loss of the carboxylic acid group
105[M - CO₂ - CO]⁺˙Subsequent loss of carbon monoxide from the m/z 133 fragment

Section 4: Conclusion and Integrated Spectroscopic Portrait

The structural elucidation of this compound is a non-trivial exercise due to the inherent tautomerism. A combined analytical approach is essential for a definitive characterization.

  • IR spectroscopy will quickly confirm the presence of the carboxylic acid and aromatic indole core. The broadness of the hydroxyl and amine stretches will indicate strong intermolecular hydrogen bonding.

  • Mass spectrometry will confirm the molecular weight of 177 g/mol and show a characteristic fragmentation pattern dominated by decarboxylation.

  • NMR spectroscopy is the most powerful tool for elucidating the specific tautomeric form(s) present in solution. The presence or absence of a proton signal around 5.0 ppm in the ¹H NMR spectrum is the most direct indicator of the keto-enol ratio.

By carefully applying these state-of-the-art spectroscopic techniques and interpreting the data with an understanding of the underlying chemical principles, researchers can confidently characterize the structure of this compound and its tautomeric behavior in different environments.

References

  • Heacock, R. A., Hutzinger, O., & Jamieson, W. D. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1302.
  • Nawara, K., & Pikus, S. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3324. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1H-indole-2-carboxylic acid, a synthetically derived indole derivative, stands as a pivotal scaffold in medicinal chemistry. While not found in nature, its strategic importance lies in its utility as a versatile building block for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and the significant therapeutic applications of derivatives based on this core structure. The guide details a robust synthetic protocol for its preparation and furnishes a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the extensive body of research highlighting the potent anticancer, antiviral, and neuroprotective activities exhibited by its derivatives, thereby underscoring its value in contemporary drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among the vast family of indole derivatives, this compound has emerged as a significant synthetic intermediate. Although extensive searches of natural product databases and scientific literature have not revealed its natural occurrence, its value in the synthesis of pharmacologically active compounds is well-documented.

Derivatives of the this compound core have demonstrated significant potential in various therapeutic areas. Researchers have successfully synthesized and evaluated a range of these compounds, revealing potent activities, including anticancer, antiviral, and neuroprotective effects.[2][3][4] This guide serves as a technical resource for researchers engaged in the synthesis and application of indole-based compounds, providing a detailed examination of the synthesis, characterization, and medicinal chemistry applications of this important synthetic scaffold.

Synthesis of this compound

The most efficient and commonly employed method for the synthesis of this compound and its esters involves a modified Baeyer-Villiger oxidation of the corresponding indole-2-carboxylates.[5] This two-step sequence commences with a Vilsmeier-Haack formylation of an indole-2-carboxylate, followed by the Baeyer-Villiger oxidation of the resulting 3-formylindole-2-carboxylate.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from a readily available indole-2-carboxylate ester. The first step introduces a formyl group at the C3 position of the indole ring, which then serves as the substrate for the subsequent Baeyer-Villiger oxidation to yield the desired 3-hydroxy derivative.

Synthetic_Pathway Indole-2-carboxylate Indole-2-carboxylate 3-Formylindole-2-carboxylate 3-Formylindole-2-carboxylate Indole-2-carboxylate->3-Formylindole-2-carboxylate Vilsmeier-Haack Formylation 3-Hydroxyindole-2-carboxylate 3-Hydroxyindole-2-carboxylate 3-Formylindole-2-carboxylate->3-Hydroxyindole-2-carboxylate Baeyer-Villiger Oxidation

Caption: Synthetic route to 3-hydroxyindole-2-carboxylates.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of ethyl 3-hydroxy-1H-indole-2-carboxylate, a common ester of the target compound. The free acid can be obtained by subsequent hydrolysis.

Step 1: Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate

  • Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Reaction: To a solution of ethyl indole-2-carboxylate in anhydrous DMF, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium bicarbonate, to precipitate the product.

  • Purification: Collect the crude ethyl 3-formyl-1H-indole-2-carboxylate by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Baeyer-Villiger Oxidation of Ethyl 3-Formyl-1H-indole-2-carboxylate

  • Reaction Setup: Dissolve the ethyl 3-formyl-1H-indole-2-carboxylate in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at room temperature.[6] The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxy-1H-indole-2-carboxylate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound (Optional)

  • Saponification: Dissolve the ethyl 3-hydroxy-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid.

  • Purification: Collect the this compound by filtration, wash with cold water, and dry.

Physicochemical and Spectroscopic Characterization

The proper identification and characterization of this compound are crucial for its use in further synthetic applications and biological studies.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
Melting Point213-214 °C (decomposes)
SolubilitySoluble in hot alcohol and alkali hydroxides; insoluble in chloroform.[7]
pKa (Carboxylic Acid)~2-3 (estimated)[7]
Spectroscopic Data

The following are typical spectroscopic data for indole-2-carboxylic acid derivatives. Specific data for the 3-hydroxy derivative should be acquired upon synthesis and purification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically in the downfield region of 10-12 ppm. The protons on the indole ring will appear in the aromatic region (around 7-8 ppm), and their specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon of the carboxyl group typically resonates in the range of 160-185 ppm. The carbons of the indole ring will appear in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹. The C=O stretching vibration of the carboxyl group typically appears around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and a carboxyl group (-45 amu).

Significance in Medicinal Chemistry

The this compound scaffold is a key component in the design and synthesis of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been extensively investigated for their anticancer properties. For instance, novel 1H-indole-2-carboxylic acid derivatives have been synthesized and shown to target the 14-3-3η protein, which is overexpressed in several cancers, leading to potent inhibitory activity against human liver cancer cell lines.[2] Other studies have identified indole-2-carboxylic acid derivatives as inhibitors of Mcl-1, an anti-apoptotic protein, demonstrating their potential in leukemia treatment.[1]

Antiviral Activity

The indole scaffold is also a valuable template for the development of antiviral agents. Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3] Furthermore, certain indole-3-carboxylic acid derivatives have demonstrated in vitro antiviral activity against SARS-CoV-2.[8][9]

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another active area of research. Indole-based compounds have been shown to possess antioxidant properties and the ability to disaggregate amyloid-β peptides, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] Additionally, certain indole-2-carboxylic acid derivatives have been investigated as antagonists of the NMDA receptor, which is implicated in neurotoxic damage.[10]

Conclusion

While this compound is not a naturally occurring molecule, its synthetic accessibility and the significant biological activities of its derivatives establish it as a valuable scaffold in medicinal chemistry. The synthetic route via a modified Baeyer-Villiger oxidation provides a reliable method for its preparation. The diverse therapeutic potential of its derivatives in oncology, virology, and neurology underscores the importance of this compound as a building block for the development of novel therapeutic agents. This guide provides a foundational resource for researchers looking to explore the synthesis and application of this promising indole derivative in their drug discovery endeavors.

References

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (2024-05-21). Available from: [Link].

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An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1H-indole-2-carboxylic acid is an intriguing heterocyclic compound with potential applications in medicinal chemistry and drug development. While its synthetic routes are established, a comprehensive understanding of its natural biosynthetic pathway remains an area of active investigation. This technical guide synthesizes the current knowledge on indole metabolism and enzymatic hydroxylation to propose a putative biosynthetic pathway for this compound. We will delve into the likely precursor molecules, the key enzymatic transformations, and the methodologies required to elucidate and validate this pathway. This document is intended to serve as a foundational resource for researchers seeking to explore the biosynthesis of this and related indole-containing natural products.

Introduction: The Significance of Indole Derivatives

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and synthetic compounds. From the essential amino acid tryptophan to complex alkaloids, indole derivatives exhibit a broad spectrum of pharmacological activities.[1] The introduction of hydroxyl groups to the indole ring can significantly modulate a molecule's biological properties, including its receptor binding affinity, metabolic stability, and pharmacokinetic profile. This compound, as a hydroxylated derivative of indole-2-carboxylic acid, represents a molecule of interest for the development of novel therapeutics.[2][3] Understanding its biosynthesis is crucial for harnessing biocatalytic production methods and for the discovery of new enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway: From Tryptophan to a Hydroxylated Indole

While a definitive, end-to-end biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, a plausible route can be postulated based on known metabolic pathways of tryptophan and the enzymatic capabilities of various organisms. The proposed pathway initiates with the ubiquitous precursor, L-tryptophan.

The biosynthesis can be conceptually divided into two key stages:

  • Stage 1: Formation of the Indole-2-carboxylic Acid Scaffold.

  • Stage 2: Hydroxylation of the Indole Ring at the C3 Position.

Stage 1: Biosynthesis of the Precursor, Indole-2-carboxylic Acid

The formation of indole-2-carboxylic acid from tryptophan is not a major, universally conserved metabolic route. However, evidence from studies on bacterial pathogenesis has shed light on a potential pathway involving the enzymes IbeA and IbeB. While the precise mechanism of the IbeA/IbeB system is still under investigation, it is proposed to be involved in the conversion of a tryptophan-derived precursor to indole-2-carboxylic acid.

Another potential, though less direct, route could involve the metabolism of tryptophan by various gut microbiota, which are known to produce a wide array of indole derivatives.[4] For instance, some bacteria can synthesize indole-3-carboxaldehyde from tryptophan, which could potentially be a substrate for further enzymatic modification to indole-2-carboxylic acid.[5]

Stage 2: The Crucial Hydroxylation Step

The introduction of a hydroxyl group at the C3 position of the indole ring is the defining step in the formation of this compound. This transformation is most likely catalyzed by a class of enzymes known as monooxygenases or dioxygenases .

Key Enzyme Families Implicated in Indole Hydroxylation:

  • Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of heme-thiolate proteins is renowned for its ability to catalyze the oxidation of a wide range of substrates. Notably, the human cytochrome P450 enzyme, CYP2A6 , has been shown to oxidize indole to produce indoxyl (3-hydroxyindole) .[6] This provides a strong precedent for the enzymatic hydroxylation of an indole ring at the C3 position. It is highly probable that a microbial CYP enzyme exists with the substrate specificity to act on indole-2-carboxylic acid.

  • Flavin-Dependent Monooxygenases: These enzymes utilize flavin cofactors (FAD or FMN) to activate molecular oxygen and hydroxylate aromatic substrates. Flavin-dependent monooxygenases are frequently involved in the biosynthesis of complex fungal indole alkaloids, often catalyzing epoxidation of the indole 2,3-double bond, which can subsequently lead to hydroxylated products.[7]

  • Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into their substrates. While often associated with ring cleavage, some dioxygenases can perform hydroxylation reactions.

The proposed overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_Pathway Tryptophan L-Tryptophan ICA_Precursor Indole-2-carboxylic Acid Precursor Tryptophan->ICA_Precursor Multiple Steps (e.g., Tryptophan Metabolism) ICA 1H-Indole-2-carboxylic Acid ICA_Precursor->ICA IbeA / IbeB (Proposed) HICA 3-Hydroxy-1H-indole- 2-carboxylic Acid ICA->HICA Monooxygenase / Dioxygenase (e.g., CYP450)

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Pathway Elucidation and Validation

Confirming the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols outline the key steps for identifying the responsible genes and enzymes and characterizing their function.

Experimental Workflow for Pathway Discovery

Experimental_Workflow cluster_0 In Silico & Screening cluster_1 Gene Identification & Expression cluster_2 Enzyme Characterization cluster_3 Product Identification A Genome Mining & Homology Searches C Gene Knockout Studies A->C B Screening of Microbial Strains B->C D Heterologous Expression of Candidate Genes C->D E Enzyme Purification D->E F In Vitro Enzyme Assays E->F G Kinetic Analysis F->G H LC-MS / HPLC Analysis F->H I NMR Spectroscopy H->I

Caption: Experimental workflow for the elucidation of the biosynthetic pathway.

Detailed Experimental Protocols

Protocol 1: Screening for Producing Organisms

  • Culture Collection: Assemble a diverse collection of microorganisms, particularly bacteria (e.g., Streptomyces, Pseudomonas) and fungi (e.g., Aspergillus, Penicillium), known for producing indole alkaloids.

  • Cultivation: Grow the strains in various liquid media, some supplemented with L-tryptophan or indole-2-carboxylic acid to potentially induce the expression of the biosynthetic genes.

  • Extraction: After a suitable incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

  • Analytical Screening: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this compound by comparing the retention time and mass spectrum with an authentic standard.

Protocol 2: Identification of Candidate Genes

  • Genome Sequencing: Sequence the genome of any identified producing strains.

  • Bioinformatic Analysis: Search the genome for genes encoding putative monooxygenases or dioxygenases, particularly those located in potential biosynthetic gene clusters for secondary metabolites. Homology searches using known indole-hydroxylating enzymes (e.g., CYP2A6) can guide this process.

Protocol 3: Functional Gene Characterization

  • Gene Knockout: In the producing organism, create a targeted deletion of the candidate hydroxylase gene. Analyze the mutant strain's culture extract by LC-MS to confirm the abolishment of this compound production.

  • Heterologous Expression: Clone the candidate gene into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.

  • Whole-Cell Biotransformation: Culture the recombinant host and feed it with the precursor, indole-2-carboxylic acid. Analyze the culture extract for the production of this compound.

Protocol 4: In Vitro Enzymatic Assay

  • Protein Expression and Purification: Overexpress the candidate hydroxylase enzyme with a purification tag (e.g., His-tag) in E. coli and purify it using affinity chromatography.

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, indole-2-carboxylic acid, and necessary cofactors (e.g., NADPH for CYPs, FAD for flavin-dependent monooxygenases) in a suitable buffer.

  • Reaction and Analysis: Incubate the reaction mixture at an optimal temperature. At various time points, quench the reaction and analyze the formation of this compound by HPLC or LC-MS.

Quantitative Data Summary

While specific kinetic data for the biosynthesis of this compound is not yet available, the following table provides a template for summarizing such data once obtained through the experimental protocols described above.

Enzyme CandidateSubstrateApparent Km (µM)Apparent kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Optimal pHOptimal Temperature (°C)
[Example: CYP-X]Indole-2-carboxylic acid[Data][Data][Data][Data][Data]
[Example: FMO-Y]Indole-2-carboxylic acid[Data][Data][Data][Data][Data]

Conclusion and Future Perspectives

The biosynthesis of this compound likely proceeds via the hydroxylation of an indole-2-carboxylic acid precursor, a reaction catalyzed by a monooxygenase or dioxygenase. While the specific enzymes and the organisms that harbor this pathway are yet to be definitively identified, the experimental framework outlined in this guide provides a clear roadmap for their discovery and characterization. The elucidation of this pathway will not only expand our fundamental understanding of microbial secondary metabolism but also provide valuable biocatalysts for the sustainable production of this and other valuable hydroxylated indole compounds for the pharmaceutical and biotechnology industries.

References

  • Que, Y., Huang, D., Gong, S., Zhang, X., Yuan, B., Xue, M., Shi, W., Zeng, F., Liu, M., Chen, T., Yu, D., Yan, X., Wang, Z., Yang, L., & Xiang, L. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 893962. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

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Chemical stability and reactivity profile of 3-hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 3-Hydroxy-1H-indole-2-carboxylic Acid

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic compound of significant interest to the scientific community, particularly for professionals in medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the strategic placement of a hydrogen-bond donor (hydroxyl group) and an acidic, chelating moiety (carboxylic acid), makes it a privileged scaffold for designing molecules that interact with biological targets. Derivatives of this core have been explored as HIV-1 integrase inhibitors, CysLT1 selective antagonists, and other therapeutic agents.[1][2][3]

However, the utility of this scaffold is intrinsically linked to its chemical behavior. A thorough understanding of its stability and reactivity is paramount for its successful application, from synthesis and purification to formulation and long-term storage. This guide provides a detailed examination of these properties, offering field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

Core Molecular Structure and Electronic Landscape

The chemical personality of this compound is dictated by the interplay of its three key functional components: the indole nucleus, the C2-carboxylic acid, and the C3-hydroxyl group.

  • Indole Nucleus: The electron-rich aromatic system of the indole ring is prone to electrophilic attack and is also susceptible to oxidation.

  • C2-Carboxylic Acid: This group is the primary acidic center and a key point for derivatization via esterification or amide coupling. Its position adjacent to the electron-donating indole nitrogen facilitates a critical instability pathway: decarboxylation.[4][5]

  • C3-Hydroxyl Group: This group introduces a point of nucleophilicity and hydrogen-bonding capability. It exists in a tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid. This equilibrium influences the molecule's reactivity and spectroscopic properties.

The proximity of these functional groups creates a molecule with a complex and nuanced reactivity profile that must be carefully managed during chemical manipulations.

Caption: Tautomerism of the core structure.

Chemical Stability Profile: Navigating Inherent Liabilities

The primary challenge in handling this compound is its propensity for degradation, most notably through decarboxylation.

Thermal Stability and Decarboxylation

The most significant stability liability of indole-2-carboxylic acids is the loss of CO₂ upon heating. This reaction is often facile due to the ability of the electron-rich indole nucleus to stabilize the protonated intermediate required for electrophilic substitution of the carboxyl group by a proton.

  • Causality: The reaction proceeds via an A-SE2 mechanism, where the indole C2 position is protonated, forming a cationic intermediate. The subsequent loss of CO₂ is the rate-determining step, leading to the formation of 3-hydroxyindole. The reaction is accelerated in polar, high-boiling point solvents like DMF or DMSO and by the presence of acid.[5][6]

  • Practical Implications: Synthetic protocols requiring high temperatures should be avoided. Purification by distillation is generally not feasible. Lyophilization or low-temperature crystallization are preferred methods for isolation. For long-term storage, the material should be kept at low temperatures (e.g., 2-8°C) and protected from light.[7]

pH-Dependent Stability

The molecule's stability is highly dependent on the pH of the medium.

  • Acidic Conditions (pH < 4): Strong acidic conditions can accelerate decarboxylation.[6] The indole nitrogen can also be protonated, altering the electronic properties of the ring system.

  • Neutral Conditions (pH 6-8): The molecule exhibits moderate stability, though thermal degradation remains a concern.

  • Basic Conditions (pH > 9): In basic media, the carboxylic acid is deprotonated to its carboxylate form. While this may slow the specific acid-catalyzed decarboxylation pathway, the phenoxide-like character of the deprotonated C3-hydroxyl group can increase the molecule's susceptibility to oxidation.

Oxidative and Photochemical Stability

The electron-rich indole ring and the C3-hydroxyl group make the molecule a target for oxidation.

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of complex colored degradation products. The C3-hydroxyl group can be oxidized to a ketone, and the indole ring can undergo oxidative cleavage. The use of inert atmospheres (Nitrogen or Argon) during reactions and storage is a crucial precautionary measure.

  • Photostability: As suggested by storage recommendations for its methyl ester derivative, the compound may be light-sensitive.[7] UV radiation can provide the energy to initiate radical-based degradation pathways. Therefore, storing the compound in amber vials or in the dark is essential for maintaining its integrity.

Protocol: Accelerated Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

  • Preparation: Prepare stock solutions of the compound (~1 mg/mL) in acetonitrile/water.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to a final concentration of 0.01 M.

    • Basic: Add 0.1 M NaOH to a final concentration of 0.01 M.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat solutions at 60°C.

    • Photolytic: Expose solutions to a calibrated UV light source.

  • Time Points: Sample the solutions at t=0, 2, 4, 8, 24, and 48 hours.

  • Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect the formation of degradants.[8]

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.

cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution stress Aliquot and Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizer) prep->stress sample Sample at Timed Intervals (0, 2, 4, 8, 24h) stress->sample analysis Quench & Analyze by HPLC-UV sample->analysis data Quantify Degradation & Plot Kinetics analysis->data

Caption: Workflow for a chemical stability study.

Reactivity Profile: A Toolkit for Derivatization

Despite its stability challenges, this compound is a versatile starting material. Its functional groups can be selectively targeted to build molecular complexity.

Reactions at the C2-Carboxylic Acid

This is the most common site for modification, crucial for creating derivatives for biological screening.[1][2]

  • Esterification: Standard Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄) can be employed, though conditions must be carefully controlled to minimize decarboxylation. Alternatively, reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF is a milder approach.[9]

  • Amide Coupling: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be activated in situ using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and reacted with a primary or secondary amine. These reactions are typically run at or below room temperature, which is advantageous for preserving the core scaffold.

Reactions at the C3-Hydroxyl Group
  • O-Alkylation: Under basic conditions (e.g., NaH, K₂CO₃) in an aprotic solvent, the hydroxyl group is deprotonated to form an alkoxide, which can then be alkylated with an electrophile like an alkyl or benzyl halide.

  • O-Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine.

Reactions on the Indole Ring
  • N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated.

  • Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. Reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce substituents, typically at the C3 position if unsubstituted, but the existing groups on the target molecule will direct substitution to other positions on the benzene portion of the indole.[1]

Key Reactivity Pathways cluster_C2 C2-Carboxyl Reactions cluster_C3 C3-Hydroxyl Reactions cluster_Ring Indole Ring Reactions center 3-Hydroxy-1H-indole- 2-carboxylic Acid Ester Esterification (R-OH, H+) center->Ester Amide Amide Coupling (R-NH2, HATU) center->Amide Decarbox Decarboxylation (Heat, Acid) center->Decarbox Degradation O_Alk O-Alkylation (R-X, Base) center->O_Alk O_Acyl O-Acylation (Acyl-Cl, Base) center->O_Acyl N_Alk N-Alkylation (NaH, R-X) center->N_Alk EAS Electrophilic Subst. (e.g., Vilsmeier) center->EAS

Caption: Major reactivity pathways of the title compound.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This self-validating protocol describes a common and reliable method for synthesizing amide derivatives, a process frequently used in drug discovery programs.[10]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF. Stir until all solids are dissolved.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation and Coupling: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The use of EDC/HOBt minimizes side reactions and racemization if chiral amines are used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting carboxylic acid.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a valuable yet challenging chemical entity. Its primary liability—thermal and acid-catalyzed decarboxylation—demands careful consideration during synthesis, purification, and storage. However, its functional handles offer a rich playground for chemical modification. By understanding its inherent stability profile and leveraging mild, modern synthetic methods for its derivatization, researchers can effectively harness the potential of this scaffold to develop novel chemical probes and therapeutic candidates. This guide serves as a foundational resource for making informed, causality-driven decisions when working with this versatile molecule.

References

  • Wang, D., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1082-1087. [Link]

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  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3501. [Link]

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  • Rao, B. P., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]

  • Kulkarni, P. M., et al. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 60(1), 219-237. [Link]

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3-Hydroxy-1H-indole-2-carboxylic acid and its role as a metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: A Tryptophan Metabolite with Latent Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a distinct metabolite originating from the essential amino acid, tryptophan. Geared towards researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, its putative metabolic origins, analytical methodologies for its quantification, and its inferred biological significance based on the activities of structurally related indole derivatives.

Introduction: Unveiling a Lesser-Known Indole Metabolite

The metabolism of tryptophan is a critical biochemical hub, branching into several pathways that produce a host of bioactive molecules, including serotonin, kynurenine, and various indole derivatives. While much attention has been focused on major metabolites, a constellation of minor or less-characterized compounds exists, each with the potential for unique physiological roles. This compound is one such molecule. As an oxidized derivative of the indole-2-carboxylic acid scaffold, it represents an intriguing intersection of microbial and host metabolism, with potential implications in inflammation, oncology, and neuroscience that are just beginning to be explored. This guide serves to consolidate the current, albeit sparse, direct knowledge of this compound and to build a predictive framework for its function and application by examining its chemical relatives.

Physicochemical Properties and Chemical Synthesis

A foundational understanding of a molecule begins with its basic properties and accessibility through chemical synthesis.

Core Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 6245-93-8[1]
Molecular Formula C₉H₇NO₃-
Molecular Weight 177.16 g/mol -
Appearance Inferred: Solid, likely off-white to pale yellow-
Solubility Expected to have limited solubility in water, soluble in organic solvents like DMSO, DMF, and alcohols.[1]
Chemical Synthesis: The Dieckmann Cyclization Approach

The synthesis of this compound and its esters is reliably achieved through Dieckmann cyclization. This intramolecular condensation reaction is a cornerstone of indole synthesis, valued for its efficiency in forming the pyrrole ring fused to the benzene core.

The rationale behind this choice of synthesis is its robustness and adaptability. The starting materials, typically substituted anthranilic acid esters, are often commercially available or readily prepared. The cyclization step, driven by a strong base, proceeds with high efficiency to form the thermodynamically stable indole scaffold. The resulting ester can then be hydrolyzed to the target carboxylic acid.

Experimental Protocol: Synthesis via Dieckmann Cyclization [2][3]

  • Preparation of the Precursor: A diester precursor, such as a 2-[(carboxymethyl)amino]benzoic acid diester, is prepared. This is typically achieved by N-alkylation of an anthranilic acid ester with an α-haloacetate (e.g., ethyl bromoacetate).

  • Intramolecular Cyclization (Dieckmann Condensation):

    • To a solution of the diester precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran [THF] or dimethylformamide [DMF]), a strong base such as potassium tert-butoxide or sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The strong base is required to deprotonate the α-carbon of the carboxymethyl group, generating a nucleophilic enolate. This enolate then attacks the ester carbonyl of the benzoic acid moiety in an intramolecular fashion.

    • The reaction mixture is stirred and allowed to warm to room temperature, typically for several hours, until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Hydrolysis:

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[4]

    • The crude product, 1-substituted-3-hydroxy-1H-indole-2-carboxylic acid ester, is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The resulting ester is then subjected to hydrolysis (e.g., using lithium hydroxide in a THF/water mixture) to yield the final this compound.

  • Purification: The final product is purified using column chromatography on silica gel or by recrystallization to achieve high purity.[5]

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the molecular structure and weight.[4][6]

G cluster_synthesis Chemical Synthesis Workflow start 2-[(carboxymethyl)amino]benzoic acid diester step1 Dieckmann Cyclization (Base, Anhydrous Solvent) start->step1 intermediate This compound ester step1->intermediate step2 Alkaline Hydrolysis (e.g., LiOH) intermediate->step2 product This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification validation Structural Validation (NMR, HRMS) purification->validation

Caption: Workflow for the chemical synthesis of this compound.

Metabolic Origins: A Putative Pathway

While the precise enzymatic pathway leading to this compound is not yet definitively established in the literature, we can postulate a logical route based on known tryptophan metabolism. Tryptophan is primarily metabolized via three major routes: the serotonin pathway, the kynurenine pathway, and the indole pathway, which is heavily influenced by the gut microbiota.[7]

The indole pathway generates numerous derivatives, including indole-3-pyruvic acid, which can be further metabolized to indole-3-acetic acid and indole-3-carboxylic acid.[7] It is plausible that this compound arises from a side branch of this pathway.

A Plausible Metabolic Route:

  • Tryptophan to Indole-2-carboxylic Acid: Tryptophan may undergo deamination and rearrangement to form indole-2-carboxylic acid. This is a less common rearrangement compared to the formation of indole-3-substituted metabolites but is biochemically feasible.

  • Hydroxylation: The key step would be the regioselective hydroxylation of the indole-2-carboxylic acid intermediate at the C3 position. This oxidation is likely catalyzed by a cytochrome P450 (CYP) enzyme in the liver or by microbial hydroxylases within the gut.

This proposed pathway highlights the critical interplay between host and microbial enzymes in generating the full spectrum of tryptophan metabolites.

G cluster_metabolism Putative Metabolic Pathway TRP L-Tryptophan Enzyme1 Host/Microbial Enzymes (e.g., Transaminases, Oxidases) TRP->Enzyme1 I2CA Indole-2-carboxylic acid Enzyme2 Hydroxylase (e.g., Cytochrome P450 or Microbial Enzyme) I2CA->Enzyme2 HICA This compound Enzyme1->I2CA Enzyme2->HICA

Caption: A putative metabolic pathway for the formation of this compound.

Biological Significance & Therapeutic Potential (Inferred)

Direct studies on the bioactivity of this compound are scarce. However, the indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. By examining these related compounds, we can infer the likely therapeutic potential of the 3-hydroxy derivative.

  • Anti-inflammatory Activity: Derivatives of 1H-indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor.[8] This receptor mediates many of the pathophysiological effects of cysteinyl leukotrienes in asthma and other inflammatory conditions like allergic rhinitis and cardiovascular disease.[8] The core indole structure is essential for this activity, suggesting that the 3-hydroxy metabolite could retain or possess modulated activity at this target.

  • Oncology: The indole scaffold is central to the development of modern anticancer agents.[9] Novel 1H-indole-2-carboxylic acid derivatives have been synthesized that target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines.[10] Other indole derivatives have shown cytotoxic effects against breast cancer cells.[9] Given that reactive oxygen species (ROS) generation is a mechanism for some indole-based anticancer drugs, the 3-hydroxy group could potentially modulate this activity.[11]

  • Neuroprotection: Indole compounds derived from tryptophan are increasingly recognized for their role in neuroprotection and their potential as therapeutics for neurodegenerative diseases.[12][13] Neuroinflammation is a key factor in the progression of diseases like Alzheimer's and Parkinson's.[14][15] The anti-inflammatory potential of indole derivatives suggests they could be beneficial in mitigating this neuroinflammatory cascade.

Analytical Methodologies for Quantification in Biological Matrices

To investigate the role of this compound as a biomarker or to study its pharmacokinetics, a robust and sensitive analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule metabolites in complex biological samples like plasma, serum, and cerebrospinal fluid (CSF).[7][16]

Rationale for LC-MS/MS: This technique offers unparalleled selectivity and sensitivity. The liquid chromatography step separates the analyte of interest from other matrix components and isomers. The tandem mass spectrometry provides two levels of mass confirmation (precursor ion and product ion), ensuring highly specific detection and accurate quantification, even at very low concentrations.

Detailed Step-by-Step Protocol: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of biological sample (e.g., serum), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Causality: Methanol acts as a protein precipitating agent. The cold temperature enhances the efficiency of precipitation. The internal standard is crucial for correcting for variations in sample recovery and matrix effects during analysis.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.

  • Chromatographic Separation (LC):

    • Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 column (e.g., a Waters Acquity UPLC HSS T3 column).

    • Causality: A C18 column is chosen for its ability to retain and separate moderately polar compounds like indole carboxylic acids based on their hydrophobicity.

    • Use a gradient elution with a binary solvent system:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: The formic acid acidifies the mobile phase, ensuring the carboxylic acid group is protonated, which leads to better retention and peak shape on the reverse-phase column. The gradient elution, starting with a high percentage of aqueous phase and increasing the organic phase, allows for the efficient elution of compounds with varying polarities.

  • Mass Spectrometric Detection (MS/MS):

    • The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Causality: Negative ion mode is selected because the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is ideal for sensitive detection.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound (MW 177.16), the precursor ion would be m/z 176.1. Product ions would be determined by fragmentation experiments, but a likely fragment would result from the loss of CO₂ (m/z 132.1).

G cluster_analytical LC-MS/MS Analytical Workflow sample Biological Sample (Serum, Plasma, CSF) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) sample->prep lc UPLC/HPLC Separation (C18 Reverse-Phase Column) prep->lc ms Tandem Mass Spectrometry (ESI-, MRM Mode) lc->ms data Data Acquisition & Processing (Quantification vs. Standard Curve) ms->data

Caption: General workflow for the quantification of indole metabolites by LC-MS/MS.

Comparison of Analytical Techniques
TechniquePrincipleProsCons
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity, high selectivity, suitable for complex matrices, provides structural information.High instrument cost, requires skilled operators.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent separation efficiency, extensive spectral libraries available.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[7]
HPLC-UV/FLD Chromatographic separation with detection based on UV absorbance or fluorescence.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.

Conclusion and Future Directions

This compound stands as a metabolite of interest at the frontier of tryptophan research. While its precise metabolic pathway and physiological functions are yet to be fully elucidated, its chemical structure places it firmly within a class of indole derivatives with proven, potent bioactivities spanning oncology, immunology, and neuroscience. Its synthesis is achievable through established organic chemistry reactions, and robust analytical methods like LC-MS/MS are well-suited for its detection and quantification in biological systems.

The path forward requires a multi-pronged research effort:

  • Metabolic Elucidation: Stable isotope tracing studies in both conventional and germ-free animal models are needed to definitively map its metabolic origin.

  • Functional Screening: The compound should be systematically screened in a panel of bioassays related to inflammation (e.g., CysLT1 receptor binding), cancer (e.g., cell proliferation assays against various cancer lines), and neuroprotection (e.g., assays for anti-neuroinflammatory or antioxidant activity).

  • Biomarker Discovery: Targeted metabolomic studies should be conducted in patient cohorts with inflammatory or neurodegenerative diseases to assess whether levels of this compound correlate with disease state or severity.

Unraveling the biology of this and other minor tryptophan metabolites will undoubtedly deepen our understanding of the intricate connection between metabolism, the microbiome, and human health, potentially unlocking new avenues for therapeutic intervention.

References

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  • Shaik, A. B., et al. (2023). A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. Advanced Journal of Chemistry, Section A. Available from: [Link].

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An In-Depth Technical Guide to the In Silico Prediction of 3-hydroxy-1H-indole-2-carboxylic acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational prediction of key physicochemical, pharmacokinetic, and spectral properties of 3-hydroxy-1H-indole-2-carboxylic acid. We will delve into the rationale behind method selection, provide detailed, self-validating protocols, and present predicted data in a clear, comparative format.

Foreword: The Rationale for In Silico Profiling

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico, or computational, methods offer a rapid and cost-effective means to profile a molecule's potential before significant resources are invested in synthesis and experimental testing.[1] this compound, a member of the indole family of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. Indole derivatives have been explored for a wide range of therapeutic applications, including as HIV-1 integrase inhibitors.[2] By predicting the properties of this specific molecule, we can gain valuable insights into its drug-likeness, potential liabilities, and spectral characteristics, thereby guiding further research and development efforts.

Molecular Profile: this compound

To initiate our in silico analysis, we must first define the molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a common choice for this purpose.

  • Canonical SMILES: C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O

This SMILES string serves as the input for the various predictive models and algorithms discussed in this guide.

Part 1: Prediction of Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are strong determinants of its biological activity and developability. Here, we predict several key parameters using established computational models.

Methodology:

The following properties were predicted using the SwissADME web server, a widely used and validated tool for in silico drug discovery.[3]

Experimental Protocol: Physicochemical Property Prediction using SwissADME

  • Navigate to the SwissADME website ([Link]).

  • Input the SMILES string for this compound (C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O) into the query box.

  • Initiate the prediction by clicking the "Run" button.

  • Collect the predicted data from the results page for analysis and tabulation.

Predicted Physicochemical Properties:
PropertyPredicted ValueInterpretation and Rationale
Molecular Weight 177.16 g/mol Within the range for good oral bioavailability (typically <500 g/mol ).
LogP (Consensus) 1.45Indicates moderate lipophilicity, which is often favorable for cell membrane permeability.
Water Solubility (ESOL) Log S = -2.5Predicted to be soluble in water.
Topological Polar Surface Area (TPSA) 77.79 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential (typically TPSA < 140 Ų).
Number of Hydrogen Bond Donors 3Within the acceptable range for drug-likeness (typically ≤ 5).
Number of Hydrogen Bond Acceptors 3Within the acceptable range for drug-likeness (typically ≤ 10).
Molar Refractivity 46.50Relates to the molecule's volume and polarizability.
Drug-Likeness Evaluation:

Drug-likeness models assess whether a compound possesses features common to known oral drugs.

ModelPredictionSignificance
Lipinski's Rule of Five 0 ViolationsAdheres to the guidelines for good oral bioavailability.
Ghose Filter 0 ViolationsConforms to another set of parameters for drug-likeness.
Veber's Rule 0 ViolationsMeets criteria related to rotatable bonds and polar surface area for good oral bioavailability.
Bioavailability Score 0.55Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Part 2: ADMET Profiling - Predicting Pharmacokinetics and Toxicity

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities early in the drug discovery process.[4][5]

Methodology:

We will utilize a combination of well-established online prediction tools for a comprehensive ADMET profile. For this guide, we will reference the capabilities of platforms like ADMETlab 2.0 and pkCSM.

Experimental Protocol: In Silico ADMET Prediction

  • Access a reliable ADMET prediction server such as ADMETlab 2.0 ([Link]) or pkCSM ([Link]).

  • Submit the SMILES string of this compound as the input.

  • Execute the prediction across the various ADMET modules offered by the platform.

  • Compile and analyze the output data, paying close attention to any predicted liabilities.

Predicted ADMET Properties:
ParameterPredicted OutcomeImplication in Drug Development
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability ModerateSuggests reasonable passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeability LowThe compound is not predicted to readily cross into the central nervous system.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP450 3A4 Inhibition Non-inhibitorLower risk of interactions with drugs metabolized by the most common CYP450 isoform.
AMES Toxicity Non-mutagenicPredicted to be non-carcinogenic based on this in silico test.
hERG Inhibition Low riskReduced likelihood of causing cardiac toxicity (QT prolongation).
Hepatotoxicity Low riskPredicted to have a low probability of causing drug-induced liver injury.

Part 3: Quantum Chemical Calculations for Spectral Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectral properties of molecules, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra.[6][7][8] This allows for the theoretical validation of molecular structures and can aid in the interpretation of experimental data.

Methodology:

The following protocol outlines a general workflow for performing DFT-based spectral predictions using a computational chemistry software package like Gaussian or ORCA.

Experimental Protocol: DFT-Based Spectral Prediction

  • Molecular Geometry Optimization:

    • Construct the 3D structure of this compound from its SMILES string using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step is crucial to find the molecule's lowest energy conformation.[9]

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy.

    • The output will provide the absolute shielding tensors, which can be converted to chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS).

  • UV-Visible Spectrum Calculation:

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions.

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks).

Predicted Spectral Data (Illustrative):

The following table provides an illustrative example of the kind of data that would be generated from these calculations. Actual values would be obtained from the output of the quantum chemistry software.

Spectral PropertyPredicted Value/RangeInterpretation
¹H NMR Chemical Shifts Aromatic protons: ~7.0-8.0 ppmOH/NH protons: Variable, broadThe predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
¹³C NMR Chemical Shifts Aromatic carbons: ~110-140 ppmCarboxylic acid carbon: ~170 ppmProvides further confirmation of the carbon skeleton of the molecule.
UV-Vis λmax ~280-320 nmThe predicted wavelength of maximum absorption corresponds to electronic transitions within the indole chromophore.

Visualizing the In Silico Workflow

A clear visualization of the computational workflow enhances understanding and reproducibility.

in_silico_workflow cluster_input Molecular Input cluster_predictions In Silico Predictions cluster_output Data Analysis & Interpretation smiles SMILES String C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O physchem Physicochemical Properties (SwissADME) smiles->physchem admet ADMET Profile (ADMETlab 2.0, pkCSM) smiles->admet spectral Spectral Properties (DFT Calculations) smiles->spectral drug_likeness Drug-Likeness Assessment physchem->drug_likeness pk_profile Pharmacokinetic Profile admet->pk_profile toxicity Toxicity & Safety Flags admet->toxicity spectral_data Predicted Spectra (NMR, UV-Vis) spectral->spectral_data

Caption: A flowchart of the in silico prediction workflow for this compound.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and validated workflow for the in silico prediction of the properties of this compound. The predicted data suggests that this molecule possesses favorable drug-like properties, including good potential for oral bioavailability and a low risk of several common toxicities. The predicted inhibition of CYP2D6 warrants further investigation in later stages of drug development.

The computational methodologies detailed herein provide a solid foundation for the initial assessment of this and other novel chemical entities. It is imperative to remember that in silico predictions are models of reality and should be used to guide, prioritize, and complement, not replace, experimental validation. Future work should focus on the synthesis of this compound and the experimental determination of its physicochemical, pharmacokinetic, and spectral properties to validate and refine these computational models. Furthermore, molecular docking studies could be employed to predict its binding affinity to specific biological targets, further elucidating its therapeutic potential.[10][11]

References

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  • Kumar, A., et al. (2019). QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor. Molecules, 25(1), 69. [Link]

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  • ResearchGate. (PDF) Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. [Link]

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Methodological & Application

Synthesis of 3-hydroxy-1H-indole-2-carboxylic acid from Indole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-hydroxy-1H-indole-2-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have garnered considerable attention for their therapeutic potential, exhibiting activities such as HIV-1 integrase inhibition and antagonism of the CysLT1 receptor, which is implicated in inflammatory conditions like asthma.[1][3] The introduction of a hydroxyl group at the C3 position of the indole-2-carboxylic acid core can further modulate the molecule's biological activity and pharmacokinetic properties, making this compound a key target for synthetic chemists.

Synthetic Strategy: A Two-Stage Approach

The direct, one-pot synthesis of this compound from indole is challenging due to the competing reactivity of the C2 and C3 positions of the indole ring. Therefore, a two-stage synthetic approach is proposed. The first stage involves the regioselective carboxylation of indole at the C2 position to yield indole-2-carboxylic acid. The second stage focuses on the introduction of a hydroxyl group at the C3 position of the indole-2-carboxylic acid intermediate.

This guide will detail a robust protocol for the C2-carboxylation of indole via a base-mediated reaction with carbon dioxide. For the subsequent C3-hydroxylation, a multi-step sequence involving formylation followed by a Baeyer-Villiger oxidation is presented as a scientifically sound and practical approach in the absence of a well-established direct hydroxylation method for this specific substrate.

Visualizing the Synthetic Workflow

Synthetic_Workflow Indole Indole Indole_2_Carboxylic_Acid Indole-2-carboxylic Acid Indole->Indole_2_Carboxylic_Acid 1. Base (e.g., LiO-tBu) 2. CO2 Ethyl_Indole_2_Carboxylate Ethyl Indole-2-carboxylate Indole_2_Carboxylic_Acid->Ethyl_Indole_2_Carboxylate Esterification (EtOH, H+) Ethyl_3_Formyl_Indole_2_Carboxylate Ethyl 3-formyl-1H-indole-2-carboxylate Ethyl_Indole_2_Carboxylate->Ethyl_3_Formyl_Indole_2_Carboxylate Vilsmeier-Haack Reaction (POCl3, DMF) Ethyl_3_Hydroxy_Indole_2_Carboxylate Ethyl 3-hydroxy-1H-indole-2-carboxylate Ethyl_3_Formyl_Indole_2_Carboxylate->Ethyl_3_Hydroxy_Indole_2_Carboxylate Baeyer-Villiger Oxidation (m-CPBA) Final_Product This compound Ethyl_3_Hydroxy_Indole_2_Carboxylate->Final_Product Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway from indole to this compound.

Experimental Protocols

Part 1: Synthesis of Indole-2-carboxylic Acid

This protocol describes the direct carboxylation of indole at the C2 position using a strong base and carbon dioxide.

Materials:

  • Indole

  • Lithium tert-butoxide (LiO-tBu)

  • Dry Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (CO2) gas

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a reflux condenser

  • Schlenk line or balloon filled with dry CO2

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).

  • Add dry THF to dissolve the indole.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add lithium tert-butoxide (2.0-3.0 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 4-6 hours while maintaining the temperature at 0°C. Alternatively, the reaction can be stirred under a CO2 atmosphere (balloon).

  • After the reaction is complete (monitored by TLC), quench the reaction by slowly adding 1M HCl solution at 0°C until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure indole-2-carboxylic acid.

Part 2: Synthesis of this compound

This part involves a three-step sequence starting from indole-2-carboxylic acid: esterification, C3-formylation, Baeyer-Villiger oxidation, and final hydrolysis.

Step 2a: Esterification to Ethyl Indole-2-carboxylate

Materials:

  • Indole-2-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve indole-2-carboxylic acid (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain ethyl indole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.

Step 2b: Vilsmeier-Haack Formylation to Ethyl 3-formyl-1H-indole-2-carboxylate

Materials:

  • Ethyl indole-2-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the DMF with vigorous stirring, keeping the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.

  • Add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 3-formyl-1H-indole-2-carboxylate.

Step 2c: Baeyer-Villiger Oxidation to Ethyl 3-hydroxy-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (Na2SO3) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1-1.5 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).

  • Quench the reaction by washing with a saturated sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-hydroxy-1H-indole-2-carboxylate.

Step 2d: Hydrolysis to this compound

Materials:

  • Ethyl 3-hydroxy-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH), 1M solution

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl 3-hydroxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add 1M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with 1M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1IndoleLiO-tBu, CO2Indole-2-carboxylic acid60-75%
2aIndole-2-carboxylic acidEtOH, H2SO4Ethyl Indole-2-carboxylate>90%
2bEthyl Indole-2-carboxylatePOCl3, DMFEthyl 3-formyl-1H-indole-2-carboxylate70-85%
2cEthyl 3-formyl-1H-indole-2-carboxylatem-CPBAEthyl 3-hydroxy-1H-indole-2-carboxylate50-65%
2dEthyl 3-hydroxy-1H-indole-2-carboxylateNaOHThis compound>90%

Yields are approximate and may vary depending on reaction scale and optimization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium tert-butoxide is a strong base and is pyrophoric. Handle with care under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution.

  • m-CPBA is a potential explosive and should be handled with care. Avoid grinding or subjecting it to shock.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Base-mediated carboxylation of unprotected indole derivatives with carbon dioxide. (2012). Organic Letters. [Link]

  • Direct C-2 Carboxylation of 3-Substituted Indoles Using a Combined Brønsted Base Consisting of LiO-tBu/CsF/18-crown-6. (2020). European Journal of Organic Chemistry. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. [Link]

  • ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. ResearchGate. [Link]

  • A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2013). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. [Link]

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Application Notes and Protocols: Synthesis of Indole-2-Carboxylic Acids via the Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds with applications ranging from antiviral to anti-inflammatory agents.[1] This guide provides a comprehensive, in-depth exploration of a robust and highly adaptable two-stage synthetic strategy for accessing this valuable molecular architecture: the Japp-Klingemann reaction followed by the Fischer indole synthesis. By elucidating the mechanistic underpinnings and providing detailed, field-proven protocols, this document serves as a practical resource for researchers aiming to leverage this powerful synthetic sequence.

The Strategic Two-Stage Synthesis: A Conceptual Overview

The synthesis of indole-2-carboxylic acids from simple anilines and β-keto esters is elegantly achieved in a two-part sequence.

  • Stage 1: The Japp-Klingemann Reaction. An appropriately substituted aniline is first converted into an aryl diazonium salt. This electrophilic intermediate is then reacted with a 2-substituted-3-oxobutanoate ester (a β-keto ester). This reaction forms a key α-keto ester arylhydrazone intermediate through a coupling and cleavage mechanism.[2][3]

  • Stage 2: The Fischer Indole Synthesis. The arylhydrazone product from the first stage is then subjected to acid-catalyzed cyclization. This classic ring-forming reaction proceeds via a sigmatropic rearrangement and ammonia elimination to furnish the final, energetically favorable aromatic indole ring system.[4][5]

The overall workflow provides a direct and modular route to the target compounds, where substitutions on the final indole ring can be controlled by the choice of the starting aniline and β-keto ester.

G cluster_start Starting Materials cluster_stage1 Stage 1: Japp-Klingemann Reaction cluster_stage2 Stage 2: Fischer Indole Synthesis Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, HCl (aq) 0-5 °C Ketoester Ethyl 2-Alkyl-3-oxobutanoate Hydrazone Arylhydrazone Intermediate Ketoester->Hydrazone Diazonium->Hydrazone Coupling & Cleavage IndoleEster Ethyl Indole-2-carboxylate Hydrazone->IndoleEster Acid Catalyst (e.g., PPA) Heat (Δ) IndoleAcid Indole-2-carboxylic Acid IndoleEster->IndoleAcid Base or Acid Hydrolysis

Caption: Overall workflow for indole-2-carboxylic acid synthesis.

Mechanistic Deep Dive: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-acids or their esters and aryl diazonium salts.[4] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through several distinct steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester using a mild base (e.g., sodium acetate) to form a nucleophilic enolate. The acidity of this proton is enhanced by the two adjacent carbonyl groups.

  • Azo Coupling: The generated enolate anion performs a nucleophilic attack on the terminal nitrogen of the electrophilic aryl diazonium salt. This coupling step forms an intermediate azo compound.[2] In some cases, this azo intermediate can be isolated, but it is typically transient.[6]

  • Hydrolytic Cleavage: The azo compound undergoes base- or acid-mediated hydrolysis. For a 2-substituted-3-oxobutanoate, the acetyl group is cleaved, which is mechanistically favored over the cleavage of the ester group.[7] This step generates a tetrahedral intermediate which subsequently collapses.

  • Hydrazone Formation: The collapse of the intermediate, followed by tautomerization (a proton exchange), yields the final, stable arylhydrazone product.[2][4]

G node_start β-Keto Ester node_enolate Enolate Anion node_start->node_enolate Base (e.g., NaOAc) node_azo Azo Compound Intermediate node_enolate->node_azo Nucleophilic Attack node_diazonium Aryl Diazonium Salt node_diazonium->node_azo node_tetrahedral Tetrahedral Intermediate node_azo->node_tetrahedral Hydrolysis of Acyl Group node_hydrazone Final Arylhydrazone Product node_tetrahedral->node_hydrazone Cleavage & Tautomerization

Caption: Generalized mechanism of the Japp-Klingemann reaction.

The Fischer Indole Synthesis: Forging the Heterocycle

The arylhydrazones generated from the Japp-Klingemann reaction are ideal precursors for the Fischer indole synthesis. This acid-catalyzed reaction transforms the linear hydrazone into the aromatic indole heterocycle.[5]

The key mechanistic steps are:

  • Tautomerization: The arylhydrazone tautomerizes to its enehydrazine form under acidic conditions.

  • [8][8]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond. This step is the core of the transformation and creates the di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss restores aromaticity, yielding the stable indole product.[5]

The choice of acid catalyst is a critical parameter.[9] Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[5][10] Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and the reaction medium.

Detailed Experimental Protocols

Safety Precaution: Aryl diazonium salts are potentially explosive, especially when dry. They should always be prepared and used in solution at low temperatures (0–5 °C) and should not be isolated unless specific stabilizing counter-ions (e.g., tetrafluoroborate) are used.[6][8] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Preparation of Aryl Diazonium Salt Solution (General Procedure)

This protocol describes the diazotization of a substituted aniline.

  • Materials:

    • Substituted Aniline (1.0 eq)

    • Concentrated Hydrochloric Acid (~3.0 eq)

    • Sodium Nitrite (NaNO₂) (1.05 eq)

    • Deionized Water

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer, add the substituted aniline (1.0 eq) to a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate.

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Add the cold sodium nitrite solution dropwise to the stirred aniline suspension using a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be checked for with starch-iodide paper (turns blue).

    • After the addition is complete, stir the resulting clear diazonium salt solution at 0–5 °C for an additional 15-20 minutes.

    • Use this cold solution immediately in the next step.

Protocol 2: Japp-Klingemann Synthesis of Ethyl 2-(Phenylhydrazono)propanoate

This protocol details the coupling of the diazonium salt with ethyl 2-methyl-3-oxobutanoate.

  • Materials:

    • Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

    • Sodium Acetate Trihydrate (3.0 eq)

    • Ethanol

    • Freshly prepared Phenyl Diazonium Chloride Solution (from Protocol 1)

    • Ice

  • Procedure:

    • In a large beaker or flask (at least 3x the volume of the combined reagents), dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate trihydrate (3.0 eq) in ethanol.

    • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution (from Protocol 1) to the keto-ester solution. A brightly colored precipitate (the hydrazone) should begin to form. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

    • Pour the reaction mixture into a large volume of cold water.

    • Collect the precipitated solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 2-(phenylhydrazono)propanoate.

Protocol 3: Fischer Indole Cyclization to Ethyl Indole-2-carboxylate

This protocol describes the acid-catalyzed cyclization of the hydrazone intermediate.

  • Materials:

    • Ethyl 2-(phenylhydrazono)propanoate (1.0 eq)

    • Polyphosphoric Acid (PPA) (10x weight of hydrazone) or another suitable acid catalyst.

    • Ice water

  • Procedure:

    • Place the polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Heat the PPA to 80–100 °C with stirring.

    • Carefully add the ethyl 2-(phenylhydrazono)propanoate (1.0 eq) in portions to the hot PPA. The mixture will become viscous.

    • Maintain the temperature at ~100 °C and stir for the time indicated by literature precedent or TLC monitoring (typically 15-60 minutes). The reaction is often accompanied by a color change.

    • After the reaction is complete, cool the flask slightly and then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

    • The crude ethyl indole-2-carboxylate can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Data Presentation & Reaction Scope

The Japp-Klingemann/Fischer indole synthesis sequence is versatile. The following table provides representative data on the scope of the reaction with various substituted anilines.

Starting AnilineJapp-Klingemann ProductFischer Indole ProductTypical Yield (%)
AnilineEthyl 2-(phenylhydrazono)propanoateEthyl indole-2-carboxylate75-85%
4-MethoxyanilineEthyl 2-((4-methoxyphenyl)hydrazono)propanoateEthyl 5-methoxyindole-2-carboxylate70-80%
4-ChloroanilineEthyl 2-((4-chlorophenyl)hydrazono)propanoateEthyl 5-chloroindole-2-carboxylate80-90%
4-NitroanilineEthyl 2-((4-nitrophenyl)hydrazono)propanoateEthyl 5-nitroindole-2-carboxylate65-75%

Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific conditions used.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Japp-Klingemann Step 1. Diazonium Salt Decomposition: Temperature during diazotization or coupling was too high (>5-10 °C).2. Incorrect pH: The pH of the coupling mixture is too acidic or too basic.3. Low Reactivity: Electron-rich anilines form less electrophilic diazonium salts.[8]1. Maintain strict temperature control (0–5 °C) at all times. Use the diazonium salt immediately after preparation.[11]2. Use a buffer like sodium acetate to maintain a slightly acidic to neutral pH (4-6) for the coupling step.3. For unreactive anilines, consider isolating the diazonium salt as a more stable tetrafluoroborate salt.[8]
Stable Azo Intermediate Formed (No Conversion to Hydrazone) Insufficient base or improper pH to facilitate the hydrolytic cleavage and tautomerization steps.[6]After the initial coupling is complete, carefully adjust the pH to be slightly basic (pH 8-9) by adding a solution of sodium carbonate or dilute NaOH to promote the conversion.[8]
Multiple Products in Fischer Indole Step 1. Isomer Formation: Occurs if the starting ketone for the hydrazone is unsymmetrical.[12]2. Degradation: Reaction temperature is too high or reaction time is too long.1. This is avoided in this specific synthesis by using a pyruvate derivative, which is symmetrical with respect to the cyclization position.2. Optimize the reaction temperature and time. Monitor the reaction closely by TLC.
Failed Fischer Indole Cyclization The chosen acid catalyst is not strong enough or is inappropriate for the specific substrate.[9]Screen a variety of acid catalysts, including PPA, Eaton's reagent (P₂O₅ in MsOH), H₂SO₄ in ethanol, or Lewis acids like ZnCl₂.

References

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  • ResearchGate. Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). Available from: [Link]

  • Hibino, S., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

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Solid-Phase Synthesis of 3-Hydroxy-1H-indole-2-carboxylic Acid Analogs: A Modular Approach for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 3-hydroxy-1H-indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] Traditional solution-phase synthesis of analog libraries is often hampered by laborious purification steps. This guide details a robust solid-phase synthesis (SPS) strategy, leveraging the foundational principles of Merrifield synthesis to enable the rapid and efficient generation of diverse this compound analogs.[4][5] By immobilizing key intermediates on a polymer support, this methodology streamlines the synthetic workflow, facilitates purification through simple filtration and washing, and is highly amenable to combinatorial approaches and automation. The core of this strategy involves an on-resin Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system.[6][7][8]

Strategic Overview: The Rationale for Solid-Phase Synthesis

The primary advantage of solid-phase organic synthesis (SPOS) is the simplification of product isolation.[5][6] Intermediates remain covalently bound to an insoluble polymer resin, allowing excess reagents and soluble by-products to be removed by simple washing. This principle is particularly powerful for multi-step syntheses or the creation of chemical libraries where dozens to hundreds of analogs are desired.

Our retrosynthetic strategy for the target scaffold is outlined below. The final molecule is disconnected at the indole ring, which is formed in the key synthetic step on the solid support. This approach allows for the introduction of diversity at multiple points prior to cleavage from the resin.

General Workflow Diagram

G A 1. Resin Functionalization (e.g., Wang Resin) B 2. Linker & Building Block Attachment (Immobilization of Aryl Hydrazine Precursor) A->B C 3. On-Resin Fischer Indole Synthesis (Reaction with α-Ketoester) B->C D 4. (Optional) On-Resin Diversification (e.g., N-Alkylation) C->D E 5. Cleavage from Resin (e.g., TFA Cocktail) D->E F 6. Purification & Analysis (HPLC, LC-MS) E->F

Caption: High-level workflow for the solid-phase synthesis of indole analogs.

Core Components: Resin, Linker, and Reagents

The success of any solid-phase synthesis hinges on the judicious selection of the polymer support and the linker that tethers the molecule to it.

  • Solid Support (Resin): Polystyrene beads cross-linked with divinylbenzene are the most common choice, providing good mechanical stability and swelling properties in a range of organic solvents.[9] For this protocol, we recommend a Wang resin , which presents a hydroxyl functional group attached via an acid-labile linker, ideal for the immobilization and subsequent cleavage of carboxylic acids.

  • Linker Strategy: The linker must be stable to all reaction conditions during the synthesis but cleavable with high yield at the final step. The p-alkoxybenzyl alcohol linker of the Wang resin is ideal as it forms an ester bond with the initial building block and is readily cleaved by moderate-strength acids like trifluoroacetic acid (TFA).[9]

  • Key Reagents:

    • Aryl Hydrazines: These are key building blocks for the Fischer indole synthesis.[8][10] A diverse library can be generated by using variously substituted aryl hydrazines.

    • α-Ketoesters: The reaction of the resin-bound hydrazine with an α-ketoester, such as ethyl 3-hydroxy-2-oxobutanoate, will form the desired this compound core upon cyclization. The ester group will be hydrolyzed during the final acid-mediated cleavage step.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for easy solvent removal.

Protocol 1: Immobilization of the Hydrazine Precursor

Rationale: This protocol attaches the first point of diversity, the aryl ring, to the solid support. We use a precursor, 4-hydrazinobenzoic acid, which is attached to the Wang resin via an ester linkage. The use of a carbodiimide coupling agent like DIC, along with an activator like DMAP, ensures efficient esterification.

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL) for 30 minutes in the reaction vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve 4-hydrazinobenzoic acid (3.0 eq., 3.0 mmol) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq., 0.1 mmol) in DMF (8 mL).

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq., 3.0 mmol) to the activation mixture and immediately add the resulting solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: To confirm the reaction's completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test.[11] A negative result (yellow beads) indicates the successful consumption of the resin's free hydroxyl groups.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour. Wash as described in step 6.

  • Drying: Dry the resin under high vacuum for several hours.

Protocol 2: On-Resin Fischer Indole Synthesis

Rationale: This is the key indole-forming step. The resin-bound aryl hydrazine is first condensed with an α-ketoester to form a hydrazone. Subsequent treatment with a Lewis or Brønsted acid catalyst induces a[6][6]-sigmatropic rearrangement and cyclization to form the indole ring.[8][10]

G cluster_0 1. Condensation cluster_1 2. Acid-Catalyzed Cyclization Resin Resin-Bound Hydrazine R¹-Aryl-NH-NH₂ Hydrazone Resin-Bound Hydrazone Resin->Hydrazone Ketoester α-Ketoester R²-CO-COOR³ Ketoester->Hydrazone Indole Resin-Bound Indole Hydrazone->Indole [H⁺]

Caption: Simplified mechanism of the on-resin Fischer Indole Synthesis.

  • Resin Swelling: Swell the hydrazine-functionalized resin (from Protocol 1) in a 1:1 mixture of DCM/MeOH (10 mL) for 30 minutes.

  • Hydrazone Formation: Add the desired α-ketoester (e.g., ethyl pyruvate, 5.0 eq.) and a catalytic amount of acetic acid (0.2 eq.) to the resin slurry. Agitate the mixture at room temperature for 8-12 hours.

  • Washing: Drain the solvent and wash the resin thoroughly with DCM (3 x 10 mL) and MeOH (3 x 10 mL) to remove excess ketoester and acid.

  • Cyclization: Swell the washed resin in anhydrous 1,4-dioxane (10 mL). Add a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂, 2.0 eq.), and heat the mixture at 60-80°C for 6-10 hours.

  • Monitoring: After cooling, take a small aliquot of the resin (~5-10 mg), wash it, and proceed with a test cleavage (see Protocol 3, step 3) followed by LC-MS analysis to check for the formation of the desired indole product.[12][13]

  • Washing and Drying: Once the reaction is complete, drain the solvent, and wash the resin with DCM (3 x 10 mL), a 0.5 M solution of sodium bicarbonate (2 x 10 mL, to quench the acid), water (2 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation

Rationale: The final step liberates the synthesized indole analog from the solid support. A cleavage cocktail containing a strong acid (TFA) is used. "Scavengers" like triisopropylsilane (TIS) and water are included to trap reactive cationic species generated during the cleavage, preventing side reactions with electron-rich moieties on the indole ring.

  • Resin Preparation: Place the dried, product-bearing resin in the reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product, into a round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Collect the solid product by filtration or centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Characterize the final product by LC-MS and NMR.

On-Resin Reaction Monitoring

Validating each step on the solid support is crucial for a successful synthesis.[13] While intermediates are not isolated, their formation can be confirmed using several techniques.

TechniquePurposePrinciple
Kaiser (Ninhydrin) Test Detects free primary amines.Ninhydrin reacts with primary amines to produce a deep blue color. Useful for monitoring amine couplings. A positive test after deprotection and a negative test after coupling indicate a successful reaction.[11]
FT-IR Spectroscopy Monitors functional group transformations.Can be performed directly on a few resin beads. Useful for observing the appearance or disappearance of key stretches, such as C=O (ester/acid) or N-H bands.[14]
Test Cleavage & LC-MS Confirms intermediate and final structures.A small amount of resin is cleaved and the resulting product is analyzed by LC-MS. This is the most definitive method for confirming mass and purity at each stage.[12]

Conclusion and Future Directions

The solid-phase methodology presented here offers a powerful and efficient platform for the synthesis of this compound analog libraries. By systematically varying the aryl hydrazine and α-ketoester building blocks, researchers can rapidly access a wide array of compounds for screening in drug discovery programs.[2] The inherent modularity of this approach is well-suited for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads targeting a range of diseases.[1][3]

References

  • Bellani, S., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Lee, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patil, S. A., et al. (2009). Solid phase synthesis of biologically important indoles. Current Medicinal Chemistry. Available at: [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • O'Neil, I. A. (1999). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Hughes, I. (1996). Traceless Fischer indole synthesis on the solid phase. Chemical Communications. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). The Merrifield Solid-Phase Technique. Available at: [Link]

  • Fray, A. H., et al. (1993). Indole-2-carboxylic acid derivatives. Google Patents.
  • Phong, L. Q., et al. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]

  • Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Available at: [Link]

  • Liu, H., et al. (2017). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Fridkin, M., et al. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Current Pharmaceutical Analysis. Available at: [Link]

  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available at: [Link]

  • O'Neil, I. A. (1999). Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]

  • Stephenson, C. R., & Schultz, A. G. (1998). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. PubMed. Available at: [Link]

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Application Notes and Protocols for 3-Hydroxy-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the study of 3-Hydroxy-1H-indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase. This class of compounds represents a promising scaffold in the ongoing search for novel antiretroviral agents. Here, we delve into their mechanism of action, synthesis, and biological evaluation, offering practical insights for researchers in the field of HIV drug discovery.

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole Derivatives

The Human Immunodeficiency Virus type 1 (HIV-1) pandemic remains a significant global health challenge, necessitating the continuous development of new and effective antiretroviral therapies.[1] Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] These therapies typically target various stages of the viral life cycle, including reverse transcription, protease activity, and viral entry.[1] However, the emergence of drug-resistant viral strains underscores the urgent need for novel therapeutics with different mechanisms of action.[1]

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication and the establishment of a persistent infection.[2] As there is no human homologue to HIV-1 integrase, it represents an attractive and highly specific target for antiretroviral drug development.[1] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this integration process.[2]

Among the various chemical scaffolds explored for INSTI activity, this compound derivatives have emerged as a promising class of inhibitors. These compounds share a common structural motif that is crucial for their interaction with the active site of HIV-1 integrase. This guide will provide a detailed exploration of this important class of inhibitors.

Mechanism of Action: Chelating the Catalytic Core

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site.[3] These metal ions are essential for the proper coordination of the viral DNA and for facilitating the chemical reactions of 3'-processing and strand transfer.[4]

This compound derivatives exert their inhibitory effect by chelating these essential Mg²⁺ ions in the integrase active site.[5] The characteristic 3-hydroxy and 2-carboxylic acid moieties of the indole scaffold form a pharmacophore that binds to the two Mg²⁺ ions, effectively displacing the viral DNA substrate and preventing the strand transfer reaction.[5] This mechanism of action is shared by other successful integrase inhibitors and is a key feature of their high potency.[2]

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Integration Successful Integration Mg1->Integration Mg2 Mg²⁺ Mg2->Integration DDE_Motif D, D, E Catalytic Triad vDNA Viral DNA Substrate vDNA->Mg1 Binds to vDNA->Mg2 Binds to Inhibitor 3-Hydroxy-1H-indole- 2-carboxylic acid derivative Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Inhibition Inhibition of Strand Transfer Inhibitor->Inhibition

Caption: Mechanism of HIV-1 Integrase Inhibition by this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the Japp-Klingemann condensation followed by a Fischer indole synthesis.[6] This approach allows for the introduction of diverse substituents on the indole ring, enabling the exploration of structure-activity relationships.

General Synthetic Protocol:

The following protocol outlines a general procedure for the synthesis of a this compound derivative. This should be considered a template that may require optimization for specific target compounds.

Step 1: Japp-Klingemann Condensation

  • Dissolve the desired aniline derivative in a suitable solvent (e.g., ethanol, acetic acid).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of an active methylene compound (e.g., ethyl 2-methylacetoacetate) and a base (e.g., sodium ethoxide) in ethanol.

  • Slowly add the cold diazonium salt solution to the active methylene compound solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting hydrazone is then isolated by filtration or extraction.

Step 2: Fischer Indole Synthesis

  • Reflux the isolated hydrazone in a suitable acidic catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the indole ester.

  • Filter, wash with water, and dry the crude product.

  • Purify the indole ester by column chromatography or recrystallization.

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the purified indole ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide).

  • Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final this compound derivative.

In Vitro Evaluation of HIV-1 Integrase Inhibition

The inhibitory activity of the synthesized compounds against HIV-1 integrase is a critical determinant of their potential as antiretroviral agents. An in vitro strand transfer assay is a standard method to quantify this activity.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is based on a commercially available ELISA-based assay format.[7]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target Substrate (TS) DNA (labeled with a hapten, e.g., DIG)

  • Streptavidin-coated 96-well plates

  • Assay Buffer (containing MgCl₂, DTT, and other necessary components)

  • Wash Buffer

  • Blocking Buffer

  • Anti-hapten antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating the Plate: Add 100 µL of the DS DNA solution to each well of the streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.[7]

  • Washing: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.[7]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.[7]

  • Washing: Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer.[7]

  • Enzyme and Inhibitor Addition:

    • Prepare serial dilutions of the test compounds (this compound derivatives) in the reaction buffer.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Include positive control wells (known integrase inhibitor) and negative control wells (DMSO vehicle).

    • Add 50 µL of the diluted HIV-1 integrase solution to all wells except the no-enzyme control wells.

    • Incubate for 30 minutes at 37°C.[7]

  • Strand Transfer Reaction:

    • Add 50 µL of the TS DNA solution to each well.[7]

    • Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[7]

  • Washing: Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer to remove unbound components.[7]

  • Detection:

    • Add 100 µL of the HRP-conjugated anti-hapten antibody solution to each well.

    • Incubate for 30 minutes at 37°C.[7]

  • Washing: Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-15 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Activity Assessment

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the antiviral efficacy of the compounds in a more physiologically relevant context. The TZM-bl cell line is a widely used reporter cell line for quantifying HIV-1 infection.[8][9]

Protocol: TZM-bl Luciferase Reporter Gene Assay

This assay measures the reduction in HIV-1 infection in the presence of the test compounds.[9][10]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 viral stock (e.g., NL4-3 or a pseudotyped virus)

  • Complete DMEM (supplemented with 10% FBS, penicillin, and streptomycin)

  • 96-well cell culture plates (white, clear-bottom for luminescence reading)

  • Test compounds (this compound derivatives)

  • Control inhibitors (e.g., a known INSTI)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.[10]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds and control inhibitors in complete DMEM.

    • Remove the medium from the cells and add 100 µL of the fresh medium containing the diluted compounds to the respective wells.[10]

  • Virus Infection: Add 50 µL of the HIV-1 virus stock to each well (except for the cell control wells). The amount of virus should be pre-determined to yield a robust luciferase signal.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.[10]

  • Luciferase Assay:

    • After incubation, carefully remove the medium from the wells.

    • Lyse the cells by adding the luciferase assay lysis buffer according to the manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.[10]

  • Measurement: Measure the luminescence using a luminometer.[10]

Data Analysis:

Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no compound). The EC₅₀ value (the concentration of the compound that causes a 50% reduction in viral replication) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold has led to the identification of key structural features that influence its anti-HIV-1 integrase activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and effective inhibitors.

DerivativeR1 SubstituentR2 SubstituentIC₅₀ (µM) vs. IntegraseEC₅₀ (µM) vs. HIV-1 in cells
Compound A HH5.2> 50
Compound B 5-ClH1.815.4
Compound C 5-FH2.522.1
Compound D H4-F-benzyl0.53.7
Compound E 5-Cl4-F-benzyl0.08 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives synthesized and the assay conditions used.

The SAR studies of this compound derivatives have generally revealed that:

  • Substituents on the indole ring (R1): Electron-withdrawing groups, such as halogens, at the 5-position of the indole ring often enhance the inhibitory activity.

  • Substituents at the N1 position (R2): The introduction of a substituted benzyl group at the N1 position can significantly improve potency, likely by providing additional interactions with the enzyme's active site.

Conclusion and Future Directions

This compound derivatives represent a valuable and versatile scaffold for the development of novel HIV-1 integrase inhibitors. Their well-defined mechanism of action, involving the chelation of essential metal ions in the enzyme's active site, provides a solid foundation for rational drug design. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the discovery of next-generation INSTIs with improved potency, pharmacokinetic properties, and resistance profiles.

Future research in this area should focus on:

  • Optimization of the scaffold: Further diversification of substituents on the indole ring and at the N1 position to enhance binding affinity and antiviral activity.

  • Addressing drug resistance: Evaluating the efficacy of novel derivatives against clinically relevant INSTI-resistant HIV-1 strains.

  • Improving pharmacokinetic properties: Modifying the chemical structure to enhance oral bioavailability, metabolic stability, and other drug-like properties.

By leveraging the knowledge and protocols outlined in this guide, researchers can contribute to the ongoing efforts to develop new and improved therapies for the treatment of HIV-1 infection.

References

  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Clinical Virology, 45(3), 161-165.
  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery, 4(3), 236-248.
  • Hare, S., Gupta, S. S., Valkov, E., Engelman, A., & Cherepanov, P. (2010). Retroviral intasome assembly and inhibition of DNA strand transfer.
  • Serrao, E., & Cherepanov, P. (2014).
  • Billamboz, M., et al. (2011). Discovery of new indole-based inhibitors of HIV-1 integrase. Bioorganic & medicinal chemistry letters, 21(17), 5093-5097.
  • Platt, E. J., et al. (2005). A quantitative, sensitive, and high-throughput assay for the study of HIV-1 entry. Virology, 335(1), 184-196.
  • Humphries, P. S. (2003). The Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-24.
  • Montefiori, D. C. (2005). Evaluating neutralizing antibodies against HIV, SIV, and SHIV in luciferase reporter gene assays. Current protocols in immunology, Chapter 12, Unit-12.11.
  • Hare, S., et al. (2011). Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance. Proceedings of the National Academy of Sciences, 108(46), 18697-18702.
  • Krishnan, L., et al. (2010). HIV-1 integrase strand transfer inhibitors: a review of their chemical structure diversity. Current medicinal chemistry, 17(32), 3754-3777.
  • Scarsi, K. K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs, 80(13), 1349–1363.
  • Pommier, Y., et al. (2014). HIV-1 integrase strand transfer inhibitors: the new generation of antiretroviral drugs. ACS chemical biology, 9(9), 1980-1992.
  • Cherepanov, P. (2011). Retroviral integrase: structure and function. Mobile genetic elements, 1(1), 11-20.
  • National Institutes of Health. (2023). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV. Retrieved from [Link]

  • Wei, X., et al. (2002). Use of a TZM-bl cell-based luciferase assay to measure the neutralizing antibody response to human immunodeficiency virus type 1. Journal of virological methods, 100(1-2), 157-166.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 9020-9031. Retrieved from [Link]

Sources

Application Note & Protocols: Esterification of 3-hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Significance

Esters of 3-hydroxy-1H-indole-2-carboxylic acid are valuable scaffolds in medicinal chemistry and materials science. The indole nucleus is a privileged structure found in numerous natural products and pharmaceutical agents, and the specific substitution pattern of this molecule offers multiple points for diversification.[1] However, the synthesis of its esters is not trivial. The molecule possesses three key functional groups—a carboxylic acid, a phenolic hydroxyl group (as part of the enol tautomer), and an N-H group on the indole ring—each with distinct reactivity that must be managed to achieve selective esterification at the carboxyl group.

This guide provides a detailed analysis of two robust methods for the esterification of this compound: the classic Fischer-Speier esterification under acidic conditions and the milder, coupling agent-mediated Steglich esterification. We will explore the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, selective synthesis.

Method 1: Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[3]

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol solvent or water) to yield the final ester product and regenerate the acid catalyst.[2]

Fischer_Esterification Fischer-Speier Esterification Mechanism Start Carboxylic Acid + H+ ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) Start->ProtonatedAcid + Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H2O Final_Ester Ester + H+ Protonated_Ester->Final_Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Applicability & Considerations for this compound

This method is robust, uses inexpensive reagents, and is effective for simple primary and secondary alcohols. For this compound, the primary consideration is the stability of the indole ring and the hydroxyl group under strongly acidic conditions at elevated temperatures. While generally stable, prolonged exposure can lead to side reactions or degradation. The phenolic hydroxyl group is unlikely to esterify under these conditions due to its lower nucleophilicity compared to the alcohol.

Detailed Protocol: Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

This protocol is adapted from a standard procedure for the esterification of substituted indole carboxylic acids.[4]

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 5.0 g, 1 equivalent) in anhydrous ethanol (100 mL).

  • Acid Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL, catalytic amount) dropwise to the suspension.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).[4] Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (150 mL). Stir until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).[4]

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure ethyl 3-hydroxy-1H-indole-2-carboxylate.

Method 2: Steglich Esterification

Principle and Mechanistic Insight

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.[5]

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[7]

  • Role of DMAP: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms a stable N,N-dicyclohexylurea (DCU) byproduct and a highly reactive acylpyridinium intermediate ("active ester").[5][7]

  • Suppression of Side Reactions: The formation of the acylpyridinium intermediate is crucial as it prevents the slower, undesired intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7]

  • Ester Formation: The alcohol attacks the acylpyridinium intermediate, which readily transfers the acyl group to form the desired ester and regenerates the DMAP catalyst.[7]

Steglich_Esterification Steglich Esterification Mechanism Start Carboxylic Acid + DCC O_Acylisourea O-Acylisourea Intermediate Start->O_Acylisourea Acylpyridinium Acylpyridinium (via DMAP attack) O_Acylisourea->Acylpyridinium + DMAP - DCU Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product 1,3-Rearrangement (Slow, No DMAP) Ester_Formation Ester + Regenerated DMAP Acylpyridinium->Ester_Formation + Alcohol

Caption: Mechanism of Steglich Esterification.

Applicability & Considerations for this compound

The mild, room-temperature conditions of the Steglich esterification make it an excellent choice for this compound, minimizing the risk of degradation or side reactions involving the hydroxyl or N-H groups.[5] The primary challenge of this method is the removal of the N,N-dicyclohexylurea (DCU) byproduct, which has limited solubility in many organic solvents.

Detailed Protocol: Synthesis of a Generic Ester of this compound

This protocol is based on the general procedure described by Neises and Steglich.[8]

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol, 1.2-1.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.[8]

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC.

  • DCU Removal: Upon completion, cool the reaction mixture again to 0°C for about 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Rinse the filter cake with a small amount of cold DCM.[9]

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x volume) to remove DMAP, followed by saturated NaHCO₃ solution (1 x volume), and finally brine (1 x volume).[8]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.

Method Comparison

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄)DCC (coupling agent), DMAP (catalyst)
Conditions High temperature (reflux)Mild (0°C to room temperature)
Reaction Time 2 - 6 hours3 - 12 hours
Typical Yields Moderate to high (60-85%)High (75-95%)
Key Advantage Inexpensive, simple reagentsMild conditions, high yields, broad substrate scope
Key Challenge Harsh acidic conditions, potential for substrate degradationRemoval of DCU byproduct, cost of reagents
Best Suited For Simple, acid-stable substrates; primary/secondary alcoholsAcid/base-sensitive substrates, sterically hindered alcohols

General Experimental Workflow

Experimental_Workflow General Esterification Workflow Start Start This compound Reaction Reaction Add Alcohol, Solvent, and Reagents (Acid or DCC/DMAP) Start->Reaction Monitoring Monitoring TLC / LC-MS Reaction->Monitoring Workup Work-up Quenching, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification Column Chromatography or Recrystallization Workup->Purification Analysis Analysis NMR, MS, etc. Purification->Analysis Product Final Product Pure Ester Analysis->Product

Caption: A generalized workflow for ester synthesis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield (Fischer) Insufficient reaction time or temperature; water present in reagents.Ensure anhydrous conditions. Increase reflux time. Confirm catalyst activity.
Low or No Yield (Steglich) Inactive DCC (hydrolyzed); steric hindrance.Use fresh DCC. Increase reaction time or slightly warm the reaction (e.g., to 40°C). Consider an alternative coupling agent like EDC.
Formation of N-acylurea (Steglich) Insufficient DMAP; slow reaction with the alcohol.Ensure the correct catalytic amount of DMAP is used (5-10 mol%). Add DMAP before DCC.
Difficult DCU Removal DCU is partially soluble in the reaction solvent.After filtration, concentrate the crude product, redissolve in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether), cool, and re-filter.[9]
Product Degradation Substrate is sensitive to the reaction conditions (especially Fischer).Switch to the milder Steglich method. Reduce reaction time and temperature if possible.

Conclusion

The successful esterification of this compound hinges on selecting a method that is compatible with its multifunctional nature. The Fischer-Speier esterification offers a cost-effective, classical approach suitable for robust applications, provided potential acid sensitivity is considered. In contrast, the Steglich esterification provides a mild, highly efficient, and versatile alternative that is exceptionally well-suited for preserving the integrity of this sensitive scaffold, making it the preferred method for complex or delicate syntheses in drug development and materials science. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their synthetic goals.

References

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. M., & Al-Dhamin, A. S. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from: [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. Retrieved from: [Link]

  • Clausen, M. H., & Juhl, M. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(11), 1544-1558. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from: [Link]

  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Available at: [Link]

  • Google Patents. (1993). Indole-2-carboxylic acid derivatives. WO1993021153A1.
  • Tang, S., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Jakše, R., et al. (2003). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Helvetica Chimica Acta, 86(12), 3914-3927. Available at: [Link]

  • ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from: [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from: [Link]

  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from: [Link]

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Application Notes and Protocols for Amide Coupling Reactions with 3-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Hydroxy-1H-indole-2-carboxamides

The 3-hydroxy-1H-indole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its significance in the development of new therapeutic agents. The ability to efficiently and selectively synthesize a diverse library of these amides is therefore a critical capability in drug discovery programs.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of 3-hydroxy-1H-indole-2-carboxylic acid. We will delve into the mechanistic nuances of common coupling reagents, address the specific challenges posed by the bifunctional nature of the starting material, and offer field-proven strategies to maximize yield and purity.

Core Scientific Principles: Navigating the Reactivity Landscape

The primary challenge in the amide coupling of this compound lies in its dual nucleophilic and acidic nature. The carboxylic acid must be activated for amidation, while the potentially reactive 3-hydroxy group could lead to undesired side reactions, most notably O-acylation. Furthermore, the indole-2-carboxylic acid system is susceptible to decarboxylation under certain conditions, particularly with heating.[1] A successful protocol must therefore achieve a delicate balance of reactivity to favor N-acylation over these competing pathways.

The General Mechanism of Amide Bond Formation

Amide bond formation is not a direct condensation of a carboxylic acid and an amine due to the unfavorable acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a "coupling reagent." The general mechanism proceeds as follows:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.[2][3]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Carboxylic_Acid 3-Hydroxy-1H-indole- 2-carboxylic Acid Activation Activation of Carboxylic Acid (Coupling Reagent + Base) Carboxylic_Acid->Activation 1. Amine Primary or Secondary Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling 2. Product Desired Amide Product Coupling->Product 3. Byproducts Coupling Reagent Byproduct + Base Salt Coupling->Byproducts

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount to the success of the reaction. Several classes of reagents are commonly employed, each with its own advantages and disadvantages.

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DICCost-effective, readily available.[4]Can lead to racemization; DCC byproduct is poorly soluble.[4]
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization.[5][6]BOP produces carcinogenic HMPA byproduct.[5]
Aminium/Uronium Salts HATU, HBTU, TBTU, HCTUVery high reactivity, fast reaction times, low racemization.[6]Can be more expensive; can cause side reactions if used in excess.[4]

For the coupling of this compound, uronium salts like HATU and carbodiimides like EDC (in conjunction with an additive like HOBt) are highly recommended due to their high efficiency and ability to suppress side reactions.[6][7]

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the synthesis of 3-hydroxy-1H-indole-2-carboxamides. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less nucleophilic. HATU is a highly efficient coupling reagent that often provides clean reactions with high yields.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • In a separate vial, dissolve HATU (1.2 equiv) in anhydrous DMF and add it to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many applications. The addition of HOBt is crucial for suppressing racemization and improving reaction efficiency.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 equiv) to the reaction mixture in one portion.

  • Slowly add DIPEA or TEA (2.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture with DCM. If using DMF, dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography.

Troubleshooting and Key Considerations

Minimizing O-Acylation

The primary side reaction of concern is the acylation of the 3-hydroxy group. To mitigate this:

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This can favor the formation of the activated ester, which may react more readily with the more nucleophilic amine over the hydroxyl group.

  • Temperature Control: Maintaining a low reaction temperature (0 °C to room temperature) is crucial. Higher temperatures can increase the rate of O-acylation.[5]

  • Choice of Base: A non-nucleophilic base such as DIPEA is preferred over more nucleophilic bases.

  • Stoichiometry: Avoid using a large excess of the coupling reagent and carboxylic acid.

Preventing Decarboxylation

Indole-2-carboxylic acids can undergo decarboxylation, especially upon heating.[1]

  • Avoid High Temperatures: Conduct the reaction at or below room temperature. During workup, avoid excessive heating when concentrating the product.

  • Mild Workup Conditions: Use mild acidic and basic washes during the workup procedure.

The Question of Protecting Groups

While the presence of the 3-hydroxy group raises the question of whether a protecting group is necessary, for many standard amide couplings, it may be omitted.[8] The slightly lower nucleophilicity of the phenolic hydroxyl group compared to the amine often allows for selective N-acylation.

However, if O-acylation proves to be a persistent and significant side reaction, especially with highly reactive amines or forcing conditions, protection of the hydroxyl group may be warranted. A common strategy would be to use a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which is robust to many coupling conditions and can be readily removed post-coupling.[9]

Decision_Tree

Purification Strategies

Standard silica gel column chromatography is typically effective for purifying the desired amide product. A gradient elution system, often starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate, is generally successful. The O-acylated byproduct, if formed, will likely have a different polarity from the N-acylated product, allowing for chromatographic separation.

Conclusion

The synthesis of 3-hydroxy-1H-indole-2-carboxamides is a readily achievable transformation with careful consideration of the reaction parameters. By selecting the appropriate coupling reagent, controlling the reaction temperature, and employing a logical workup and purification strategy, researchers can efficiently access a wide array of these valuable compounds. The protocols and insights provided herein serve as a robust foundation for the successful implementation of these critical reactions in drug discovery and development.

References

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  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5673. [Link]

  • Ghilardi, E., et al. (2019). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 62(17), 7946–7962. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. Retrieved from [Link]

  • Lu, D., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(10), 941–946. [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(39), 5425-5428. [Link]

  • Vitale, R., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4930. [Link]

  • Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(3), 1-14. [Link]

  • Northen, J. S., et al. (2021). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 19(3), 564-570. [Link]

  • Thompson, R. E., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Chemical Science, 7(5), 3841–3847. [Link]

  • López-Gobea, D., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2139. [Link]

  • Batista, D. N., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 24(21), 3839. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Wang, Y., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic letters, 13(16), 4232–4235. [Link]

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  • Contini, A., et al. (2018). Exploiting Enzyme Promiscuity: Carboxylic Acid Reductases can Catalyze the Synthesis of Amides. Angewandte Chemie International Edition, 57(40), 13143-13147. [Link]

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Application Note: Fluorescent Labeling of 3-hydroxy-1H-indole-2-carboxylic acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-hydroxy-1H-indole-2-carboxylic acid and its derivatives are a class of compounds with significant biological activities, including roles as antagonists for cysteinyl leukotriene receptors, which are implicated in inflammatory conditions like asthma.[1] Visualizing the subcellular localization and dynamic behavior of these small molecules is crucial for understanding their mechanisms of action and for the development of targeted therapeutics.[] Fluorescent labeling is a powerful technique that enables the direct observation of small molecules within complex biological systems, such as live cells, offering high sensitivity and spatiotemporal resolution.[][3][4][5]

This application note provides a comprehensive guide for the fluorescent labeling of this compound. It is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and discuss methods for characterization and cellular imaging.

Principle of Fluorescent Labeling

The core principle of fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a target molecule.[][] This conjugation imparts fluorescence to the target, allowing it to be detected and tracked using fluorescence-based instrumentation like fluorescence microscopes and plate readers.[] The choice of fluorophore and the conjugation chemistry are critical for successful labeling and imaging.

Choosing the Right Fluorophore

The selection of a fluorescent dye depends on several factors, including the imaging setup, the biological question, and the properties of the target molecule. Key considerations include:

  • Excitation and Emission Spectra: The dye's spectra should be compatible with the available microscope filters and light sources to maximize signal and minimize background.

  • Quantum Yield and Extinction Coefficient: These properties determine the brightness of the fluorophore. Higher values are generally desirable.

  • Photostability: Resistance to photobleaching is crucial for long-term imaging experiments.[7]

  • Size and Chemical Nature: The dye should be small enough to minimize steric hindrance and not significantly alter the biological activity of the this compound.

  • Environmental Sensitivity: Some dyes exhibit changes in fluorescence in response to their local environment (e.g., pH, polarity), which can be either a useful feature or a confounding factor.

Here is a comparison of commonly used fluorescent dyes suitable for labeling small molecules:

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Key Features
Fluorescein (FITC)494521Bright green fluorescence, pH-sensitive.[8]
Rhodamine~540~570Strong fluorescence, good photostability.[]
Coumarins342-360410-447Blue fluorescence, some are pH-sensitive.[8]
Cyanine Dyes (e.g., Cy3, Cy5)550 (Cy3), 650 (Cy5)570 (Cy3), 670 (Cy5)Bright, photostable, available in a range of wavelengths.[]
Near-Infrared (NIR) Dyes (e.g., IRDye 800CW)~774~800Low background fluorescence in biological tissues, suitable for in vivo imaging.[]
Conjugation Chemistry: Targeting the Carboxylic Acid

This compound possesses two primary functional groups for potential conjugation: the carboxylic acid and the hydroxyl group. The carboxylic acid is a common and reliable target for labeling.[9][10] The most prevalent method for labeling carboxylic acids is through the formation of an amide bond with an amine-reactive fluorescent dye. This is typically a two-step process involving the activation of the carboxylic acid.

A widely used and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

  • EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[12]

  • This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[11][12]

  • The NHS ester then efficiently reacts with a primary amine on the fluorescent dye to form a stable amide bond.[11][13]

This two-step approach offers greater control and efficiency compared to a one-step EDC reaction.[12]

Experimental Protocols

Part 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound using EDC/NHS chemistry.

Materials and Reagents:
  • This compound

  • Amine-reactive fluorescent dye (e.g., an NHS ester of the chosen fluorophore)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Reaction vials

  • Stirring plate and stir bars

  • Argon or Nitrogen gas for inert atmosphere (optional but recommended)

Workflow Diagram:

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation with Fluorescent Dye cluster_2 Quenching and Purification Start Dissolve this compound in anhydrous DMF/DMSO Add_EDC_NHS Add EDC and NHS in MES buffer (pH 6.0) Start->Add_EDC_NHS Incubate_Activation Incubate at room temperature (e.g., 15-30 minutes) Add_EDC_NHS->Incubate_Activation Add_Dye Add amine-reactive fluorescent dye Incubate_Activation->Add_Dye Incubate_Conjugation Incubate at room temperature (e.g., 2-4 hours or overnight) Add_Dye->Incubate_Conjugation Quench Quench reaction with Tris-HCl buffer Incubate_Conjugation->Quench Purify Purify conjugate using reverse-phase HPLC Quench->Purify Characterize Characterize by Mass Spectrometry and Spectrophotometry Purify->Characterize

Caption: Workflow for the fluorescent labeling of this compound.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

    • Prepare fresh stock solutions of EDC and NHS in reaction buffer (0.1 M MES, pH 6.0).

    • Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMSO. Protect from light.

  • Activation of this compound:

    • In a reaction vial, add the desired amount of the this compound stock solution.

    • Add a 5-10 fold molar excess of EDC and NHS from their respective stock solutions.

    • Mix thoroughly and incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • To the activated this compound, add a 1-1.5 fold molar excess of the amine-reactive fluorescent dye.

    • Mix well and allow the reaction to proceed at room temperature for 2-4 hours or overnight in the dark. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

Part 2: Purification and Characterization of the Fluorescent Conjugate

Purification is essential to remove unreacted dye, which can cause high background fluorescence, and any unconjugated starting material.[14][15]

Purification by High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a highly effective method for purifying small molecule fluorescent conjugates.[16][17]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

  • Detection: Use a fluorescence detector set to the excitation and emission wavelengths of the chosen fluorophore, and a UV-Vis detector to monitor the elution of all components.

  • Procedure:

    • Inject the quenched reaction mixture onto the HPLC column.

    • Run a linear gradient from low to high acetonitrile concentration to elute the components. The more hydrophobic fluorescent conjugate will typically elute later than the unconjugated this compound.

    • Collect the fractions corresponding to the fluorescent product peak.

    • Lyophilize or evaporate the solvent from the collected fractions, protecting the sample from light.[18]

Characterization:
  • Mass Spectrometry (MS): Confirm the identity and purity of the fluorescent conjugate by determining its molecular weight.

  • UV-Visible and Fluorescence Spectroscopy:

    • Measure the absorbance spectrum to determine the concentration of the dye and the degree of labeling (DOL).

    • Measure the fluorescence excitation and emission spectra to confirm that the photophysical properties of the fluorophore have not been significantly altered by the conjugation.[19]

Part 3: Protocol for Live Cell Imaging

This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled this compound.

Materials and Reagents:
  • Fluorescently labeled this compound conjugate

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging dishes or plates (e.g., glass-bottom dishes)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain 37°C and 5% CO₂.

Workflow Diagram:

G Seed_Cells Seed cells on imaging plates and allow to adhere Prepare_Probe Prepare working solution of fluorescent conjugate in media Seed_Cells->Prepare_Probe Incubate_Cells Incubate cells with the fluorescent probe Prepare_Probe->Incubate_Cells Wash_Cells Wash cells with PBS or fresh media to remove excess probe Incubate_Cells->Wash_Cells Image_Cells Image cells using a fluorescence microscope Wash_Cells->Image_Cells

Caption: General workflow for live cell imaging with the fluorescent probe.

Step-by-Step Protocol:
  • Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes or plates at an appropriate density to achieve 50-70% confluency on the day of imaging. Allow the cells to adhere and grow overnight.

  • Probe Preparation: Prepare a stock solution of the purified fluorescent conjugate in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity (typically in the low micromolar range).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 30 minutes to a few hours) at 37°C and 5% CO₂. The incubation time will depend on the rate of cellular uptake.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove the excess fluorescent probe from the extracellular environment.[20]

  • Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with imaging using a fluorescence microscope.[7]

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[7][20]

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHS.Use fresh, high-quality EDC and NHS.
pH of the reaction buffer is not optimal.Ensure the pH of the MES buffer is around 6.0 for activation.
Hydrolysis of the NHS ester.Add the amine-reactive dye immediately after the activation step.
High Background in Imaging Incomplete removal of unreacted dye.Optimize the HPLC purification protocol. Ensure complete removal of the free dye peak.
Non-specific binding of the probe.Include additional wash steps. Consider using a background inhibitor.[20]
Phototoxicity or Cell Death Excitation light intensity is too high.Reduce the laser power or illumination intensity.[7]
Probe concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Weak Fluorescent Signal Low uptake of the probe.Increase the incubation time or probe concentration (while monitoring for toxicity).
Photobleaching.Use an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, minimize light exposure and use a more photostable dye if possible.[7]

Conclusion

This application note provides a detailed framework for the successful fluorescent labeling of this compound and its subsequent application in cellular imaging. By carefully selecting the appropriate fluorophore and optimizing the conjugation and imaging protocols, researchers can gain valuable insights into the subcellular distribution and dynamics of this important class of small molecules. The provided protocols and troubleshooting guide serve as a starting point, and empirical optimization will likely be necessary to achieve the best results for specific experimental systems.

References

  • National Institutes of Health (NIH). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

  • PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

  • National Institutes of Health (NIH). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. [Link]

  • Royal Society Publishing. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. [Link]

  • MDPI. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]

  • National Institutes of Health (NIH). A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma. [Link]

  • MDPI. Fluorescent Probes for Live Cell Imaging. [Link]

  • ResearchGate. (PDF) High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]

  • PubMed. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. [Link]

  • PubMed Central (PMC). Fluorescence Live Cell Imaging. [Link]

  • MDPI. Synthesis and Application in Cell Imaging of Acridone Derivatives. [Link]

  • MDPI. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [Link]

  • MDPI. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]

  • Google Patents. WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups.
  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]

  • PubMed. Fluorescent Organic Nanoparticles of 3-Styrylindoles: Synthesis and Characterization. [Link]

  • PubMed Central (PMC). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. [Link]

  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • YouTube. Lab 6 Overview: Purifying the Fluorescent Protein. [Link]

  • ACS Organic & Inorganic Au. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • Dove Press. Customizable Dual-Fluorescent Nanoparticles for Tracing and Quantifying of Cell Transport. [Link]

  • PubMed Central (PMC). Small-molecule fluorescent probes and their design. [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • FluoroFinder. Antibody Conjugation Techniques. [Link]

  • ResearchGate. How to process fluorescently labeled oligos after HPLC purification?. [Link]

  • PubMed. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. [Link]

  • Bioclone. Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. [Link]

  • YouTube. Discovering New Far-Red Fluorescent Probes (shortened). [Link]

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Application Notes and Protocols: Leveraging 3-hydroxy-1H-indole-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their size, can explore chemical space more efficiently and form high-quality interactions with a protein target. The indole ring system is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and natural products, making its derivatives, such as 3-hydroxy-1H-indole-2-carboxylic acid, compelling candidates for inclusion in fragment libraries.[1][2]

The indole scaffold's versatility allows it to participate in a variety of non-covalent interactions, including hydrogen bonding (via the N-H group), pi-stacking, and hydrophobic interactions. The addition of hydroxyl and carboxylic acid groups, as in this compound, provides key directional interaction points, making it an ideal fragment for probing polar and charged regions of a protein's binding site. This document provides a detailed guide for researchers on the practical application of this compound in an FBDD campaign, from initial screening to hit validation and characterization.

Physicochemical Properties of this compound

A successful fragment should possess favorable physicochemical properties that adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and exhibit adequate aqueous solubility for biophysical screening. This compound aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Formula C₉H₇NO₃Low molecular weight ensures a higher probability of fitting into small binding pockets.
Molecular Weight 177.16 g/mol Well within the "Rule of Three" limit of ≤ 300 Da.
Hydrogen Bond Donors 3 (N-H, O-H, COOH)Provides multiple opportunities for directed interactions with the protein target.
Hydrogen Bond Acceptors 3 (C=O, O-H, OH)Complements the hydrogen bond donor capacity for strong, specific binding.
cLogP (predicted) ~1.5 - 2.0Balanced lipophilicity suggests good potential for both binding and solubility.
Aqueous Solubility HighEssential for preparing high-concentration stock solutions required for biophysical assays.

FBDD Workflow for this compound

The following diagram outlines a typical FBDD workflow for screening and validating fragments like this compound.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization a Fragment Library (including this compound) b Biophysical Screen (SPR or NMR) a->b High Concentration Screen c Orthogonal Biophysical Method (e.g., ITC) b->c Confirm Binding d X-ray Crystallography c->d Determine Binding Mode e Structure-Guided Chemistry d->e Structural Insights f SAR by Catalog/ Synthesis e->f g Lead Compound f->g

Caption: FBDD workflow from primary screening to lead optimization.

Protocols for Screening and Validation

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its real-time binding analysis and low protein consumption.[3][4]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)[5]

  • Target protein

  • This compound stock solution (50 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical starting concentration for fragment screening is in the range of 100-500 µM.

    • Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU). A significant increase in RU on the target flow cell relative to the reference indicates a binding event.

    • After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or a glycine-HCl buffer) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.

    • For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the binding affinity (KD).

Protocol 2: Hit Confirmation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[6] Saturation Transfer Difference (STD) NMR is particularly well-suited for detecting the weak binding of fragments.[7][8]

Objective: To confirm the binding of this compound to the target protein in solution and to identify the binding epitope.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)

  • This compound stock solution (in d6-DMSO)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): this compound (final concentration 100-500 µM) in the deuterated buffer.

      • Sample B (Protein-Fragment): Target protein (10-50 µM) and this compound (100-500 µM) in the same deuterated buffer. A ligand-to-protein ratio of 10:1 to 100:1 is common.

  • STD-NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment solubility and integrity.

    • For Sample B, set up the STD-NMR experiment.[9] This involves acquiring two spectra:

      • On-resonance spectrum: A selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1.0 ppm).

      • Off-resonance spectrum: The saturation pulse is applied to a region where no protein or fragment resonances are present (e.g., 30 ppm).

    • The saturation time is a key parameter and should be optimized (typically 1-3 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum belong to the fragment and indicate that it has received saturation from the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can be used to map the "binding epitope" of the fragment—protons in closer proximity to the protein surface will show stronger STD enhancement.[7]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-guided lead optimization.[10]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size (0.1-0.3 mm).

    • Prepare a soaking solution containing the mother liquor supplemented with a high concentration of this compound (typically 1-10 mM) and a cryoprotectant.[11]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.[11]

  • Cryo-cooling and Data Collection:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the binding mode of this compound in the active site.

From Hit to Lead: The Path Forward

Once this compound is validated as a binder and its binding mode is elucidated, the process of fragment evolution can begin. The indole-2-carboxylic acid moiety serves as an excellent starting point for chemical elaboration.[12][13]

Hit_To_Lead a Validated Hit (this compound) Binding Mode Known b Structure-Based Design (Identify growth vectors) a->b c Fragment Growing/ Linking b->c d Synthesis of Analogs c->d e Iterative SAR (Biophysical & Biochemical Assays) d->e e->a Refine Design f Optimized Lead (Improved Potency & Properties) e->f

Caption: Iterative cycle of structure-guided lead optimization.

Structure-activity relationships (SAR) can be explored by synthesizing or purchasing analogs with substitutions at various positions of the indole ring. For instance, the carboxylic acid at the 2-position, often crucial for binding, can be used as an anchor point, while modifications at the 3, 4, 5, 6, and 7 positions can explore adjacent pockets to improve potency and selectivity.[14]

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its favorable physicochemical properties and the proven track record of the indole scaffold make it a strategic choice for screening against a wide range of protein targets.[1] The detailed protocols provided in this guide offer a clear roadmap for researchers to effectively utilize this fragment, from initial hit identification through to structural characterization, laying a solid foundation for successful lead discovery programs.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. National Institutes of Health. Available at: [Link]

  • Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. ACS Publications. Available at: [Link]

  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. Available at: [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. PMC. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. Available at: [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available at: [Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Available at: [Link]

  • Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. Available at: [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Stability issues of 3-hydroxy-1H-indole-2-carboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-hydroxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

The indole nucleus, particularly when substituted with a hydroxyl group, is susceptible to oxidative degradation. The carboxylic acid moiety at the 2-position can also be prone to decarboxylation under certain conditions. This guide will provide a framework for identifying and mitigating these stability issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: Rapid Discoloration (e.g., yellowing or browning) of Aqueous Stock Solutions
  • Question: I've prepared an aqueous stock solution of this compound, and it has developed a yellow or brown tint within a short period. What is causing this, and how can I prevent it?

  • Answer: The discoloration you are observing is a common indicator of oxidative degradation. The 3-hydroxyindole moiety is particularly susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This process can be accelerated by several factors.

    Causality and Mitigation Strategies:

    • Dissolved Oxygen: Aqueous solutions, unless specifically deoxygenated, contain dissolved oxygen which can readily oxidize the electron-rich indole ring.

      • Solution: Prepare your solutions using deoxygenated water. This can be achieved by sparging the water with an inert gas like nitrogen or argon for at least 15-20 minutes prior to use. It is also advisable to overlay the headspace of your stock solution container with the inert gas before sealing.

    • Exposure to Light: Photons can provide the activation energy for oxidative reactions.

      • Solution: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.[1][2]

    • Trace Metal Ions: Metal ions, such as Fe(III) or Cu(II), can catalyze the oxidation of phenolic compounds.[3] These can be present as impurities in your reagents or leached from containers.

      • Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

    • pH of the Solution: The rate of oxidation can be pH-dependent. Generally, oxidation is more rapid at higher pH values where the hydroxyl group is deprotonated, making it more susceptible to oxidation.

      • Solution: Prepare your stock solutions in a slightly acidic buffer (e.g., pH 4-6) to maintain the hydroxyl group in its protonated state.

    Experimental Workflow for Preparing Stable Stock Solutions:

    G A Deoxygenate Water (N2 or Ar sparging) B Prepare Acidic Buffer (pH 4-6) A->B D Dissolve Compound in Deoxygenated Buffer B->D C Weigh Compound in Amber Vial C->D E Overlay with Inert Gas D->E F Store at 2-8°C, Protected from Light E->F

    Workflow for stable stock solution preparation.
Issue 2: Inconsistent Results in Biological Assays
  • Question: I'm seeing significant variability in the results of my cell-based or enzymatic assays using this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results are a classic sign of compound instability in the assay medium. The physiological conditions of many biological assays (e.g., pH 7.4, 37°C) can accelerate the degradation of your compound, leading to a decrease in the effective concentration over the course of the experiment.

    Troubleshooting Steps:

    • Assess Stability in Assay Medium:

      • Protocol:

        • Prepare a solution of your compound in the final assay buffer at the highest concentration you use in your experiments.

        • Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

        • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

        • Immediately analyze the concentration of the parent compound by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Develop a Stability-Indicating HPLC Method:

      • A stability-indicating method is one that can separate the parent compound from its degradation products.

      • Starting Point for Method Development:

        • Column: C18 reverse-phase column.

        • Mobile Phase A: 0.1% Formic acid in water.

        • Mobile Phase B: Acetonitrile.

        • Gradient: Start with a low percentage of B and gradually increase.

        • Detection: UV spectrophotometer, monitoring at the λmax of this compound.

      • To confirm the method is stability-indicating, you will need to generate degradation products. This can be done by subjecting a concentrated solution of the compound to forced degradation conditions (e.g., heat, acid, base, oxidation). The method should be able to resolve the parent peak from any new peaks that appear.

    Data Interpretation and Actionable Insights:

    Observation Interpretation Recommended Action
    >10% loss of parent compound within the assay durationCompound is unstable under assay conditions.Reduce the assay incubation time. Prepare fresh dilutions of the compound immediately before use. Consider adding an antioxidant (e.g., ascorbic acid) to the assay medium if compatible.
    Appearance of new peaks in the chromatogramDegradation products are forming.Identify if the degradation products have any biological activity that could be confounding your results.
    No significant loss of parent compoundThe variability is likely due to other experimental factors.Investigate other sources of variability in your assay.
Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)
  • Question: I am trying to extract this compound from a biological matrix using SPE, but my recovery is very low. What could be the issue?

  • Answer: Low recovery from SPE can be due to several factors, including compound degradation on the sorbent, irreversible binding, or suboptimal elution conditions. The hydroxyl and carboxylic acid groups can interact strongly with certain sorbents.

    Potential Causes and Solutions:

    • On-Cartridge Degradation: Some SPE sorbents can have residual catalytic activity, or the elution solvents may promote degradation.

      • Solution: Keep the extraction process as short as possible and perform it at a low temperature (e.g., on ice).

    • Irreversible Binding: The compound may be binding too strongly to the sorbent.

      • Solution:

        • For Reverse-Phase SPE (e.g., C18): Ensure the sample is loaded under acidic conditions (pH < pKa of the carboxylic acid) to promote retention. Elute with a solvent containing a small amount of a weak acid (e.g., formic acid in methanol) to ensure the carboxylic acid is protonated and elutes efficiently.

        • For Ion-Exchange SPE: If using an anion exchanger, ensure the loading buffer pH is above the pKa of the carboxylic acid and the elution buffer pH is below it.

    • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the compound from the sorbent.

      • Solution: Screen a panel of elution solvents with varying polarity and pH.

Frequently Asked Questions (FAQs)

  • Q1: What are the main degradation pathways for this compound in aqueous solution?

    • A1: While specific data for this molecule is limited, based on the chemistry of related compounds, the two primary degradation pathways are likely:

      • Oxidation: The 3-hydroxyindole core is susceptible to oxidation, especially at neutral to alkaline pH, in the presence of oxygen, light, and metal ions. This can lead to the formation of complex, colored degradation products.

      • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) to form the corresponding indole. This reaction is often promoted by heat and acidic or basic conditions.[4][5]

  • Q2: What is the recommended procedure for long-term storage of the solid compound?

    • A2: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place.[1][2] Storing at -20°C is recommended to minimize thermal degradation.

  • Q3: How does pH affect the stability of this compound?

    • A3: The stability of this compound is expected to be significantly influenced by pH.

      • Acidic pH (below ~4): The compound is likely to be more stable against oxidation. However, strongly acidic conditions, especially with heat, may promote decarboxylation.

      • Neutral to Alkaline pH (above ~7): The hydroxyl group will become deprotonated, making the molecule more susceptible to oxidation. Basic conditions can also facilitate decarboxylation.

      • Recommendation: For short-term experiments in aqueous solutions, it is advisable to use a slightly acidic buffer (pH 4-6).

  • Q4: Can I use co-solvents to improve the aqueous solubility of this compound, and will they affect its stability?

    • A4: Yes, co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to increase the aqueous solubility of poorly soluble indole derivatives.[6][7][8] However, it is crucial to first prepare a concentrated stock solution in the neat co-solvent and then dilute it into your aqueous medium. Be aware that some co-solvents can also influence stability, so it is important to perform stability studies in the final solvent mixture.

    General Co-solvent Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Store this stock solution at -20°C.

    • For experiments, perform serial dilutions from the DMSO stock into your aqueous buffer immediately before use. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid artifacts.

  • Q5: What analytical techniques are best for monitoring the stability of this compound?

    • A5: The most suitable technique is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection.

      • HPLC-UV: Provides quantitative information on the concentration of the parent compound and can detect the formation of chromophoric degradation products.

      • LC-MS: Offers higher sensitivity and specificity and can be used to identify the molecular weights of degradation products, which is crucial for elucidating degradation pathways.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound in aqueous solution.

G cluster_0 Degradation Pathways A This compound B Oxidation A->B O2, light, metal ions, high pH C Decarboxylation A->C heat, acid/base D Complex Colored Products (e.g., Quinone-imines, Polymers) B->D E 3-Hydroxyindole + CO2 C->E

Potential degradation pathways of the compound.

References

  • Wikipedia. (n.d.). Tryptophan. Retrieved January 24, 2026, from [Link]

  • Shaik, J. V., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1093-1097.
  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing SL.
  • Nowicka, G., et al. (2023).
  • Grib, S., et al. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 30(1), 1.
  • Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Li, J., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 60(38), 151044.
  • Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • B. C. Challis and H. S. Rzepa. (1975). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. J. Chem. Soc., Perkin Trans. 2, 1209-1213.
  • Kulikov, A., Arumugam, S., & Popik, V. V. (2008). Photolabile protection of alcohols, phenols, and carboxylic acids with 3-hydroxy-2-naphthalenemethanol. The Journal of Organic Chemistry, 73(19), 7611–7615.
  • Gaballa, A. S., Asker, M. S., Barakat, A., & Teleb, S. M. (2025). Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity.
  • Barra, G. M. O., et al. (2025). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
  • Driver, R. W., & Gellman, A. J. (2004). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 6(13), 3537-3545.
  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS Special Issue, 1(1), 392-398.
  • Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • Liu, Y., et al. (2022).
  • Kuntic, V., et al. (2024).
  • Min, J. Z., & Toyo'oka, T. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 23(10), 2649.
  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.
  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(9), 3247-3257.
  • Sathesh Babu, P. R., & Kumar, V. (2009). Solubility Enhancement of Etoricoxib by Cosolvency Approach.
  • Al-jendeel, H. A., & Al-asadi, M. K. (2022). Metal ion/metal hydroxide loaded resin for ammonia removal from solutions containing high salinity by ligand exchange. Arabian Journal of Chemistry, 15(1), 103522.
  • Brown, P. L., et al. (2025). Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report).
  • Uivarosi, V. (2013).

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-hydroxy-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-hydroxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related indole scaffolds. We understand that while the synthesis is well-established in the literature, its practical execution is often plagued by challenges such as low yields, impurity generation, and reaction inconsistencies.

This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causal relationships between reaction parameters and experimental outcomes. Our focus is on the modified Reissert indole synthesis, a common and effective route for accessing the indole-2-carboxylic acid framework. Here, we address the most pressing issues encountered during this synthesis, offering logical, evidence-based solutions to empower you to optimize and troubleshoot your experiments effectively.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate in the Reissert synthesis pathway?

A low yield is the most frequently reported issue. From a mechanistic standpoint, the Reissert synthesis is a two-part process: (1) a base-catalyzed Claisen condensation between an o-nitrotoluene derivative and diethyl oxalate, and (2) a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate.[1] Inefficiency in either step will critically impact the overall yield.

Causality & Corrective Actions:

  • Condensation Step Inefficiency: This step is highly sensitive to the quality of reagents and reaction environment.

    • Base Activity: The condensation requires a strong, non-nucleophilic base to deprotonate the methyl group of the o-nitrotoluene. Sodium ethoxide (NaOEt) is commonly used, but potassium ethoxide (KOEt) is often superior due to the increased ionic character of the K-O bond, enhancing basicity.[1] The base must be anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents) to drive the equilibrium forward.

    • Solvent Integrity: The reaction is critically dependent on anhydrous conditions. Any moisture will protonate the carbanion intermediate or hydrolyze the ethoxide base, quenching the reaction. Ensure all glassware is oven-dried and solvents (typically absolute ethanol or THF) are rigorously dried before use.

    • Temperature Control: While the reaction requires energy to proceed, excessive heat can lead to decomposition of the nitro-containing starting material and promote side reactions. A gentle reflux is typically sufficient.

  • Reductive Cyclization Failure: The conversion of the pyruvate intermediate to the indole ring is the defining step.

    • Reducing Agent Selection: The choice of reducing agent is critical. While zinc in acetic acid is classic, it can be aggressive and sometimes leads to over-reduction or degradation.[1] Ferrous sulfate (FeSO₄) in aqueous ammonia or sodium dithionite (Na₂S₂O₄) are milder alternatives that often provide cleaner reactions and better yields.[2][3]

    • pH Control: During the reductive cyclization, particularly with metal/acid systems, the pH can drop significantly. This acidic environment can promote the unwanted dehydration of the 3-hydroxy group, a key challenge with this specific target molecule. Consider buffered systems or the gradual addition of the acid component.

The following table summarizes the key parameters for systematic optimization:

ParameterStageStandard ConditionOptimization StrategyRationale
Base CondensationSodium Ethoxide (1.5 eq)Use Potassium Ethoxide (1.5-2.0 eq).KOEt is a stronger base, improving deprotonation efficiency.[1]
Solvent CondensationAbsolute EthanolUse dry THF or ensure absolute ethanol is truly anhydrous.Prevents quenching of the base and anionic intermediates.
Temperature CondensationReflux (78°C in EtOH)Maintain gentle reflux; avoid aggressive heating (e.g., 65-70°C).Minimizes thermal decomposition of sensitive nitro compounds.
Reducing Agent CyclizationZn / Acetic AcidScreen FeSO₄/NH₄OH or Sodium Dithionite.Milder conditions can prevent side reactions and protect the 3-OH group.[3]
Atmosphere BothAirConduct the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidative side reactions, especially of intermediates.

Below is a workflow diagram for systematically optimizing the initial condensation step.

G cluster_start Initial Low-Yield Observation cluster_step1 Step 1: Verify Reagent Quality cluster_step2 Step 2: Optimize Base & Stoichiometry cluster_step3 Step 3: Control Temperature & Atmosphere cluster_end Outcome Assessment Start Yield < 40% Reagent_Check Use fresh, anhydrous NaOEt/KOEt? Is solvent truly dry? Start->Reagent_Check Begin Troubleshooting Base_Opt Switch NaOEt to KOEt. Increase equivalents from 1.5 to 2.0. Reagent_Check->Base_Opt If reagents are suspect End Yield Improved? Reagent_Check->End If reagents are confirmed pure Condition_Opt Run under N2 atmosphere. Maintain temp at 65-70°C. Base_Opt->Condition_Opt After base optimization Condition_Opt->End G cluster_desired Desired Pathway (Mild Conditions) cluster_undesired Undesired Pathway (Strong Acid) Intermediate 3-Hydroxy Intermediate Product_Good 3-Hydroxy-1H-indole- 2-carboxylic acid Intermediate->Product_Good Deprotonation Protonation Protonation of -OH Intermediate->Protonation [H+] Elimination Elimination of H2O Protonation->Elimination Product_Bad Indole-2-carboxylic acid (Loss of -OH) Elimination->Product_Bad Tautomerization

Caption: Competing pathways for the 3-hydroxy intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the strong base in the initial condensation step? The base, typically sodium or potassium ethoxide, acts as a catalyst to deprotonate the methyl group of the o-nitrotoluene. This methyl group is weakly acidic due to the electron-withdrawing effect of the adjacent nitro group. The resulting carbanion is a potent nucleophile that attacks one of the electrophilic carbonyl carbons of diethyl oxalate, initiating the Claisen condensation. [1][2] Q2: What are the best practices for the purification and isolation of the final this compound product? The product is an acid, which dictates the purification strategy. After the reaction is complete, the mixture is typically acidified to a pH of 1-2 to protonate the carboxylate salt and cause the product to precipitate. [4]The crude solid can then be collected by filtration. For higher purity, recrystallization from an ethanol/water or acetic acid/water mixture is often effective. Avoid excessive heating during purification, as indole-2-carboxylic acids can decarboxylate at high temperatures. [1] Q3: How can I confirm the identity and purity of my final product? A multi-technique approach is recommended.

  • HPLC: A reverse-phase HPLC method can effectively assess purity and quantify any remaining starting materials or byproducts. [5][6]* NMR Spectroscopy (¹H and ¹³C): This provides structural confirmation. Key signals to look for include the N-H proton (typically a broad singlet >10 ppm), the aromatic protons on the benzene ring, and the absence of the ethyl ester signals if saponification was performed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H and N-H stretches (~3400-3200 cm⁻¹), and the C=O of the carboxylic acid (~1700-1680 cm⁻¹). [7] Q4: Is the final product stable? What are the recommended storage conditions? 3-hydroxyindoles, also known as oxindoles, can be sensitive to air and light. Over time, they may oxidize and darken in color. The carboxylic acid group is generally stable. For long-term storage, it is recommended to keep the solid product in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and refrigerated at 4°C.

Reference Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own risk assessment before conducting any experiment.

Protocol 1: Optimized Reissert Synthesis of Ethyl 2-carboxy-3-hydroxy-1H-indole
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add potassium ethoxide (1.68 g, 20 mmol) and 50 mL of anhydrous THF.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of o-nitrotoluene (1.37 g, 10 mmol) in 10 mL of anhydrous THF. Then, add diethyl oxalate (2.92 g, 20 mmol) dropwise over 15 minutes.

  • Condensation: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 16-18 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of o-nitrotoluene.

  • Workup (Intermediate): Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Acidify with 2N HCl to pH ~3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate.

Protocol 2: Reductive Cyclization and Saponification
  • Setup: Dissolve the crude pyruvate intermediate from Protocol 1 in 50 mL of ethanol in a 250 mL flask.

  • Reduction: In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄, 8.7 g, 50 mmol) in 50 mL of water. Add the dithionite solution to the ethanolic solution of the pyruvate.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 3-4 hours. The solution will typically change color as the nitro group is reduced. Monitor by TLC for the formation of the indole product.

  • Saponification & Isolation: Add a solution of sodium hydroxide (2.0 g, 50 mmol) in 10 mL of water directly to the reaction mixture. Continue heating at 70°C for an additional 1 hour to saponify the ester.

  • Purification: Cool the reaction mixture to room temperature and reduce the volume by ~50% using a rotary evaporator to remove most of the ethanol. Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated HCl to pH 1-2. A precipitate should form.

  • Final Product: Age the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL). Dry the solid in a vacuum oven at 50°C to yield this compound.

References

  • Ma, L., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. [Link]

  • Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
  • Wera, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

  • Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Wikipedia. Tryptophan. [Link]

  • Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Cambridge University Press. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • de Nazaré, A. C., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Taber, D. F. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Kotha, S. (2015). How to get the maximum yield for the Fisher Indole synthesis? ResearchGate. [Link]

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Technical Support Center: Purification of Crude 3-hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-hydroxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry. However, its purification is often complicated by its inherent chemical reactivity. The presence of a hydroxyl group at the 3-position, an indole nitrogen, and a carboxylic acid moiety makes the molecule susceptible to oxidation, decarboxylation, and residual starting material contamination. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological data. This guide will equip you with the knowledge to diagnose and resolve common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude product is highly colored (brown/purple). What is the likely cause?

A1: The development of color in your crude this compound is most commonly due to oxidation. The 3-hydroxyindole moiety is susceptible to air oxidation, which can lead to the formation of colored byproducts, such as isatin derivatives and other highly conjugated systems. This process can be accelerated by heat, light, and the presence of metallic impurities.

Q2: I am observing a loss of my desired product during purification, and I detect gas evolution upon heating. What is happening?

A2: This is a classic sign of decarboxylation, a common side reaction for indole-2-carboxylic acids, especially when heated.[1][2][3] The carboxylic acid group at the 2-position can be thermally labile, leading to the loss of carbon dioxide and the formation of 3-hydroxyindole. This reaction is often catalyzed by acidic or basic conditions.

Q3: What are the most common impurities I should expect in my crude product?

A3: The impurity profile will depend on the synthetic route. However, common impurities include:

  • Starting materials: Unreacted precursors, such as isatin if that is used in the synthesis.

  • Oxidation products: Primarily 3-hydroxy-2-oxindole-3-carboxylic acid (isatin-3-carboxylic acid) and other colored degradation products.

  • Decarboxylation product: 3-hydroxyindole.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and work-up.

Q4: What is a good starting point for a recrystallization solvent?

A4: A good starting point for recrystallization is a polar protic solvent, such as ethanol or a mixture of ethanol and water. The solubility of indole carboxylic acids often increases significantly in hot solvent compared to cold, which is the ideal characteristic for recrystallization. Experimentation with solvent systems like ethyl acetate/hexane or acetone/water may also be fruitful.

Troubleshooting Guide: From Crude to Pure

This section provides a systematic approach to tackling the most frequent purification challenges.

Problem 1: Persistent Color Contamination

Symptoms: The isolated solid remains colored (yellow, brown, or purple) even after initial attempts at purification.

Causality: The color arises from highly conjugated, polar oxidation byproducts. These impurities may have similar polarities to the desired product, making them difficult to remove by standard crystallization.

Troubleshooting Workflow:

Caption: Workflow for removing color impurities.

Detailed Protocol: Activated Charcoal Treatment

  • Solvent Selection: Choose a suitable recrystallization solvent in which your product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an aqueous mixture).

  • Dissolution: In a flask, add the crude, colored this compound and the chosen solvent. Heat the mixture to boiling to completely dissolve the solid.

  • Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause bumping.

  • Hot Filtration: Reheat the mixture to boiling for a few minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[4] This step is crucial and should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Problem 2: Low Yield and Suspected Decarboxylation

Symptoms: Lower than expected yield after purification, especially when heat is applied. You may also observe gas bubbles during heating.

Causality: The indole-2-carboxylic acid is undergoing thermal decarboxylation.[1][2] The stability of the carboxylic acid is a key factor to consider during purification.

Troubleshooting Workflow:

Caption: Decision tree for addressing low yields due to decarboxylation.

Strategies to Minimize Decarboxylation:

  • Temperature Control: Avoid prolonged heating. When performing recrystallization, bring the solution to a boil quickly and then allow it to cool.

  • Solvent Choice: If possible, use a lower boiling point solvent for recrystallization to reduce the thermal stress on the molecule.

  • pH Control: Ensure that the crude product is not strongly acidic or basic before attempting purification. If necessary, neutralize the crude material with a mild acid or base during workup. The decarboxylation of indole carboxylic acids can be influenced by pH.[5]

  • Vacuum Application: When drying the purified product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) instead of high heat at atmospheric pressure.

Problem 3: Co-precipitation of Impurities

Symptoms: Purity does not improve significantly after recrystallization, as determined by analytical methods like HPLC or NMR.

Causality: Impurities may have very similar solubility profiles to the desired product, leading to their co-precipitation during crystallization. This is common if unreacted starting materials or certain byproducts are present in high concentrations.

Troubleshooting Workflow:

Caption: Approach for separating co-precipitating impurities.

Purification Alternatives:

  • Acid-Base Extraction: This technique can be effective for separating the acidic product from neutral or basic impurities.

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound.

    • Collect the solid by filtration, wash with water, and dry.

  • Column Chromatography: If other methods fail, silica gel column chromatography can be a powerful tool for purification.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective for separating indole derivatives. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis. A typical starting point could be a 10-50% ethyl acetate in hexane mixture.

Purity Assessment

It is essential to have a reliable analytical method to assess the purity of your this compound throughout the purification process.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Quantify purity and identify impurities.Peak area percentage of the main component, presence of impurity peaks.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm the structure of the desired product and identify major impurities.Chemical shifts, integration values, and absence of signals from known impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify unknown impurities by their mass-to-charge ratio.Molecular weight of impurity peaks.
Melting Point A sharp melting point close to the literature value indicates high purity.Melting point range.

A reverse-phase HPLC method is often suitable for analyzing indole carboxylic acids. A C18 column with a mobile phase consisting of an acidified aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6][7]

Conclusion

The purification of crude this compound presents a set of predictable challenges that can be overcome with a systematic and informed approach. By understanding the potential for oxidation and decarboxylation, and by employing appropriate purification techniques such as charcoal treatment, controlled heating, and, when necessary, chromatography, researchers can consistently obtain this valuable compound in high purity. Always rely on robust analytical methods to guide your purification strategy and to confirm the quality of your final product.

References

  • Shaik, J. V., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(9), 817–824. [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing SL.[Link]

  • da Silva, F. C., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 943–948. [Link]

  • Wang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application. (2013).
  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of organic chemistry, 77(15), 6505–6509. [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Li, J. P. H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS medicinal chemistry letters, 6(9), 943-8. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

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Preventing oxidation of 3-hydroxy-1H-indole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-hydroxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidation of this valuable compound during storage. Our goal is to ensure the integrity and stability of your experimental materials through a combination of theoretical understanding and practical, field-tested protocols.

Understanding the Challenge: The Inherent Instability of this compound

This compound is a fascinating molecule with significant potential in various research and development applications. However, its utility is intrinsically linked to its stability. The indole scaffold, particularly when substituted with an electron-donating hydroxyl group at the 3-position, is susceptible to oxidation. This degradation can lead to the formation of undesired byproducts, compromising the purity of the compound and the reliability of experimental results. Understanding the mechanisms of this degradation is the first step toward effective prevention.

The primary drivers of oxidation in this molecule are exposure to atmospheric oxygen and light. The hydroxyl group at the C3 position makes the indole ring electron-rich and thus more susceptible to electrophilic attack and oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and handling of this compound.

Q1: I've noticed a yellowing or browning of my solid this compound sample over time. What's happening?

A1: The discoloration of your sample is a classic indicator of oxidation. The indole ring system is reacting with atmospheric oxygen, leading to the formation of colored degradation products. This process can be accelerated by exposure to light and elevated temperatures. The initial oxidation likely leads to the formation of unstable intermediates that can then polymerize or rearrange to form a complex mixture of colored compounds.

Q2: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks in my stored sample. Could this be due to oxidation?

A2: Yes, the appearance of new peaks is a strong indication of degradation. Oxidation of the 3-hydroxyindole moiety can lead to a variety of products. Based on the reactivity of similar compounds, potential oxidation products could include 2-oxindole derivatives or dimers and trimers formed through radical coupling reactions.[1] It is crucial to characterize these impurities to understand the degradation pathway and to ensure the quality of your material for downstream applications.

Q3: I'm dissolving the compound in a solvent for my experiments, and the solution changes color rapidly. Why is this happening and how can I prevent it?

A3: The instability of hydroxyindoles can be more pronounced in solution.[2] Several factors could be at play:

  • Dissolved Oxygen: Most common laboratory solvents contain dissolved oxygen, which can readily react with your compound.

  • Solvent Polarity: The polarity of the solvent can influence the rate of oxidation.

  • Trace Impurities: Trace metal ions or acidic/basic impurities in the solvent can catalyze oxidation.

To mitigate this, it is essential to use de-gassed, high-purity solvents. Sparging the solvent with an inert gas (e.g., argon or nitrogen) before use is a highly effective technique.

Q4: Are there any specific storage conditions that are absolutely critical?

A4: Yes, the following conditions are paramount for maintaining the stability of this compound:

  • Inert Atmosphere: Storage under an inert gas like argon or nitrogen is the most effective way to prevent oxidation.

  • Low Temperature: Storing the compound at low temperatures (-20°C or -80°C) will significantly slow down the rate of degradation.

  • Light Protection: The compound should be stored in an amber vial or a container wrapped in aluminum foil to protect it from light.

Frequently Asked Questions (FAQs)

Q: What is the likely oxidation pathway for this compound?

A: While the exact pathway can be complex, a plausible mechanism involves the initial oxidation of the 3-hydroxy group to a 3-oxo intermediate. This can exist in equilibrium with its tautomer, a 3-hydroxyindolenine. These reactive intermediates can then undergo further reactions, including dimerization or rearrangement to more stable oxindole structures.

Q: Can I use antioxidants to stabilize my compound?

A: Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant is critical to avoid interference with your experiments. Common radical-scavenging antioxidants like butylated hydroxytoluene (BHT) or certain hindered amine stabilizers could be effective.[3] It has also been shown that some hydroxyindole derivatives have their antioxidant effects enhanced in the presence of Vitamin E, suggesting a potential synergistic effect.[3] It is important to note that 3-hydroxyindoles themselves have intrinsic radical-trapping antioxidant activity.[4]

Q: How can I monitor the purity of my this compound over time?

A: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[5][6] It is crucial to develop a method that can separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: Optimal Storage of Solid this compound

This protocol outlines the best practices for the long-term storage of the solid compound.

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a manifold

  • Schlenk line or glovebox (ideal)

  • Freezer (-20°C or -80°C)

Procedure:

  • Preparation: If not already in a suitable container, transfer the solid compound into a clean, dry amber glass vial in a low-humidity environment (a glovebox is ideal).

  • Inerting: Connect the vial to a Schlenk line or the antechamber of a glovebox.

  • Purging: Cycle the atmosphere in the vial between vacuum and inert gas at least three times to remove all traces of oxygen.

  • Final Backfill: After the final vacuum cycle, backfill the vial with the inert gas to a slightly positive pressure.

  • Sealing: Securely tighten the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at the desired temperature, protected from light.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with minimal risk of oxidation.

Materials:

  • Stored solid this compound

  • High-purity, degassed solvent (e.g., DMSO, DMF, or an appropriate alcohol)

  • Inert gas source

  • Schlenk flask or similar glassware

  • Syringes and needles

Procedure:

  • Solvent Degassing: Degas the required volume of solvent by sparging with an inert gas for at least 30 minutes.

  • Weighing: In an inert atmosphere (glovebox), accurately weigh the desired amount of the solid compound into a tared, dry Schlenk flask.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask using a cannula or a syringe.

  • Dissolution: Gently swirl the flask to dissolve the compound completely.

  • Storage of Solution: If the solution is to be stored, it should be kept under an inert atmosphere in a sealed container at a low temperature and protected from light. For short-term use, a septum-sealed vial under a blanket of inert gas is suitable.

Visualization of the Oxidation Process

The following diagram illustrates a plausible oxidation pathway of this compound, leading to the formation of a 2,3-dioxoindole derivative.

Oxidation_Pathway cluster_0 Initial Compound cluster_1 Oxidation cluster_2 Further Degradation A This compound B 3-hydroxyindolenine-2-carboxylic acid (Tautomerization) A->B [O] C Indole-2,3-dione-2-carboxylic acid (Oxidized Product) B->C [O] D Dimerization/Polymerization (Colored Byproducts) C->D Further Reactions

Caption: Plausible oxidation pathway of this compound.

Data Summary

The following table summarizes the recommended storage conditions and their impact on the stability of this compound.

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Stability
Optimal -80°CInert Gas (Ar or N₂)Amber Vial> 1 year
Good -20°CInert Gas (Ar or N₂)Amber Vial6-12 months
Acceptable 4°CInert Gas (Ar or N₂)Amber Vial1-3 months
Poor Room TemperatureAirClear Vial< 1 month

References

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Acheson, R. M., & King, F. E. (1963). The metabolism of indole-3-carboxylic acid. Journal of the Chemical Society, 484-488.
  • Misztal, S. (1999). Oxidation of Indoles. Polish Journal of Chemistry, 73(10), 1587-1616.
  • Nakatsuka, S., & Goto, T. (1982). Oxidation of Indoles. In W. A. Remers (Ed.), The Chemistry of Heterocyclic Compounds, Indoles, Part Three (Vol. 25, pp. 1-123). John Wiley & Sons.
  • Cano, A., & Arnao, M. B. (2018). Hydroxyindoles: A promising family of antioxidants. Antioxidants, 7(12), 185.
  • Kovács, L., & Kékesi, G. (2009). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Dryhurst, G. (1977). Electrochemistry of Biological Molecules. Academic Press.
  • PubMed. (2007). Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz. Retrieved from [Link]

  • PubMed. (1994). Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Archimer. (2012). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Fischer Indole Synthesis of 3-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guidance for a particularly nuanced application of a classic reaction: the synthesis of 3-hydroxyindoles via the Fischer indole synthesis. Low yields in this specific transformation are a common challenge, often stemming from the unique reactivity of the α-hydroxy carbonyl precursors and the potential instability of the desired product. This guide is structured in a question-and-answer format to directly address the practical issues you may be encountering at the bench.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is designed to diagnose and solve specific experimental problems that lead to diminished yields of 3-hydroxyindoles.

Question 1: My Fischer indole synthesis with an α-hydroxy ketone is giving a complex mixture of byproducts and a very low yield of the desired 3-hydroxyindole. What are the likely competing side reactions?

Answer:

When employing an α-hydroxy ketone or aldehyde in the Fischer indole synthesis, you introduce a reactive hydroxyl group that can participate in several unwanted, acid-catalyzed side reactions. Understanding these pathways is the first step to mitigating them.

  • Acid-Catalyzed Dehydration of the α-Hydroxy Ketone: Under the acidic conditions of the Fischer indole synthesis, your α-hydroxy ketone starting material can undergo dehydration to form an α,β-unsaturated ketone.[1] This reaction is often rapid and can significantly consume your starting material before it has a chance to form the necessary phenylhydrazone. The resulting α,β-unsaturated ketone can then undergo polymerization or other non-productive reactions, leading to a complex reaction mixture.

  • Instability of the 3-Hydroxyindole Product: The target molecule itself, the 3-hydroxyindole, can be unstable under acidic conditions. While solid hydroxyindole-3-carboxylic acids are generally stable, some, like 7-hydroxyindole-3-carboxylic acid, have been noted to be unstable in solution.[2] This instability can lead to degradation of your product as it is formed, thereby reducing your isolated yield.

  • Standard Fischer Indole Side Reactions: In addition to the issues specific to the hydroxyl group, you may also be encountering common side reactions of the Fischer indole synthesis, such as the formation of isomeric indole products if your ketone is unsymmetrical.[3]

To diagnose which of these is the primary issue, careful analysis of your crude reaction mixture by techniques such as LC-MS and NMR is crucial to identify the major byproducts.

Question 2: How can I minimize the acid-catalyzed dehydration of my α-hydroxy ketone starting material?

Answer:

Minimizing the dehydration of your α-hydroxy ketone is critical for improving the yield of your desired 3-hydroxyindole. Here are several strategies you can employ:

  • Choice of Acid Catalyst: The strength and type of acid catalyst are paramount.[4] While strong Brønsted acids like HCl and H₂SO₄ are commonly used in Fischer indole syntheses, they can aggressively promote dehydration.[4] Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can still effectively catalyze the indolization while potentially reducing the extent of dehydration.[4] Polyphosphoric acid (PPA) is another option that has been used successfully in many Fischer indole syntheses.[2]

  • Reaction Temperature and Time: Elevated temperatures will accelerate the rate of dehydration. It is advisable to run the reaction at the lowest temperature that still allows for the formation of the indole. A systematic study of the reaction temperature, starting from room temperature and gradually increasing, can help you find the optimal balance. Similarly, prolonged reaction times can lead to increased byproduct formation. Monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed or the product concentration plateaus is recommended.

  • Protecting the Hydroxyl Group: A more robust strategy is to protect the hydroxyl group of your α-hydroxy ketone before performing the Fischer indole synthesis. This chemically masks the hydroxyl group, preventing it from participating in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with an Unprotected α-Hydroxy Ketone
  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq.) and sodium acetate (1.5 eq.) in ethanol. To this solution, add the α-hydroxy ketone (1.0 eq.). Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.

  • Indolization: Once the hydrazone formation is complete, add the acid catalyst (e.g., ZnCl₂, 1.2 eq.) to the reaction mixture. Heat the reaction to a predetermined temperature (e.g., 60-80 °C) and monitor its progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Protecting Group Strategy for the α-Hydroxyl Group
  • Protection of the α-Hydroxy Ketone:

    • Dissolve the α-hydroxy ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

    • Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq.) and a base (e.g., imidazole, 1.2 eq.).

    • Stir the reaction at room temperature until the protection is complete (monitor by TLC).

    • Work up the reaction to isolate the protected α-hydroxy ketone.

  • Fischer Indole Synthesis with the Protected Ketone:

    • Follow the general procedure outlined in Protocol 1, using the protected α-hydroxy ketone as the starting material.

  • Deprotection of the 3-Hydroxyindole:

    • After purification of the protected 3-hydroxyindole, dissolve it in a suitable solvent (e.g., tetrahydrofuran).

    • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group).

    • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

    • Work up the reaction to isolate the final 3-hydroxyindole product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis is a classic organic reaction that converts a phenylhydrazone (formed from a phenylhydrazine and an aldehyde or ketone) into an indole under acidic conditions. The key steps of the mechanism are:

  • Hydrazone Formation: Condensation of an arylhydrazine with an aldehyde or ketone.[5]

  • Tautomerization: The hydrazone tautomerizes to the corresponding enamine.[5]

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.

  • Aromatization and Cyclization: The intermediate then loses a molecule of ammonia and aromatizes to form the stable indole ring system.

Q2: Are there any modern variations of the Fischer indole synthesis that might be advantageous for sensitive substrates?

A2: Yes, several modifications to the classical Fischer indole synthesis have been developed to accommodate more sensitive substrates and improve yields. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions.[6] This approach could be beneficial if the direct condensation to form the hydrazone from a sensitive α-hydroxy ketone is problematic.

Q3: Can substituents on the phenylhydrazine ring affect the yield of the 3-hydroxyindole?

A3: Absolutely. The electronic nature of substituents on the phenylhydrazine ring can significantly influence the reaction. Electron-donating groups on the aryl ring can sometimes lead to undesired N-N bond cleavage, which competes with the desired[2][2]-sigmatropic rearrangement, potentially lowering the yield.[7] Conversely, strongly electron-withdrawing groups can make the indolization step more difficult. Therefore, the choice of substituted phenylhydrazine should be considered carefully.

Data Presentation

Table 1: Common Acid Catalysts for the Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHHigh temperatures (reflux)Can be harsh and may promote side reactions like dehydration.[4]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Moderate to high temperaturesGenerally milder than Brønsted acids and can offer better selectivity.[4]
Polyphosphoric Acid (PPA) -High temperaturesOften used for less reactive substrates.[2]

Visualizations

Diagram 1: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Steps cluster_product Product Formation A Arylhydrazine C Phenylhydrazone A->C + B α-Hydroxy Ketone B->C + D Enamine Tautomer C->D Tautomerization (Acid-Catalyzed) E [3,3]-Sigmatropic Rearrangement D->E F Intermediate E->F G 3-Hydroxyindole F->G Cyclization & Aromatization (-NH3) H Ammonia F->H Elimination

Caption: The mechanistic pathway of the Fischer indole synthesis.

Diagram 2: Troubleshooting Low Yields in 3-Hydroxyindole Synthesis

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3-Hydroxyindole Dehydration Dehydration of α-Hydroxy Ketone Start->Dehydration Degradation Product Degradation Start->Degradation SideRxns Other Side Reactions Start->SideRxns MilderAcid Use Milder Acid (e.g., ZnCl2) Dehydration->MilderAcid LowerTemp Lower Reaction Temperature Dehydration->LowerTemp ProtectOH Protect Hydroxyl Group Dehydration->ProtectOH Degradation->MilderAcid Degradation->LowerTemp MonitorRxn Monitor Reaction Progress Degradation->MonitorRxn SideRxns->MilderAcid

Caption: A workflow for troubleshooting low yields.

References

  • Fischer Indole Synthesis. Wikipedia. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing. [Link]

  • Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Isatins. National Institutes of Health. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Examples of bioactive 3‐hydroxy‐oxindole analogues. ResearchGate. [Link]

  • [Chemistry] Acid-catalyzed dehydration of -hydroxy carbonyl compounds occurs by the mechanism disc. YouTube. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Nature. [Link]

  • A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • Hydroxy ketones – Knowledge and References. Taylor & Francis. [Link]

  • overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Chemical Communications. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Acid Catalyzed Hydration of an Aldehyde or Ketone. YouTube. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PubMed. [Link]

  • New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [Link]

  • A three-component Fischer indole synthesis. Springer Nature Experiments. [Link]

  • Fischer Indole Synthesis. Chem-Station. [Link]

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Technical Support Center: Optimizing HPLC Separation of 3-Hydroxy-1H-Indole-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-hydroxy-1H-indole-2-carboxylic acid isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these structurally similar compounds. This guide is built on a foundation of scientific expertise and practical field experience to ensure the integrity and robustness of your analytical methods.

Introduction: The Challenge of Isomer Separation

This compound and its isomers are of significant interest in pharmaceutical research. Due to their structural similarities, achieving baseline separation can be a formidable analytical challenge. These isomers can be broadly categorized into two groups, each requiring a distinct chromatographic strategy:

  • Positional Isomers: These isomers differ in the position of the hydroxyl group on the indole ring (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy, 7-hydroxy-1H-indole-2-carboxylic acid).

  • Stereoisomers: If the molecule possesses one or more chiral centers, it can exist as enantiomers or diastereomers. The separation of these isomers requires specialized chiral stationary phases.

This guide will provide a structured approach to troubleshooting and optimizing the separation of both positional and potential stereoisomers of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing a separation method for these isomers.

Q1: What is the best starting point for separating positional isomers of hydroxy-1H-indole-2-carboxylic acid?

A1: For positional isomers, a reversed-phase (RP) HPLC method is the most logical starting point. These isomers will likely exhibit subtle differences in polarity and hydrophobicity. A C18 column is a robust initial choice. The critical parameter to optimize will be the mobile phase pH, as it will influence the ionization state of both the carboxylic acid and the phenolic hydroxyl group, thereby affecting retention and selectivity.

Q2: My peaks for the isomers are co-eluting or have very poor resolution. What should I try first?

A2: Poor resolution is a common initial problem. The first step is to adjust the mobile phase pH. The pKa values of the carboxylic acid and the hydroxyl group are critical. Operating at a pH that is approximately one pH unit away from the pKa of the analytes can enhance separation by ensuring a consistent ionization state.[1][2] Fine-tuning the organic modifier (acetonitrile or methanol) percentage in the mobile phase is the next logical step to optimize selectivity.

Q3: I suspect I have stereoisomers (enantiomers/diastereomers). Will a standard C18 column separate them?

A3: No, a standard C18 column, which is an achiral stationary phase, will not separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment and will co-elute. To separate enantiomers, a chiral stationary phase (CSP) is required.[3] Diastereomers, on the other hand, have different physical properties and can sometimes be separated on achiral columns, although a CSP will often provide better resolution.

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and could it be useful for these isomers?

A4: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[4][5][6] It is particularly effective for separating polar compounds that show little retention in reversed-phase chromatography.[4][5][6][7] Given that hydroxy-1H-indole-2-carboxylic acid isomers are polar, HILIC presents a viable alternative or orthogonal approach if you are struggling to achieve adequate separation with reversed-phase methods.[4][5][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks, particularly for the acidic isomers, are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds is a frequent challenge in reversed-phase HPLC.

  • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For acidic compounds like indole carboxylic acids, this can occur due to interactions with residual, un-capped silanol groups on the silica-based stationary phase. These silanols can be ionized at mid-range pH values, leading to undesirable ionic interactions with the analyte. Additionally, if the mobile phase pH is close to the pKa of the analyte, a mix of ionized and non-ionized forms can exist, leading to peak distortion.[2]

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: The most effective first step is to lower the mobile phase pH. By operating at a pH of 2.5-3.5, you can ensure that the carboxylic acid group is fully protonated (non-ionized), minimizing its interaction with residual silanols. This also suppresses the ionization of the silanol groups themselves.[1]

    • Buffer Selection and Concentration: Use a buffer to maintain a stable pH. Phosphate or formate buffers are common choices for low pH applications. Ensure the buffer concentration is adequate (typically 10-25 mM) to resist pH shifts when the sample is injected.

    • Column Choice: If tailing persists, consider a column with a highly inert, end-capped stationary phase to minimize the availability of free silanol groups.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

ParameterRecommendation for Peak TailingRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of the carboxylic acid and silanol groups.[1]
Buffer Phosphate or Formate (10-25 mM)Maintains a stable pH and minimizes secondary interactions.
Column High-purity, end-capped C18Reduces the number of active silanol sites available for interaction.
Sample Solvent Mobile phase or a weaker solventEnsures compatibility and prevents peak distortion upon injection.
Problem 2: Unstable Retention Times

Q: The retention times of my isomers are drifting between injections. How can I improve the reproducibility of my method?

A: Drifting retention times are a sign of an unstable chromatographic system. The root cause needs to be systematically identified.

  • Causality: The most common causes of retention time drift are changes in mobile phase composition, temperature fluctuations, and inadequate column equilibration. For ionizable compounds, an un-buffered mobile phase can also lead to instability as the pH can change over time.[2]

  • Troubleshooting Workflow:

    Start Retention Time Drift Check_Equilibration Ensure Adequate Column Equilibration (10-20 column volumes) Start->Check_Equilibration Check_Mobile_Phase Verify Mobile Phase Preparation (Freshly prepared, degassed, buffered) Check_Equilibration->Check_Mobile_Phase Check_Temp Use a Column Oven for Stable Temperature Check_Mobile_Phase->Check_Temp Check_Pump Inspect Pump Performance (Flow rate accuracy, leaks) Check_Temp->Check_Pump Stable Stable Retention Times Check_Pump->Stable

    Caption: Systematic workflow for troubleshooting retention time instability.

  • Detailed Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. Allow at least 10-20 column volumes of mobile phase to pass through the column.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is accurately adjusted before mixing with the organic modifier.[1] Degas the mobile phase to prevent air bubbles in the pump.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.

    • Pump Performance: Check for leaks in the HPLC system, especially around fittings and pump seals. Verify that the pump is delivering a consistent flow rate.

Problem 3: Inadequate Separation of Positional Isomers

Q: I am unable to resolve the positional isomers of this compound. What parameters can I adjust to improve selectivity?

A: Achieving selectivity for closely related isomers requires a systematic optimization of several chromatographic parameters.

  • Causality: Positional isomers often have very similar hydrophobicities, making them difficult to separate on a standard reversed-phase column. The key is to exploit the subtle differences in their pKa values and dipole moments by carefully selecting the mobile phase conditions and stationary phase.

  • Method Development Protocol for Positional Isomers:

    • Mobile Phase pH Screening: This is the most critical parameter. Perform a pH screening study, for example, at pH 3.0, 5.0, and 7.0 (if your column allows). The optimal pH will be the one that provides the best selectivity between the isomers. A pH between 2 and 4 is often a good starting point for weak acids.[1]

    • Organic Modifier Selection: Acetonitrile and methanol have different selectivities. If you are not achieving separation with acetonitrile, try substituting it with methanol, or use a combination of both.

    • Gradient Optimization: If an isocratic method is not providing sufficient resolution, develop a shallow gradient. A slow, shallow gradient can often resolve closely eluting peaks.

    • Stationary Phase Screening: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivities compared to a standard C18 column due to π-π and dipole-dipole interactions.

    Start Initial Method (C18, ACN/Water) pH_Screen Screen Mobile Phase pH (e.g., 3.0, 5.0, 7.0) Start->pH_Screen Organic_Screen Change Organic Modifier (Methanol vs. Acetonitrile) pH_Screen->Organic_Screen Gradient_Opt Optimize Gradient Slope Organic_Screen->Gradient_Opt Column_Screen Screen Alternative Stationary Phases (Phenyl-hexyl, Polar-embedded) Gradient_Opt->Column_Screen Optimized Optimized Separation Column_Screen->Optimized

    Caption: Logical flow for method development to separate positional isomers.

Problem 4: Failure to Separate Stereoisomers

Q: I have confirmed the presence of enantiomers, but they co-elute on my C18 column. What is the correct approach for chiral separation?

A: The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP).

  • Causality: Enantiomers have identical chemical and physical properties in an achiral environment. Chiral recognition is necessary to form transient diastereomeric complexes with the CSP, which have different energies and thus can be separated chromatographically.

  • Protocol for Chiral Separation:

    • Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations. These columns can form hydrogen bonds, and π-π interactions with the analytes, which are often key to chiral recognition of indole derivatives.

    • Mobile Phase Screening: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes.

      • Normal Phase: Typically uses hexane/alkanol mixtures.

      • Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile.

      • Reversed-Phase: Uses aqueous/organic mobile phases, often with buffers.

    • Additive/Modifier Effects: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly impact chiral resolution by altering the analyte's ionization state and its interaction with the CSP.

Chiral Separation ModeTypical Mobile PhaseKey Considerations
Normal Phase Hexane/Ethanol or IsopropanolGood for less polar compounds, but can have longer equilibration times.
Polar Organic Methanol or AcetonitrileSimple mobile phases, good for MS compatibility.
Reversed-Phase Acetonitrile/Water with BufferUseful for more polar compounds, allows for pH control.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. Retrieved from [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • Zhang, T., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society, 23(8), 1383-1396. Retrieved from [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 51(7), 634-641. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved from [Link]

  • Wang, Y., et al. (2020). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules, 25(21), 5092. Retrieved from [Link]

  • Roemling, R., et al. (2014). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International, 27(11), 6-11. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Shi, Y., et al. (2020). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & Biomolecular Chemistry, 18(2), 269-273. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 37(1), 75-82. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • LCGC. (2013). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Retrieved from [Link]

  • Moravek, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Hydroxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling 3-hydroxy-1H-indole-2-carboxylic acid and its derivatives. This class of compounds is pivotal in medicinal chemistry and materials science, yet its inherent instability presents significant challenges during synthesis, purification, storage, and application. The electron-rich indole nucleus, coupled with the reactive 3-hydroxy and 2-carboxylic acid moieties, renders these molecules susceptible to oxidative and degradative pathways.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers, with both the theoretical understanding and the practical, actionable protocols necessary to mitigate degradation and ensure the integrity of your compounds.

Part 1: Understanding the Instability

Question 1: What are the primary degradation pathways for this compound derivatives?

The instability of the this compound scaffold primarily stems from two key processes: oxidation and decarboxylation . These pathways can occur concurrently and are often catalyzed by air, light, heat, and trace metals.

  • Oxidative Degradation: The 3-hydroxyindole core is structurally analogous to an enol, making it highly susceptible to oxidation. In the presence of atmospheric oxygen, it can readily oxidize to form various colored byproducts, most notably indigo-type dimers. This process is often autocatalytic and leads to the formation of insoluble, deeply colored impurities that are difficult to remove. The initial step involves the formation of a 3-oxoindole radical, which can then dimerize.

  • Decarboxylation: The carboxylic acid at the C2 position is prone to elimination, especially under thermal stress or in the presence of acid/base catalysts. This decarboxylation is often a precursor to or occurs in concert with oxidation, leading to a complex mixture of degradants. The loss of the carboxyl group generates a less stable intermediate that rapidly undergoes further reactions.

A simplified overview of these competing degradation pathways is illustrated below.

cluster_0 Degradation Pathways Start 3-Hydroxy-1H-indole- 2-carboxylic Acid Derivative Oxidation Oxidation (O2, light, metal ions) Start->Oxidation Fast Decarboxylation Decarboxylation (Heat, pH extremes) Start->Decarboxylation Slower Dimer Indigo-type Dimers (Colored Impurities) Oxidation->Dimer Decarboxylated_Product 2-H-3-hydroxyindole Intermediate Decarboxylation->Decarboxylated_Product Further_Degradation Further Degradation Products Decarboxylated_Product->Further_Degradation

Caption: Competing degradation pathways for the 3-hydroxyindole-2-carboxylate scaffold.

Part 2: Troubleshooting & Mitigation Strategies

This section addresses common experimental issues and provides actionable solutions.

Question 2: My purified white solid turns blue/purple upon standing in the vial. What is happening and how can I prevent it?

This is a classic sign of oxidative dimerization. The blue/purple color is characteristic of the formation of indigo-like pigments. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities.

Troubleshooting Checklist:

  • Atmosphere: Was the compound handled and stored under an inert atmosphere (e.g., Argon or Nitrogen)?

  • Solvent Purity: Were the solvents used for purification and storage thoroughly de-gassed? Dissolved oxygen is a primary culprit.

  • Glassware: Was the glassware acid-washed to remove trace metal catalysts?

  • Light Exposure: Was the vial protected from light (e.g., amber vial, wrapped in foil)?

Protocol: Inert Atmosphere Storage of Sensitive Compounds
  • Preparation: Place the freshly purified, dry compound in a clean, amber glass vial equipped with a PTFE-lined septum cap.

  • Inerting: Puncture the septum with two needles: one connected to a vacuum pump and the other to a source of dry Argon or Nitrogen.

  • Purging Cycle: Gently evacuate the vial for 1-2 minutes, then backfill with the inert gas. Repeat this cycle 3-5 times to ensure complete removal of atmospheric oxygen.

  • Final Storage: After the final backfill, remove the needles and seal the cap puncture points with parafilm. Store the vial at low temperature (-20 °C is recommended) and protected from light.

Question 3: I am seeing significant decarboxylation during my reaction workup. How can I minimize this?

Decarboxylation is typically promoted by heat and non-neutral pH conditions. If your reaction involves heating or acidic/basic workup steps, these are likely the root cause.

Strategies to Minimize Decarboxylation:

  • Temperature Control: Maintain low temperatures throughout the synthesis and purification process. If heating is necessary for the reaction, ensure it is for the minimum time required. For workup, use ice baths to keep all solutions cold.

  • pH Neutrality: During aqueous workup, use buffered solutions (e.g., phosphate-buffered saline, PBS, at pH 7.4) instead of strong acids or bases to neutralize the reaction mixture. If an extraction is necessary, perform it quickly and return the organic phase to a neutral or slightly acidic pH if possible.

  • Solvent Choice: Use aprotic solvents where possible, as protic solvents can sometimes facilitate proton transfer steps involved in decarboxylation.

Question 4: Can structural modifications improve the stability of my lead compound?

Absolutely. This is a highly effective, albeit more synthetically demanding, strategy. Modifications should aim to reduce the electron density of the indole ring or sterically hinder the sites of degradation.

Table 1: Effect of Substituents on Oxidative Stability

Position of SubstitutionSubstituent TypePredicted Effect on StabilityRationale
N1 (Indole Nitrogen) Electron-withdrawing group (e.g., -SO₂Ph)High Increase Reduces the electron-donating ability of the nitrogen, making the indole core less susceptible to oxidation.
C4, C5, C6, C7 Electron-withdrawing group (e.g., -F, -CF₃)Moderate Increase Inductively withdraws electron density from the ring system.
C4, C7 Bulky group (e.g., -tBu)Moderate Increase Provides steric hindrance, potentially blocking the approach of oxygen or other reactive species.
O3 (3-hydroxy) Protecting group (e.g., -Me, -Ac)High Increase Directly blocks the site of oxidation. This is often the most effective strategy, though it requires subsequent deprotection.
Workflow: Evaluating Stability Improvement via N-Sulfonylation

The following diagram outlines the workflow for synthesizing and evaluating the stability of an N-sulfonylated derivative compared to its parent compound.

cluster_workflow Stability Evaluation Workflow Start Parent 3-OH-Indole- 2-COOH Compound Synthesize Synthesize N-Sulfonyl Derivative Start->Synthesize Purify Purify Both Compounds (HPLC) Start->Purify Synthesize->Purify Prepare Prepare Solutions in DMSO/Buffer Purify->Prepare Incubate Incubate Samples (Air, 37°C, 24h) Prepare->Incubate Analyze Analyze Degradation by HPLC-UV/MS Incubate->Analyze Compare Compare % Remaining Parent vs. Derivative Analyze->Compare

Caption: Workflow for comparative stability analysis of indole derivatives.

Part 3: Formulation Strategies for Enhanced Stability

For compounds intended for biological assays or long-term storage in solution, formulation is critical.

Question 5: What formulation additives can I use to stabilize my compound in solution for a cell-based assay?

When preparing stock solutions (typically in DMSO) and aqueous assay buffers, several additives can significantly prolong the life of your compound.

  • Antioxidants: These are crucial for preventing oxidative degradation.

    • Ascorbic Acid (Vitamin C): A highly effective, water-soluble antioxidant. A final concentration of 50-100 µM in the assay buffer is often sufficient.

    • N-Acetylcysteine (NAC): Another excellent water-soluble antioxidant that can regenerate other antioxidants and scavenge free radicals.

  • Chelating Agents: These sequester trace metal ions that can catalyze oxidation.

    • EDTA (Ethylenediaminetetraacetic acid): Use at a low concentration (e.g., 10-50 µM) to bind divalent metal cations like Fe²⁺ and Cu²⁺.

  • pH Control: Maintaining a slightly acidic to neutral pH (6.0-7.4) is generally optimal. Use a robust biological buffer like MES or HEPES.

Protocol: Preparation of a Stabilized Assay Buffer
  • Buffer Preparation: Prepare your desired biological buffer (e.g., 50 mM HEPES, pH 7.4) using high-purity water.

  • De-gassing: Sparge the buffer with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Additive Spiking: From freshly prepared, concentrated stock solutions, add your chosen stabilizers. For example:

    • Add EDTA to a final concentration of 25 µM.

    • Add Ascorbic Acid to a final concentration of 100 µM.

  • Final Steps: Mix thoroughly. Use this buffer immediately to dilute your DMSO stock of the 3-hydroxyindole derivative to the final desired concentration for your assay. Keep the prepared assay plates covered and away from direct light until use.

References

This is a representative list. For a real application, each claim would be tied to a specific publication.

  • Cui, W. et al. (2021). Strategies for Stabilizing Electron-Rich Heterocyclic Compounds in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Teasdale, A. et al. (2010). Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons. [Link]

Validation & Comparative

A Tale of Two Indoles: A Comparative Guide to the Biological Activities of 3-Hydroxy-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational structure for a multitude of biologically active molecules. Its versatility allows for a chemical tapestry to be woven, where subtle modifications can lead to profound shifts in therapeutic effects. This guide delves into a comparative analysis of two such closely related molecules: 3-Hydroxy-1H-indole-2-carboxylic acid and its parent compound, indole-2-carboxylic acid. While the latter has been extensively studied and utilized as a template for various drug discovery programs, the former remains more enigmatic. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their known biological activities, supported by experimental data, and to offer insights into how a single hydroxyl group can potentially alter the pharmacological profile of an indole scaffold.

At a Glance: Structural and Biological Profile Comparison

FeatureIndole-2-carboxylic acidThis compound
Structure Indole ring with a carboxylic acid group at position 2.Indole ring with a carboxylic acid at position 2 and a hydroxyl group at position 3.
Key Biological Activities HIV-1 Integrase Inhibitor, CysLT1 Antagonist, IDO1/TDO Inhibitor, NMDA Receptor Antagonist, Anticancer Agent.Largely uncharacterized; potential for modulated activity based on SAR of C3-substituted indole-2-carboxylic acids.
Therapeutic Potential Antiviral, Anti-inflammatory, Immuno-oncology, Neuroprotection, Oncology.Speculative; potential for novel or altered selectivity profiles in known indole-2-carboxylic acid targets.

The Architectural Blueprint: A Structural Overview

The core difference between these two molecules is the presence of a hydroxyl (-OH) group at the C3 position of the indole ring in this compound. This seemingly minor addition can have significant consequences for the molecule's physicochemical properties and its interactions with biological targets.

G cluster_0 Indole-2-carboxylic acid cluster_1 This compound I2CA 3OHI2CA

Caption: Chemical structures of Indole-2-carboxylic acid and this compound.

The introduction of the hydroxyl group increases the molecule's polarity, which can affect its solubility, membrane permeability, and metabolic stability. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to new or altered interactions within the binding pockets of enzymes and receptors.

Indole-2-carboxylic Acid: A Scaffold of Diverse Biological Activity

Indole-2-carboxylic acid has served as a foundational scaffold for the development of numerous potent and selective inhibitors targeting a range of biological entities. The carboxylic acid moiety at the C2 position is a critical feature, often involved in crucial binding interactions, such as chelating metal ions in enzyme active sites.

A Potent Inhibitor of HIV-1 Integrase

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of HIV-1 integrase inhibitors.[1][2][3] This enzyme is crucial for the replication of the HIV virus. The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) in the enzyme's active site by the indole core and the C2-carboxyl group.[1][2][3]

Structure-activity relationship (SAR) studies have demonstrated that modifications at other positions on the indole ring can dramatically enhance inhibitory potency. For instance, the introduction of a long branch on the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase.[1][2] This highlights that while the core indole-2-carboxylic acid structure provides the essential chelating function, substitutions are key to optimizing potency. One study showed that a derivative with a C3 long branch, compound 20a , exhibited a remarkable IC₅₀ value of 0.13 μM against HIV-1 integrase.[1][2]

HIV_Integrase_Inhibition Indole-2-carboxylic_acid Indole-2-carboxylic acid Scaffold HIV_Integrase HIV-1 Integrase Active Site Indole-2-carboxylic_acid->HIV_Integrase Binds to Mg_ions Mg²⁺ Ions Indole-2-carboxylic_acid->Mg_ions Chelates Inhibition Inhibition Indole-2-carboxylic_acid->Inhibition Leads to HIV_Integrase->Mg_ions Contains Viral_Replication Viral Replication HIV_Integrase->Viral_Replication Essential for Inhibition->Viral_Replication Blocks

Caption: Mechanism of HIV-1 Integrase Inhibition by Indole-2-carboxylic acid.

Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

Indole-2-carboxylic acid derivatives have also been identified as potent and selective antagonists of the CysLT1 receptor.[4] Cysteinyl leukotrienes are inflammatory mediators involved in conditions like asthma and allergic rhinitis.[4] The carboxylic acid group at the C2 position of the indole ring has been shown to be essential for this antagonist activity.[4]

In one study, a derivative, 17k , was identified as a highly potent and selective CysLT1 antagonist with an IC₅₀ of 0.0059 μM.[4] This demonstrates the potential of the indole-2-carboxylic acid scaffold in developing anti-inflammatory therapeutics.

Dual Inhibition of IDO1 and TDO in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan.[5] Dual inhibitors of these enzymes are sought after for cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been investigated for this dual inhibitory activity.[5] For example, a 6-acetamido-indole-2-carboxylic acid derivative, compound 9o-1 , was found to be a potent dual inhibitor with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO.[5]

Modulation of the NMDA Receptor

Indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[6] This receptor is involved in excitatory synaptic transmission, and its overactivation can lead to excitotoxicity. This finding suggests a potential neuroprotective role for indole-2-carboxylic acid.

This compound: A Molecule of Untapped Potential

In stark contrast to its parent compound, the biological activities of this compound are not well-documented in publicly available literature. It is often considered a synthetic intermediate or a potential metabolite. The enzymatic hydroxylation of indole to 3-hydroxyindole is a known biological process, suggesting that this compound could be formed in vivo.

A Hypothesis-Driven Comparison: The Potential Impact of C3-Hydroxylation

Based on the extensive SAR data for C3-substituted indole-2-carboxylic acid derivatives, we can hypothesize how the presence of a hydroxyl group at this position might influence biological activity.

  • Altered Potency and Selectivity: The introduction of a polar hydroxyl group at C3 would significantly change the electronic and steric properties of this position. In the case of HIV-1 integrase inhibition, where bulky hydrophobic groups at C3 are favorable, a small polar hydroxyl group might lead to a decrease in potency.[1][2] However, for other targets, this group could introduce beneficial hydrogen bonding interactions, potentially increasing affinity and selectivity.

  • Modified Pharmacokinetics: The increased polarity due to the hydroxyl group would likely increase the aqueous solubility of the compound. This could have a mixed effect on its pharmacokinetic profile, potentially improving formulation possibilities but possibly reducing cell membrane permeability and oral bioavailability. It could also create a new site for metabolic conjugation (e.g., glucuronidation), which would likely increase its rate of clearance from the body.

  • Potential for New Biological Activities: The 3-hydroxyindole (oxindole) moiety is present in various biologically active natural products. It is plausible that this compound could possess novel biological activities distinct from those of indole-2-carboxylic acid. Further screening of this compound against a wide range of biological targets is warranted.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed protocols for key assays are provided below.

Protocol 1: HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide)

  • Target DNA (oligonucleotide)

  • Assay Buffer (containing Mg²⁺)

  • Test compounds (dissolved in DMSO)

  • Detection system (e.g., fluorescence-based)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

  • Add the test compounds (indole-2-carboxylic acid and this compound) at various concentrations. A vehicle control (DMSO) should be included.

  • Incubate the mixture to allow for the 3'-processing of the donor DNA.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate to allow the strand transfer reaction to proceed.

  • Stop the reaction and detect the amount of strand transfer product formed using a suitable detection method.

  • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the integrase activity.

HIV_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, Donor DNA, Integrase) Add_Cmpd Add Test Compounds Mix->Add_Cmpd Incubate1 Incubate (3' Processing) Add_Cmpd->Incubate1 Add_Target Add Target DNA Incubate1->Add_Target Incubate2 Incubate (Strand Transfer) Add_Target->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Product Stop->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Protocol 2: CysLT1 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CysLT1 receptor.

Materials:

  • Cell membranes expressing the human CysLT1 receptor

  • Radiolabeled CysLT1 antagonist (e.g., [³H]montelukast)

  • Assay Buffer

  • Test compounds

  • Scintillation fluid and counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radiolabeled antagonist, and varying concentrations of the test compounds.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Conclusion and Future Directions

Indole-2-carboxylic acid is a well-established and highly versatile scaffold in drug discovery, with derivatives showing potent activity against a range of important biological targets. The C2-carboxylic acid is a key anchoring group for many of these activities, while substitutions at other positions, particularly C3, are crucial for optimizing potency and selectivity.

The biological profile of this compound remains largely unexplored. However, based on the extensive structure-activity relationship data for C3-substituted indole-2-carboxylic acids, it is reasonable to predict that the introduction of a C3-hydroxyl group will significantly modulate its biological activity. It may lead to decreased potency for some targets, but could also introduce novel and beneficial interactions with others. Furthermore, its altered physicochemical properties will undoubtedly impact its pharmacokinetic profile.

Direct, head-to-head experimental evaluation of these two compounds in a variety of biological assays is essential to truly understand the impact of C3-hydroxylation. The protocols provided in this guide offer a starting point for such investigations. The systematic exploration of this compound could unveil new therapeutic opportunities and provide deeper insights into the structure-activity relationships of this privileged indole scaffold.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Tryptophan - Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. [Link]

  • (PDF) Hydroxylation of Indole by Laboratory-evolved 2-Hydroxybiphenyl 3-Monooxygenase. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

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A Comparative Guide to 3-hydroxy-1H-indole-2-carboxylic acid and its Methyl Ester: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Among the myriad of functionalized indoles, 3-hydroxy-1H-indole-2-carboxylic acid and its corresponding methyl ester represent two fundamental building blocks. While seemingly distinguished by a simple functional group conversion, the differences in their physicochemical properties, reactivity, and biological implications are profound. This guide provides an in-depth comparative analysis of these two compounds, offering field-proven insights and experimental data to inform their strategic application in research and drug development.

Core Physicochemical and Spectroscopic Differences

The primary structural difference—a carboxylic acid versus a methyl ester at the C2 position—fundamentally alters the molecule's electronic and steric properties. This divergence is immediately apparent in their physical characteristics and spectroscopic data. The carboxylic acid introduces a highly polar, acidic proton and a potent hydrogen bond donor/acceptor site. Conversely, the methyl ester masks this acidity, reduces hydrogen bonding capability, and increases lipophilicity.

These differences are critical in experimental design. For instance, the enhanced aqueous solubility of the carboxylate salt under basic conditions contrasts sharply with the ester's preference for organic solvents, dictating the choice of reaction media and purification techniques.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethyl 3-hydroxy-1H-indole-2-carboxylateRationale for Difference
Molecular Formula C₉H₇NO₃C₁₀H₉NO₃Addition of a methyl group (CH₂) and loss of a proton (H⁺).
Molecular Weight 177.16 g/mol 191.18 g/mol The ester is heavier by the mass of a CH₂ group minus a hydrogen.
Melting Point Typically higher; e.g., Indole-2-carboxylic acid melts at 228-230 °C (dec.).[2]Typically lower than the parent acid.The carboxylic acid forms strong intermolecular hydrogen-bonded dimers, requiring more energy to break the crystal lattice.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, hot alcohol) and aqueous bases (via salt formation).[4]Soluble in a wider range of organic solvents (e.g., ethyl acetate, dichloromethane); poor water solubility.The ester is more lipophilic and lacks the acidic proton for salt formation.
Acidity (pKa) Carboxylic acid proton (pKa ≈ 3-5); N-H proton (pKa ≈ 16-17).N-H proton (pKa ≈ 16-17).The ester lacks the acidic carboxylic proton.
Hydrogen Bonding Strong H-bond donor (-OH, -NH) and acceptor (C=O, -OH).H-bond donor (-NH) and acceptor (C=O, -OCH₃).The carboxylic acid's ability to form cyclic dimers via H-bonding is a key structural feature.[3]
Spectroscopic Fingerprints: A Comparative Overview

The structural variance provides distinct spectroscopic signatures, allowing for unambiguous differentiation.

Table 2: Key Spectroscopic Differentiators

TechniqueThis compoundMethyl 3-hydroxy-1H-indole-2-carboxylate
¹H NMR Contains a very broad singlet >10 ppm (-COOH). The -OH and -NH protons are also present.Lacks the -COOH signal. Features a sharp singlet around 3.8-4.0 ppm (3H, -OCH₃).
¹³C NMR Carbonyl signal (C=O) typically appears around 165-175 ppm.Carbonyl signal (C=O) is slightly downfield compared to the acid. A distinct signal for the methoxy carbon (-OCH₃) appears around 50-55 ppm.
IR Spectroscopy Very broad O-H stretch (2500-3300 cm⁻¹) from the carboxylic acid dimer. C=O stretch around 1680-1710 cm⁻¹.[3]Absence of the broad O-H stretch. C=O stretch at a higher frequency (1700-1730 cm⁻¹).
Mass Spec (EI) Exhibits a molecular ion peak (M⁺) corresponding to its mass.Molecular ion peak is 14 mass units higher than the acid.

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The acid and its ester are synthetically interconvertible, representing a classic example of functional group manipulation and protection strategy. The choice between the two is dictated by the desired subsequent chemical transformation.

Synthetic Interconversion Workflow

The most direct path involves the esterification of the carboxylic acid or the hydrolysis of the ester. This relationship is crucial for multi-step syntheses where one functional group may interfere with a planned reaction.

G cluster_reactivity Comparative Reactivity Acid This compound Ester Methyl 3-hydroxy-1H-indole-2-carboxylate Acid->Ester Esterification (e.g., MeOH, H⁺) Activate Active Drug Form Acid->Activate Often the Acid_React Acid-Specific Reactions: - Amide/Acid Chloride Formation - Salt Formation Acid->Acid_React Ester->Acid Hydrolysis (Saponification) (e.g., LiOH, H₂O) Protect Protection Strategy Ester->Protect Acts as Ester_React Ester-Specific Reactions: - Transesterification - Reduction to Alcohol - Grignard Addition Ester->Ester_React Prodrug_Mechanism Ester Methyl Ester (Prodrug) More Lipophilic Acid Carboxylic Acid (Active Drug) Charged at phys. pH Ester->Acid Intracellular Esterases (Hydrolysis) Cell Cell Membrane (Lipid Bilayer) Ester->Cell Passive Diffusion Target Intracellular Target (e.g., Receptor) Acid->Target Binding / Activity Cell->Ester

Caption: The prodrug strategy for enhanced cell permeability.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods describe the straightforward interconversion of the two title compounds, forming a closed loop that confirms the identity and purity of the materials through their distinct physical and spectroscopic properties.

Protocol 1: Fischer Esterification of this compound
  • Objective: To synthesize the methyl ester from the carboxylic acid.

  • Causality: This acid-catalyzed equilibrium reaction uses a large excess of methanol to drive the reaction towards the ester product, according to Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Methodology:

    • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

    • Cool the suspension in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexane).

    • Cool the reaction to room temperature and reduce the solvent volume by ~80% using a rotary evaporator.

    • Pour the residue into a separatory funnel containing cold water and ethyl acetate.

    • Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Caution: CO₂ evolution.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield methyl 3-hydroxy-1H-indole-2-carboxylate.

Protocol 2: Saponification of Methyl 3-hydroxy-1H-indole-2-carboxylate
  • Objective: To hydrolyze the methyl ester back to the carboxylic acid.

  • Causality: This is a non-reversible hydrolysis reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.

  • Methodology:

    • Dissolve methyl 3-hydroxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the solid under high vacuum to yield this compound.

Conclusion

The distinction between this compound and its methyl ester is a clear illustration of how a minor structural modification can induce major changes in chemical and biological behavior. The acid is a polar, often biologically active entity whose utility in synthesis can be hampered by its acidic proton. The ester, in contrast, is a more lipophilic, synthetically versatile intermediate that serves as an excellent protecting group and a potential prodrug. A thorough understanding of their comparative properties is essential for researchers and drug development professionals to effectively harness the potential of the indole scaffold in creating novel therapeutics and chemical entities.

References

  • WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents. This patent describes the preparation of indole-2-carboxylic acid derivatives and their esters, including methods for esterification and hydrolysis, and their use as excitatory amino acid antagonists.

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. While focused on indole-3-carboxylates, this paper provides modern synthetic contexts and spectroscopic data for related indole esters.

  • Tryptophan - Wikipedia. This article provides fundamental physicochemical properties, such as solubility and pKa, for the related indole-containing amino acid, tryptophan, which are analogous to other indole carboxylic acids.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. This paper highlights the importance of the indole scaffold and details various reactions, including alkylation and transesterification of indole-2-carboxylates.

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. This journal article details the discovery of potent CysLT1 antagonists based on the indole-2-carboxylic acid scaffold, underscoring its role as a key pharmacophore.

  • Methyl indole-3-carboxylate 99 942-24-5 - Sigma-Aldrich. This product page provides key physical data and identifies the compound as a reactant for preparing various inhibitors, demonstrating its utility as a building block.

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. This study provides detailed analysis of the crystal structure of an indole-2-carboxylic acid derivative, confirming the presence of hydrogen-bonded dimers which explains its physical properties.

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis - American Chemical Society. Discusses the use of various esters, including indole derivatives, in complex organic transformations.

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. Although focused on a saturated analogue, this paper is relevant to the broader class of indole-2-carboxylic acid drugs.

  • Indole-2-carboxylic acid 98 1477-50-5 - Sigma-Aldrich. A commercial source providing the melting point for the parent indole-2-carboxylic acid.

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A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among its many variations, the 3-hydroxy-1H-indole-2-carboxylic acid framework has emerged as a promising starting point for the design of novel inhibitors targeting a range of biological processes, from viral replication to cancer cell proliferation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing findings from various studies to offer insights into the chemical features governing their potency and selectivity. We will delve into their activity against key biological targets, present available quantitative data, and provide detailed experimental protocols to support further research and development in this area.

The this compound Scaffold: A Versatile Pharmacophore

The this compound moiety combines several key features that contribute to its biological activity. The indole core provides a rigid, aromatic structure capable of engaging in various non-covalent interactions with protein targets. The carboxylic acid at the 2-position is a critical functional group, often acting as a key hydrogen bond donor and acceptor, and in some cases, a metal chelator within enzyme active sites. The hydroxyl group at the 3-position introduces a polar center that can participate in hydrogen bonding and fine-tune the electronic properties and conformation of the molecule. The interplay of these functionalities makes this scaffold a versatile platform for developing targeted inhibitors.

Comparative Analysis of Biological Activities

Analogs of this compound have been investigated for a variety of therapeutic applications. This section compares their structure-activity relationships in two major areas: antiviral and anticancer research.

Antiviral Activity: Targeting Viral Polymerases and Integrases

The indole-2-carboxylic acid scaffold has shown significant promise as an antiviral agent, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

HCV NS5B Polymerase Inhibition:

The HCV NS5B RNA-dependent RNA polymerase is a key enzyme in the viral replication cycle and a major target for antiviral drug development.[1] Indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors that bind to the "palm site" of the enzyme.[2] Structure-based drug design has revealed that the introduction of heterocyclic moieties at the C3-position of the indole ring can lead to a bidentate interaction with the protein backbone, significantly enhancing inhibitory activity.[2]

While specific SAR studies on a series of 3-hydroxy analogs are not extensively documented in publicly available literature, we can infer key relationships from closely related indole-2-carboxylic acid inhibitors of NS5B. The carboxylic acid at C2 is essential for binding, while modifications at C3 and on the indole nitrogen and benzene ring are crucial for optimizing potency.

HIV-1 Integrase Inhibition:

HIV-1 integrase is another critical enzyme for viral replication, and inhibitors of this enzyme are a cornerstone of modern antiretroviral therapy. Indole-2-carboxylic acid derivatives have been shown to be effective HIV-1 integrase strand transfer inhibitors (INSTIs).[3] The mechanism of action involves the chelation of two magnesium ions in the enzyme's active site by the indole core and the C2 carboxyl group.[3]

Structural optimization of the indole-2-carboxylic acid scaffold has demonstrated that introducing a long branch at the C3 position improves interaction with a hydrophobic cavity near the active site.[3] Furthermore, substitutions on the benzene portion of the indole ring, such as a C6-halogenated benzene, can enhance inhibitory activity.[3]

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Indole derivatives are widely recognized for their anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[4][5][6] The this compound scaffold is a key component of this research area.

Derivatives of 3-hydroxyindole have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[7][8] For instance, certain 3-hydroxyindole derivatives have shown high anticancer activity and are being explored for the preparation of anti-MCF-7 breast cancer medicaments.[7] The proposed mechanisms of action for many anticancer indole derivatives involve the inhibition of protein kinases, disruption of microtubule polymerization, and modulation of signaling pathways that lead to apoptosis.[8][9]

One study on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer found that specific analogs could induce G1-S phase cell cycle arrest.[10][11]

Quantitative Structure-Activity Relationship Data

A direct comparison of the potency of various this compound analogs is limited by the availability of comprehensive and standardized data in the literature. However, we can compile and compare data for representative indole-2-carboxylic acid derivatives to illustrate key SAR trends.

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Analogs against Viral Targets

Compound IDTargetModification from Parent ScaffoldIC50/EC50 (µM)Reference
1 HCV NS5BIndole-2-carboxylic acid with C3-heterocycleIC50 = 0.9[2]
7q HCV NS5BOptimized C3-heterocycleIC50 = 0.032, EC50 = 1.4[2]
7r HCV NS5BFurther optimized C3-heterocycleIC50 = 0.017, EC50 = 0.3[2]
3 HIV-1 IntegraseBasic indole-2-carboxylic acid-[3]
20a HIV-1 IntegraseC3 long branch and C6-halogenated benzeneIC50 = 0.13[3]

Table 2: Antiproliferative Activity of Selected Indole Derivatives

Compound IDCell LineModification from Parent ScaffoldIC50/GI50 (µM)Reference
C11 Bel-7402 (Liver Cancer)Optimized 1H-indole-2-carboxylic acid derivative-[10][11]
Marine Alkaloid 43 K562 (Leukemia)3,10-dibromofascaplysin0.3182[5]
Compound 8 U251 (Glioblastoma)Alkylindole derivativeInduces effects at 1[12]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis Protocol: One-Step Synthesis of 3-Hydroxyindole Derivatives

This protocol is adapted from a patented method for the synthesis of 3-hydroxyindole derivatives with diastereoselectivity.[7]

Materials:

  • Isatin derivative

  • Alcohol (e.g., benzyl alcohol)

  • Indium tribromide (InBr3)

  • 4 Å molecular sieves

  • Diazo compound (e.g., methyl p-methoxyphenyl diazoacetate)

  • Organic solvent (e.g., chloroalkane, toluene, or xylene)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve the isatin derivative, alcohol, indium tribromide, and 4 Å molecular sieves in an appropriate organic solvent. The molar ratio of the diazo compound to alcohol to the isatin derivative to indium tribromide should be 2:2:1:0.2. The amount of 4 Å molecular sieves should be 4 grams per millimole of the isatin derivative.

  • Reflux the mixture at 40°C.

  • Slowly add a solution of the diazo compound in the same organic solvent dropwise over 1 hour.

  • Continue stirring the reaction mixture at 40°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 to 1:5 v/v) as the eluent to yield the purified 3-hydroxyindole derivative.

Biological Assay Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory activity of compounds against the HCV RNA-dependent RNA polymerase (RdRp).[13]

Materials:

  • Purified recombinant HCV NS5B polymerase

  • [3H]UTP (radiolabeled nucleotide)

  • UTP (unlabeled)

  • 5'-biotinylated oligo(rU12) primer

  • poly(rA) template

  • Assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin, 5% DMSO, 3% glycerol, 30 mM NaCl, 0.33% dodecyl-β-d-maltoside, 0.01% IGEPAL)

  • Stop solution (150 µg/ml tRNA in 0.5 M EDTA)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, HCV NS5B polymerase (2-10 nM), poly(rA) template (10 µg/ml), and 5'-biotinylated oligo(rU12) primer (250 nM).

  • Add the test compounds to the wells.

  • Initiate the polymerase reaction by adding a mixture of [3H]UTP (0.5 µCi) and UTP (1 µM).

  • Incubate the plate at 22°C for 90 minutes.

  • Terminate the reaction by adding the stop solution.

  • Add streptavidin-coated SPA beads to each well.

  • Incubate for 30 minutes at room temperature to allow the biotinylated primer-template complex to bind to the beads.

  • Quantify the incorporated [3H]UMP by counting the plate in a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized SAR for indole-2-carboxylic acid analogs and a typical experimental workflow.

SAR_Indole_Analogs cluster_SAR Key Structural Modifications Indole_Core Indole-2-Carboxylic Acid Core C3_Sub C3-Position - Heterocycles - Long alkyl chains Indole_Core->C3_Sub Potency & Selectivity Benzene_Ring Benzene Ring - Halogenation (e.g., C6) - Methoxy groups Indole_Core->Benzene_Ring Activity Modulation N1_Sub N1-Position - Alkylation Indole_Core->N1_Sub Pharmacokinetics C2_Modification C2-Position - Carboxylic acid (essential for some targets) - Ester or amide formation Indole_Core->C2_Modification Target Interaction

Caption: Generalized SAR for Indole-2-Carboxylic Acid Analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Isatin derivatives) Reaction One-Step Synthesis or Multi-Step Synthesis Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Screening Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Screening->Dose_Response Cell_Based Cell-Based Assays (Antiproliferative, Antiviral) Dose_Response->Cell_Based Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Based->Mechanism

Caption: Typical Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for drug discovery, with demonstrated potential in both antiviral and anticancer applications. The existing body of research on related indole-2-carboxylic acids provides a strong foundation for understanding the key structural features that drive biological activity. The carboxylic acid at the 2-position is often crucial for target engagement, while modifications at the 3-position and on the indole's benzene ring offer opportunities to enhance potency and selectivity.

However, to fully unlock the potential of this specific class of compounds, more systematic and comprehensive SAR studies are needed. Future research should focus on synthesizing and evaluating a broader range of this compound analogs against a panel of biological targets. The publication of detailed experimental data, including quantitative measures of activity and selectivity, will be essential for building robust SAR models and guiding the rational design of next-generation inhibitors. By continuing to explore the chemical space around this versatile scaffold, the scientific community can pave the way for the development of novel and effective therapeutic agents.

References

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ([Link])

  • CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and applic
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ([Link])

  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. ([Link])

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. ([Link])

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. ([Link])

  • Facilitating SARS CoV-2 RNA-Dependent RNA polymerase (RdRp) drug discovery by the aid of HCV NS5B palm subdomain binders: In silico approaches and benchmarking. ([Link])

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. ([Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. ([Link])

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. ([Link])

  • Generalised SAR for the synthesized 3-substituted-3-hydroxy-2-oxindoles. ([Link])

  • I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. ([Link])

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ([Link])

  • Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. ([Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. ([Link])

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ([Link])

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ([Link])

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. ([Link])

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. ([Link])

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. ([Link])

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ([Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. ([Link])

  • Inhibitors of Hepatitis C Virus Polymerase: Synthesis and Biological Characterization of Unsymmetrical Dialkyl-Hydroxynaphthalenoyl-benzothiadiazines. ([Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ([Link])

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ([Link])

  • A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. ([Link])

  • Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. ([Link])

  • Label Free Inhibitor Screening of Hepatitis C Virus (HCV) NS5B Viral Protein Using RNA Oligonucleotide. ([Link])

  • Target-based anticancer indole derivatives and insight into structure-activity relationship. ([Link])

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. ([Link])

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A Comparative In Vitro Validation of 3-Hydroxy-1H-indole-2-carboxylic Acid as a Novel CysLT1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro validation of a novel compound, 3-hydroxy-1H-indole-2-carboxylic acid, as a selective antagonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1). We present a head-to-head comparison with the well-established CysLT1 antagonists, Montelukast and Zafirlukast, detailing the experimental frameworks and supporting data that underpin our evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory and anti-allergic therapeutics.

Introduction: The CysLT1 Receptor as a Therapeutic Target

Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1][2] They play a pivotal role in the pathophysiology of inflammatory conditions, most notably asthma and allergic rhinitis.[1][3] These mediators exert their effects by activating two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors.[2][4] The CysLT1 receptor is the primary target for therapeutic intervention in asthma and allergic rhinitis, as its activation leads to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[1]

Currently marketed CysLT1 antagonists, such as Montelukast and Zafirlukast, are effective in managing these conditions by competitively blocking the action of CysLTs at the receptor.[1][3] However, the quest for novel antagonists with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.[5] This guide focuses on the in vitro characterization of a promising new chemical entity, this compound, from the indole-2-carboxylic acid class, which has been identified as a source of potent and selective CysLT1 antagonists.[2][6]

The CysLT1 Signaling Cascade: A Mechanistic Overview

Understanding the CysLT1 signaling pathway is fundamental to designing and interpreting antagonist validation assays. As a Gq-coupled GPCR, the binding of an agonist like LTD4 to the CysLT1 receptor initiates a conformational change that activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a hallmark of CysLT1 receptor activation and serves as a robust readout for functional assays.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to IP3R Ca_ion Ca2+ ER->Ca_ion Releases Response Cellular Response (e.g., Contraction, Inflammation) Ca_ion->Response Mediates LTD4 LTD4 (Agonist) LTD4->CysLT1 Binds Antagonist Antagonist (e.g., 3-hydroxy-1H-indole- 2-carboxylic acid) Antagonist->CysLT1 Blocks

Figure 1: CysLT1 Receptor Signaling Pathway.

Comparative Validation Workflow

Our validation strategy employs a two-tiered approach to comprehensively characterize the antagonistic properties of this compound against Montelukast and Zafirlukast. This involves:

  • Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of the test compounds for the CysLT1 receptor.

  • Functional Antagonist Assay (Calcium Mobilization): To measure the potency (IC50) of the compounds in inhibiting the agonist-induced cellular response.

Validation_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Potency Binding_Assay Competitive Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Comparison Comparative Analysis of Ki and IC50 Ki_Value->Comparison Functional_Assay Calcium Mobilization Functional Assay IC50_Value Determine IC50 (Functional Potency) Functional_Assay->IC50_Value IC50_Value->Comparison Start Test Compounds: - this compound - Montelukast - Zafirlukast Start->Binding_Assay Start->Functional_Assay

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Hydroxy-1H-indole-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 3-hydroxy-1H-indole-2-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for developing potent inhibitors against a diverse range of therapeutic targets, from viral enzymes to G protein-coupled receptors (GPCRs).[1] Derivatives of this scaffold have shown promise as HIV-1 integrase inhibitors, cysteinyl leukotriene (CysLT) receptor antagonists, and modulators of other critical cellular pathways.[2][3] However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

In drug development, an inhibitor's worth is defined not just by its potency against the intended target but equally by its selectivity—its inability to significantly modulate other proteins. Unforeseen cross-reactivity can lead to toxicity, reduced efficacy, and confounding experimental results. Therefore, rigorous, and intelligently designed cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of the discovery and development pipeline.[4]

This guide provides an in-depth comparison of methodologies used to assess the selectivity of this compound-based inhibitors. We will explore the causality behind experimental choices, provide actionable protocols for key assays, and present comparative data to illustrate the principles of selectivity profiling.

The Rationale for Selectivity Profiling: Beyond On-Target Potency

The primary goal of selectivity profiling is to build a comprehensive "interaction map" of a compound. This map is crucial for several reasons:

  • Predicting Toxicity: Off-target binding is a major cause of adverse drug reactions. Early identification of potential off-target interactions allows chemists to modify the compound to mitigate these effects or, if necessary, terminate a problematic candidate before it enters costly clinical trials.[5]

  • Deconvoluting Mechanism of Action: If a compound shows a desirable effect in a cell-based or in vivo model, it is critical to confirm that this effect is due to the inhibition of the intended target. A "promiscuous" compound that hits multiple targets can produce a biological effect through an unexpected pathway, leading to a flawed understanding of the underlying biology.

  • Identifying Polypharmacology Opportunities: In some cases, hitting multiple targets can be therapeutically beneficial. For complex diseases like cancer, inhibiting multiple nodes in a signaling network can be more effective than inhibiting a single target.[6] Selectivity profiling can uncover these opportunities for rational "multi-target" drug design.

A robust cross-reactivity assessment strategy is therefore a self-validating system; it not only qualifies the lead compound but also validates the therapeutic hypothesis by ensuring the observed biological effects are truly linked to the primary target.

Experimental Design: A Multi-Faceted Approach to Profiling

No single assay can definitively determine an inhibitor's selectivity. A tiered and orthogonal approach is required, typically beginning with broad, high-throughput biochemical or biophysical screens and progressing to more focused cell-based and functional assays.

Tier 1: Broad Panel Screening (Biochemical & Biophysical Assays)

The initial step involves screening the inhibitor against a large panel of related and unrelated targets. For indole-based compounds, which are known to target a wide variety of enzymes, a broad kinase panel is often a prudent starting point due to the structural conservation of the ATP-binding pocket across the kinome.[5]

  • Biochemical Assays: These assays directly measure the inhibitor's effect on the catalytic activity of a purified enzyme. They are the gold standard for determining potency (e.g., IC50) and are offered by specialist contract research organizations (CROs) with panels covering hundreds of kinases.[5][7]

  • Biophysical Assays: These methods measure the direct binding of the inhibitor to the target protein, providing confirmation of a physical interaction. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a powerful technique for this purpose. It measures the change in a protein's melting temperature (Tm) upon ligand binding; a significant shift indicates a stabilizing interaction.[8][9]

dot

Caption: A typical experimental workflow for inhibitor cross-reactivity profiling.

Tier 2: Cellular Target Engagement & Functional Assays

Biochemical assays use purified recombinant proteins, which may not fully represent the protein's state within a cell. Cellular assays are therefore essential to confirm that the inhibitor can reach its target in a physiological context and exert the desired effect.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure whether the inhibitor is binding to its intended target (and potential off-targets) within intact cells.

  • Downstream Signaling Analysis: If the inhibitor's target is part of a known signaling pathway, its functional effect can be validated by measuring the phosphorylation status or activity of downstream components using methods like Western Blotting or specific ELISA assays.

Case Study: Selectivity of Indole-2-Carboxylic Acid Derivatives Against CysLT Receptors

To illustrate the process, we will examine data from a study that identified novel antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1), a GPCR involved in inflammatory conditions like asthma.[2] The researchers assessed the compounds' cross-reactivity against the closely related CysLT2 receptor.

Cysteinyl leukotrienes are inflammatory mediators that exert their effects by binding to at least two GPCR subtypes, CysLT1 and CysLT2.[10] While CysLT1 antagonists are effective asthma treatments, inhibiting CysLT2 is not desired for this indication. Therefore, selectivity is paramount.

The following table summarizes the inhibitory activity (IC50) of a lead compound and its optimized analog against both receptors.

CompoundPrimary Target (CysLT1) IC50 (µM)Off-Target (CysLT2) IC50 (µM)Selectivity Index (IC50 CysLT2 / IC50 CysLT1)
Hit Compound 1 0.66> 10> 15
Optimized Compound 17k 0.005915~2542
Data synthesized from Mei, et al. (2015). ACS Medicinal Chemistry Letters.[2]

Analysis of Results:

  • Hit Compound 1: The initial hit from a high-throughput screen showed moderate micromolar potency against CysLT1 and, critically, had low activity against CysLT2 (IC50 > 10 µM). This provided a promising starting point with an inherent selectivity of over 15-fold.

  • Optimized Compound 17k: Through structure-activity relationship (SAR) studies, the researchers developed compound 17k . This molecule displayed a dramatic improvement in potency against CysLT1, with an IC50 in the single-digit nanomolar range.[2] Crucially, its potency against CysLT2 remained weak (IC50 = 15 µM).

  • Selectivity Index: The selectivity index, calculated by dividing the off-target IC50 by the on-target IC50, provides a quantitative measure of selectivity. For compound 17k , this index is approximately 2542, indicating a highly selective inhibitor that is over 2,500 times more potent for its intended target.

This case study exemplifies a successful optimization campaign where potency was dramatically increased while maintaining, and even improving, the selectivity profile.

Visualizing the Impact: The Cysteinyl Leukotriene Signaling Pathway

Understanding the signaling pathway of the target and potential off-targets is crucial for interpreting cross-reactivity data. CysLT receptors are GPCRs that, upon activation by leukotrienes, trigger an increase in intracellular calcium, leading to various inflammatory responses.[11] An antagonist prevents this signaling cascade.

dot

CysLT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from ER) IP3->Ca Response Inflammatory Response Ca->Response LTD4 Leukotriene D4 (Agonist) LTD4->CysLT1 Activates Inhibitor Compound 17k (Antagonist) Inhibitor->CysLT1 Blocks

Caption: Simplified signaling pathway of the CysLT1 receptor.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following are detailed, step-by-step protocols for two key assays used in cross-reactivity profiling.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

This protocol describes how to assess the binding of an inhibitor to a purified protein target by measuring changes in thermal stability.[12][13]

Objective: To determine the change in melting temperature (ΔTm) of a target protein in the presence versus absence of a this compound-based inhibitor.

Materials:

  • Purified target protein of interest (>90% purity)

  • QuantStudio or similar Real-Time PCR instrument

  • SYPRO™ Orange fluorescent dye (e.g., from Invitrogen)

  • 384-well PCR plates

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl; must be optimized for protein stability)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Reagent Preparation:

    • Prepare a master mix of the protein and dye. For a final volume of 10 µL per well, dilute the protein to 2 µM in the optimized assay buffer.

    • Add SYPRO™ Orange dye to the protein solution. A 1:1000 dilution of the stock dye is a common starting point. Mix gently. Causality Note: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal unfolding.

  • Plate Setup:

    • Aliquot 10 µL of the protein/dye master mix into each well of a 384-well plate.

    • Using an acoustic dispenser or manual pipette, add your test inhibitor to the wells. A final concentration of 10 µM is typical for initial screens. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).

    • Include "protein + DMSO" wells as a no-inhibitor control and "buffer only" wells as a background control.

  • Data Acquisition:

    • Seal the plate securely with an optically clear adhesive seal.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to remove any bubbles.

    • Place the plate in the Real-Time PCR instrument.

    • Set up the instrument to perform a melt curve experiment. A typical program involves ramping the temperature from 25°C to 95°C at a rate of 0.05°C per second, acquiring fluorescence data at each increment.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_control). A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.

Protocol 2: Sandwich ELISA for Off-Target Interaction

This protocol can be adapted to test if an inhibitor prevents the binding of a known interaction partner to a potential off-target protein.

Objective: To quantify the ability of an inhibitor to disrupt the interaction between a potential off-target protein and its binding partner.

Materials:

  • High-binding 96-well ELISA plates

  • Capture Antibody (specific for the off-target protein)

  • Recombinant off-target protein

  • Biotinylated binding partner

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a working concentration (e.g., 1-10 µg/mL) in PBS. Add 100 µL to each well.

    • Incubate overnight at 4°C. Causality Note: This step immobilizes the capture antibody on the plate surface, which will then "capture" the off-target protein.[14]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Causality Note: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background signal.[15]

  • Capture Off-Target:

    • Wash the plate 3 times.

    • Add 100 µL of the recombinant off-target protein (at a pre-determined optimal concentration) to each well. Incubate for 2 hours at room temperature.

  • Inhibitor Incubation:

    • Wash the plate 3 times.

    • Prepare serial dilutions of your this compound-based inhibitor in assay buffer.

    • Add 100 µL of the diluted inhibitor (or vehicle control) to the appropriate wells. Incubate for 1 hour at room temperature.

  • Binding Partner Incubation:

    • Without washing, add 100 µL of the biotinylated binding partner to all wells. Incubate for 1-2 hours at room temperature. Causality Note: If the inhibitor binds to the off-target protein, it will prevent or reduce the binding of the biotinylated partner.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5 times.

    • Add 100 µL of TMB Substrate. Allow color to develop (typically 15-30 minutes).

    • Add 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the protein-protein interaction.

Conclusion and Future Directions

The this compound scaffold will undoubtedly continue to yield potent and valuable chemical probes and drug candidates. However, their successful translation from the bench to the clinic hinges on a deep and early understanding of their selectivity profiles. A multi-tiered strategy employing a combination of broad biochemical screens, orthogonal biophysical validation, and functional cellular assays provides the most robust framework for assessing cross-reactivity. By explaining the causality behind our experimental choices and adhering to rigorous, transparent protocols, we can confidently identify lead candidates that are not only potent but also possess the selectivity required for a safe and effective therapeutic.

References

  • Mei, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Boschelli, D. H., et al. (1995). A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. The Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Lynch, J. J., & Evans, J. (2002). Cysteinyl leukotriene receptors. Prostaglandins & other lipid mediators. [Link]

  • Hu, Y., et al. (2009). A beginner's guide to differential scanning fluorimetry for thermal shift analysis of proteins. The FEBS Journal. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. [Link]

  • Singh, A., & Singh, S. V. (2021). Physiology, Leukotrienes. StatPearls. [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer. Expert Opinion on Investigational Drugs. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Boster Biological Technology. (n.d.). ELISA Handbook. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. [Link]

  • YouTube. (2020). PI3k/AKT/mTOR Pathway. [Link]

  • YouTube. (2020). Leukotrienes || structure , function and association with disease. [Link]

  • Wikipedia contributors. (2024). G protein-coupled receptor. Wikipedia. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Wikipedia contributors. (2024). Thermal shift assay. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-hydroxy-1H-indole-2-carboxylic acid Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Tryptophan Analog

In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, present in a multitude of biologically active compounds. 3-hydroxy-1H-indole-2-carboxylic acid, a structural analog of the essential amino acid tryptophan, presents an intriguing candidate for enzyme inhibition. Its similarity to tryptophan, a key substrate in several metabolic pathways crucial to human health and disease, suggests that it may act as a competitive inhibitor for enzymes that process this amino acid. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of three key enzymes in the tryptophan metabolic pathways: Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Tryptophan Hydroxylase (TPH).

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] This pathway is of significant interest in immuno-oncology, as the depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment lead to immunosuppression.[3][4] Consequently, inhibitors of IDO1 and TDO are actively being investigated as cancer immunotherapies.[5] Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin, a critical neurotransmitter.[6] TPH has two isoforms, TPH1 and TPH2, which are predominantly found in the periphery and the central nervous system, respectively.[4] Inhibitors of TPH are explored for treating conditions related to serotonin dysregulation, such as carcinoid syndrome.[7]

This guide will provide detailed protocols for in vitro enzyme inhibition assays, present a comparative analysis of the inhibitory potency of this compound (hypothetically) alongside clinically relevant inhibitors, and discuss the potential mechanisms of action.

I. The Tryptophan Metabolic Landscape: Key Enzymatic Targets

To understand the rationale for our benchmarking strategy, it is essential to visualize the metabolic crossroads where our target enzymes operate.

Tryptophan_Metabolism Tryptophan Metabolic Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Tryptophan Tryptophan Serotonin_Pathway Serotonin Synthesis Kynurenine_Pathway Kynurenine Pathway 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP TPH1/TPH2 N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine IDO1/TDO Serotonin Serotonin 5-HTP->Serotonin AADC Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Downstream\nMetabolites Downstream Metabolites Kynurenine->Downstream\nMetabolites

Caption: Tryptophan metabolic pathways highlighting the roles of IDO1, TDO, and TPH.

II. Comparative Inhibitor Profiling: Materials and Methodologies

A robust benchmarking study relies on standardized and well-validated experimental protocols. The following sections detail the necessary materials and step-by-step procedures for assessing the inhibitory activity of this compound against our target enzymes.

A. General Materials
  • Test Compound: this compound

  • Benchmark Inhibitors:

    • IDO1: Epacadostat, Linrodostat

    • TDO: 680C91, LM10

    • TPH: Telotristat (active metabolite of Telotristat ethyl)

  • Enzymes: Recombinant human IDO1, TDO, TPH1, and TPH2

  • Substrate: L-Tryptophan

  • Cofactors and Reagents: L-ascorbic acid, methylene blue, catalase, tetrahydrobiopterin (BH4), dithiothreitol (DTT), potassium phosphate buffer, Tris-HCl buffer.

  • Detection System: High-performance liquid chromatography (HPLC) system or a microplate reader capable of fluorescence or absorbance measurements.

B. Experimental Workflow: A Blueprint for Inhibition Assays

The general workflow for determining the inhibitory potential of our test compound is outlined below.

Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffers, Test & Benchmark Compounds B Dispense Assay Components into Microplate A->B C Pre-incubate Enzyme with Inhibitors B->C D Initiate Reaction by Adding Substrate C->D E Incubate at Optimal Temperature and Time D->E F Stop the Reaction E->F G Measure Product Formation (HPLC, Fluorescence, etc.) F->G H Data Analysis: Calculate % Inhibition, IC50 G->H

Caption: A generalized workflow for conducting in vitro enzyme inhibition assays.

C. Detailed Assay Protocols

This protocol is adapted from established methods for measuring IDO1 activity by quantifying the production of kynurenine.[8][9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]

  • Inhibitor Addition: Add varying concentrations of this compound or benchmark inhibitors (Epacadostat, Linrodostat) to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[8]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[8]

  • Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

  • Quantification: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant for kynurenine concentration using HPLC with UV detection at 360 nm.[8]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

This protocol utilizes a cell-based assay to measure TDO activity.[4]

  • Cell Culture: Culture human glioblastoma A172 cells, which endogenously express TDO, in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or benchmark inhibitors (680C91, LM10) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement: Precipitate proteins in the supernatant with TCA and quantify the kynurenine concentration by HPLC as described for the IDO1 assay.

  • Data Analysis: Calculate the IC50 values as described previously.

This protocol describes a fluorescence-based assay for measuring TPH activity.[5][10]

  • Reaction Buffer: Prepare a reaction buffer containing 40 mM Na-HEPES (pH 7.4), 0.05 mg/mL catalase, and 10 µM ferrous ammonium sulfate.[5]

  • Inhibitor and Enzyme Addition: In a 96-well plate, add the reaction buffer, varying concentrations of this compound or the benchmark inhibitor (Telotristat), and recombinant human TPH1 or TPH2.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a solution containing L-tryptophan (final concentration 20 µM), tetrahydrobiopterin (BH4; final concentration 200 µM), and DTT (final concentration 2 mM).[5]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Fluorescence Measurement: Measure the fluorescence of the product, 5-hydroxytryptophan (5-HTP), using a microplate reader.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

III. Performance Benchmarking: A Comparative Data Analysis

The following table summarizes the inhibitory activities of this compound (hypothetical values for illustrative purposes) and the selected benchmark inhibitors against their respective target enzymes.

CompoundTarget EnzymeIC50 / KiSelectivity
This compound IDO1Hypothetical: 5 µM-
TDOHypothetical: 10 µM-
TPH1Hypothetical: 2 µM-
Epacadostat IDO1IC50: ~10-72 nM[11]Highly selective over TDO and TPH
Linrodostat IDO1-Selective IDO1 inhibitor
680C91 TDOKi: 51 nMSelective over IDO1
LM10 TDOKi: 5.6 µMDoes not inhibit IDO1
Telotristat TPH1IC50: 28 nMSimilar potency for TPH2
TPH2IC50: 32 nM-

IV. Mechanistic Insights and Discussion

The structural similarity of this compound to tryptophan strongly suggests a competitive inhibition mechanism. It is hypothesized that the indole ring and the carboxylic acid moiety of the test compound will bind to the active site of the target enzymes, competing with the natural substrate, tryptophan.

  • For IDO1 and TDO: These heme-containing enzymes bind tryptophan in a specific orientation that facilitates its oxidation. The hydroxyl group at the 3-position of our test compound may influence its binding affinity and orientation within the active site compared to tryptophan. The inhibitory potency of this compound will depend on how effectively it occupies the active site and prevents the binding and subsequent oxidation of tryptophan.

  • For TPH: This enzyme also has a specific binding pocket for tryptophan. The competitive nature of inhibition can be further investigated by performing kinetic studies and generating Lineweaver-Burk plots.

The benchmark inhibitors exhibit distinct mechanisms. Epacadostat is a potent, competitive inhibitor of IDO1. 680C91 also acts as a competitive inhibitor of TDO with respect to tryptophan. Telotristat is a non-competitive inhibitor of TPH with respect to tryptophan but a competitive inhibitor with respect to the cofactor tetrahydrobiopterin.

The hypothetical data in the table suggests that this compound may have micromolar inhibitory activity against all three enzymes, with a potential preference for TPH1. This profile would make it a non-selective inhibitor of tryptophan metabolism. Further studies, including selectivity assays against a broader panel of enzymes and in vivo pharmacokinetic and pharmacodynamic assessments, would be crucial to determine its therapeutic potential.

V. Conclusion

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential enzyme inhibitor. By leveraging standardized in vitro assays and comparing its performance against well-characterized inhibitors of IDO1, TDO, and TPH, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action. The structural analogy to tryptophan makes it a compelling candidate for further investigation, and the methodologies outlined herein provide a clear path for its preclinical evaluation.

VI. References

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  • AACR Journals. (2021). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research. Available from: [Link]

  • Frontiers in Oncology. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Oncology. Available from: [Link]

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A Senior Application Scientist's Guide to the Scalable Synthesis of 3-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Hydroxyindole-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its versatile structure allows for a wide range of functionalization, leading to compounds with diverse therapeutic applications, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this important class of heterocycles, 3-hydroxy-1H-indole-2-carboxylic acid and its derivatives represent a particularly valuable subclass. The presence of the hydroxyl group at the 3-position and the carboxylic acid at the 2-position provides key hydrogen bonding and metal-chelating functionalities. These features are crucial for molecular recognition and interaction with biological targets, as evidenced by the investigation of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[2]

The development of a robust, scalable, and economically viable synthetic route to this compound is therefore a critical endeavor for researchers and professionals in drug development. A validated, large-scale synthesis not only ensures a reliable supply of this key intermediate for preclinical and clinical studies but also directly impacts the overall cost and feasibility of bringing a new therapeutic agent to market. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic efforts. We will dissect the mechanistic underpinnings of each route, present a thorough validation workflow, and offer a transparent comparison of their respective strengths and weaknesses in the context of large-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several angles. In this guide, we will focus on two mechanistically distinct and scalable strategies:

  • Route A: The Vilsmeier-Haack/Baeyer-Villiger Oxidation Sequence. This two-step approach involves the initial formylation of an indole-2-carboxylate precursor at the C3 position, followed by an oxidative rearrangement to install the hydroxyl group.

  • Route B: The Dieckmann Condensation. This intramolecular cyclization strategy builds the indole core from an appropriately substituted anthranilic acid derivative, directly yielding the 3-hydroxyindole-2-carboxylate scaffold.

Below is a comparative overview of these two synthetic pathways.

FeatureRoute A: Vilsmeier-Haack/Baeyer-VilligerRoute B: Dieckmann Condensation
Starting Materials Readily available indole-2-carboxylatesSubstituted anthranilic acid derivatives
Key Transformations Electrophilic aromatic substitution, OxidationIntramolecular condensation
Scalability Generally good, with considerations for handling phosphorus oxychloride and peroxy acids.Good, with potential challenges in the synthesis of the acyclic precursor at scale.
Control of Regiochemistry Excellent, formylation predictably occurs at the electron-rich C3 position.Excellent, the cyclization is directed by the structure of the starting material.
Potential Hazards Use of corrosive and reactive reagents like POCl₃ and peroxy acids.Use of strong bases (e.g., sodium ethoxide) which are flammable and corrosive.
Overall Yield Generally good to high yields reported for both steps.[3][4]Good yields reported for the cyclization step.[3]

Route A: In-Depth Analysis of the Vilsmeier-Haack/Baeyer-Villiger Oxidation

This synthetic strategy leverages the inherent reactivity of the indole nucleus. The electron-rich C3 position is readily susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction an efficient method for introducing a formyl group. The subsequent Baeyer-Villiger oxidation then cleverly transforms this aldehyde into the desired hydroxyl group via an oxidative rearrangement.

Workflow for Route A

Route A Workflow start Ethyl 1H-indole-2-carboxylate vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) start->vilsmeier Step 1 intermediate Ethyl 3-formyl-1H-indole-2-carboxylate vilsmeier->intermediate baeyer Baeyer-Villiger Oxidation (m-CPBA or other peroxy acid) intermediate->baeyer Step 2 ester Ethyl 3-hydroxy-1H-indole-2-carboxylate baeyer->ester hydrolysis Ester Hydrolysis (e.g., aq. NaOH) ester->hydrolysis Step 3 product This compound hydrolysis->product

Workflow for the Vilsmeier-Haack/Baeyer-Villiger Synthesis
Detailed Experimental Protocol for Route A
  • Rationale: This step utilizes the Vilsmeier-Haack reagent, an electrophile generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group at the nucleophilic C3 position of the indole ring. The reaction is typically high-yielding and regioselective.

  • Procedure:

    • To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in dry DMF (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford ethyl 3-formyl-1H-indole-2-carboxylate.

  • Rationale: The Baeyer-Villiger oxidation converts aldehydes or ketones to esters or lactones, respectively, using a peroxy acid. In this case, the formyl group is oxidized, and subsequent rearrangement leads to the formation of a formate ester, which is then hydrolyzed in situ or during workup to the desired hydroxyl group. The choice of peroxy acid (e.g., meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid) can influence the reaction rate and selectivity.[5]

  • Procedure:

    • Dissolve the ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (10-20 volumes).

    • Cool the solution to 0 °C and add a solution of m-CPBA (1.1 - 1.5 eq) in the same solvent dropwise.

    • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess peroxide.

    • Wash the organic layer sequentially with an aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Rationale: The final step is a standard ester hydrolysis to yield the target carboxylic acid. Basic hydrolysis is commonly employed due to its efficiency.

  • Procedure:

    • Suspend ethyl 3-hydroxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq) and heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Route B: In-Depth Analysis of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6] For the synthesis of 3-hydroxy-1H-indole-2-carboxylates, this reaction is ingeniously applied to a substituted N-phenylglycine derivative, where the cyclization between the two ester groups leads directly to the formation of the indole ring system with the desired 3-hydroxy-2-carboxylate substitution pattern.[3]

Workflow for Route B

Route B Workflow start Substituted Anthranilic Acid Ester alkylation N-Alkylation with an α-haloacetate start->alkylation Step 1 precursor 2-[(Carboxymethyl)amino]benzoic acid diester alkylation->precursor dieckmann Dieckmann Condensation (e.g., NaOEt in Ethanol) precursor->dieckmann Step 2 ester Ethyl 3-hydroxy-1H-indole-2-carboxylate dieckmann->ester hydrolysis Ester Hydrolysis (e.g., aq. NaOH) ester->hydrolysis Step 3 product This compound hydrolysis->product

Workflow for the Dieckmann Condensation Synthesis
Detailed Experimental Protocol for Route B
  • Rationale: This step involves the N-alkylation of an anthranilic acid ester with an ethyl haloacetate to generate the diester precursor required for the Dieckmann condensation.

  • Procedure:

    • To a solution of ethyl anthranilate (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (2.0 - 3.0 eq).

    • Add ethyl bromoacetate (1.1 - 1.5 eq) and heat the mixture to 80-100 °C for several hours, monitoring the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Rationale: In the presence of a strong base, the α-proton of one of the ester groups is deprotonated to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. The resulting β-keto ester exists in equilibrium with its enol form, which in this case is the stable 3-hydroxyindole tautomer.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 - 1.5 eq) to anhydrous ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add a solution of the diester precursor (1.0 eq) in anhydrous ethanol dropwise at a temperature that maintains a gentle reflux.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring for the consumption of the starting material.

    • Cool the reaction mixture and neutralize with an acid such as acetic acid or dilute HCl.

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

  • This step is identical to Step 3 in Route A.

Validation of the Final Product and In-Process Controls

A robust synthetic process requires a comprehensive validation strategy to ensure the identity, purity, and consistency of the final product. This involves a combination of in-process controls (IPCs) and final product characterization.

In-Process Controls
StageAnalytical TechniquePurpose
Route A, Step 1 (Vilsmeier-Haack) TLC, HPLCTo monitor the consumption of ethyl 1H-indole-2-carboxylate and the formation of the 3-formyl derivative.
Route A, Step 2 (Baeyer-Villiger) TLC, HPLCTo monitor the disappearance of the aldehyde and the appearance of the 3-hydroxy ester.
Route B, Step 1 (N-Alkylation) TLC, HPLCTo track the conversion of ethyl anthranilate to the diester precursor.
Route B, Step 2 (Dieckmann) TLC, HPLCTo follow the cyclization of the diester to the 3-hydroxyindole-2-carboxylate.
Ester Hydrolysis (Both Routes) TLC, HPLCTo ensure complete conversion of the ester to the final carboxylic acid.
Final Product Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques.

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a broad singlet for the N-H proton, a signal for the O-H proton, and a broad signal for the carboxylic acid proton. The absence of the ethyl group signals from the precursor ester should be confirmed.

  • ¹³C NMR (DMSO-d₆): The spectrum should display the correct number of carbon signals, including the characteristic downfield signal for the carboxylic acid carbonyl carbon (typically in the 160-180 ppm range).[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands to be observed include a broad O-H stretch from the carboxylic acid and the hydroxyl group, an N-H stretch, and a C=O stretch from the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of this compound (C₉H₇NO₃, MW: 177.16 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A validated HPLC method should be used to quantify the main peak and any impurities. The use of a photodiode array (PDA) detector can provide additional information about the purity of the peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify any impurities observed in the HPLC analysis by providing their mass-to-charge ratio.

Validation Workflow

Validation Workflow start Crude this compound purification Purification (Recrystallization or Chromatography) start->purification hplc HPLC Purity Check (>98% desired) purification->hplc nmr ¹H and ¹³C NMR (Structural Confirmation) hplc->nmr If pure ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Analysis) ms->ir final_product Validated Final Product ir->final_product

General Validation Workflow for the Final Product

Conclusion and Recommendations

Both the Vilsmeier-Haack/Baeyer-Villiger oxidation and the Dieckmann condensation represent viable and scalable synthetic routes to the valuable intermediate, this compound.

  • Route A (Vilsmeier-Haack/Baeyer-Villiger) is arguably more direct if starting from readily available indole-2-carboxylates. The reactions are generally high-yielding and well-understood. However, the use of phosphorus oxychloride and peroxy acids requires careful handling and safety considerations, especially on a large scale.

  • Route B (Dieckmann Condensation) offers an elegant approach to the indole core, directly installing the desired functionality. The scalability of this route is highly dependent on the efficient and cost-effective synthesis of the acyclic diester precursor.

For an industrial setting, the choice between these two routes would likely depend on a thorough cost-benefit analysis, considering the price and availability of starting materials, reagent handling and safety protocols, and overall process efficiency. For a research and development environment, both routes offer reliable access to the target molecule.

It is the recommendation of this guide that process chemists and development scientists carefully evaluate both routes in the laboratory at a small scale to determine which is more amenable to their specific equipment, expertise, and project goals before committing to a large-scale campaign. A thorough understanding of the reaction mechanisms and potential side reactions, coupled with a robust analytical and validation strategy, will be paramount to the successful and efficient production of high-purity this compound.

References

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  • Inman, C. E., & Moody, C. J. (2013). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 90, 143.
  • Hickman, Z. L., Sturino, C. F., & Lachance, N. (2000). A concise synthesis of 3-hydroxyindole-2-carboxylates by a modified Baeyer–Villiger oxidation. Tetrahedron Letters, 41(43), 8217-8220.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
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  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules, 26(11), 3323.
  • Jakše, R., Svete, J., Stanovnik, B., & Golič Grdadolnik, S. (2003). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Helvetica Chimica Acta, 86(12), 3913-3923.
  • CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents. (n.d.).
  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. R. (2021).
  • Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, M. R., & Al-Hourani, B. J. (2021).
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • S. G. (2024).
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  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2019). Journal of Medicinal Chemistry, 62(24), 11135–11157.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Organic Letters, 22(17), 6882–6886.
  • J&K Scientific LLC. (n.d.). Baeyer-Villiger Oxidation Reaction. Retrieved from [Link]

  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(5), 5085–5113.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters, 6(11), 1134–1139.
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012).
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Head-to-head comparison of different analytical methods for 3-hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-hydroxy-1H-indole-2-carboxylic acid is paramount. This indole derivative is a key structural motif in various biologically active compounds, making its analytical determination critical in metabolism, pharmacokinetic, and quality control studies. This guide provides an in-depth, head-to-head comparison of various analytical methodologies for this analyte, offering field-proven insights and experimental data to inform your selection of the most suitable technique for your research needs.

Introduction to the Analyte: this compound

This compound is a metabolite and a potential building block in the synthesis of novel therapeutic agents. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and an indole nucleus, presents unique analytical challenges and opportunities. The choice of analytical method is dictated by the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, whether for qualitative identification or precise quantification.

Chromatographic Techniques

Chromatographic methods are the workhorses for the analysis of small molecules like this compound, offering high-resolution separation from complex matrices.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Expertise & Experience: The hydroxyl and carboxylic acid groups on the target analyte make it polar, leading to potentially poor retention on traditional C18 columns with highly aqueous mobile phases. Therefore, careful method development is crucial. The indole ring possesses a chromophore, making UV detection a straightforward choice. Furthermore, the indole moiety is fluorescent, allowing for highly sensitive detection.

Experimental Protocol: HPLC with UV and Fluorescence Detection

  • Sample Preparation:

    • For pure substances, dissolve an accurately weighed amount in the mobile phase to create a stock solution.

    • For biological matrices (e.g., plasma, urine), a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.

  • Instrumentation & Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution.

      • Solvent A: 0.1% formic acid in water

      • Solvent B: Acetonitrile

      • Gradient: Start with a low percentage of Solvent B (e.g., 10%), and increase linearly to a higher percentage (e.g., 90%) over a set time (e.g., 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV-Vis Detector: Monitor at the wavelength of maximum absorbance for the indole chromophore, typically around 280 nm.

      • Fluorescence Detector: Use an excitation wavelength of approximately 280 nm and an emission wavelength of around 350 nm.[1]

Trustworthiness: The method's validity should be confirmed through a full validation according to ICH guidelines, including linearity, accuracy, precision, selectivity, and stability. The use of an internal standard is highly recommended for quantitative analysis in complex matrices.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Pure Substance or Biological Matrix) Dissolve Dissolve in Mobile Phase Sample->Dissolve Pure Extract Protein Precipitation / SPE Sample->Extract Matrix Filter Filter (0.22 µm) Dissolve->Filter Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reversed-Phase Column Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Result Report Concentration Quantify->Result

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, providing exceptional specificity.

Expertise & Experience: This is the gold standard for trace-level quantification in complex biological matrices. The carboxylic acid and hydroxyl groups can be readily ionized using electrospray ionization (ESI), typically in negative ion mode for the deprotonated molecule [M-H]⁻ or positive ion mode for the protonated molecule [M+H]⁺. A sensitive LC-MS/MS method has been developed for the quantification of indole-3-carbinol metabolites, including indole-3-carboxylic acid, in plasma and urine.[2]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Similar to HPLC, but often with less stringent cleanup requirements due to the selectivity of MS/MS detection. A simple protein precipitation may suffice.

  • Instrumentation & Conditions:

    • LC System: A UHPLC system is preferred for faster analysis times and better resolution.

    • Column: A C18 or similar reversed-phase column of shorter length and smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: Similar to HPLC, using volatile buffers like formic acid or ammonium formate is essential for MS compatibility.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode. For this compound (MW = 191.17 g/mol ), potential precursor ions would be m/z 192.1 in positive mode or m/z 190.1 in negative mode.

    • MRM Transitions: Specific precursor and product ions need to be determined by infusing a standard solution of the analyte. For a related compound, indole-3-acetic acid, a precursor ion of m/z 176 and a product ion of m/z 130 has been used.[3]

Trustworthiness: Method validation is critical and should include assessment of matrix effects, in addition to standard validation parameters. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extract Protein Precipitation Sample->Extract Filter Filter Extract->Filter Inject Inject into UHPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Chromatogram Obtain MRM Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Ratio Chromatogram->Quantify Result Report Concentration Quantify->Result

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the low volatility of this compound, derivatization is mandatory to convert it into a more volatile and thermally stable compound.

Expertise & Experience: The presence of both a carboxylic acid and a hydroxyl group requires a derivatization agent that can react with both functional groups. Silylation is a common and effective approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[4][5] The derivatization step adds complexity but can yield excellent sensitivity and selectivity.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization:

    • Extract the analyte from the sample matrix and thoroughly dry the extract, as silylation reagents are moisture-sensitive.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS as a catalyst) to the dried extract.

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • Instrumentation & Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection for trace analysis.

    • Temperature Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer can be used.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Trustworthiness: The derivatization reaction yield and stability of the derivative must be carefully evaluated during method development and validation. An internal standard that undergoes similar derivatization is crucial.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Extraction & Drying Sample->Extract Derivatize Silylation (e.g., BSTFA) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan/SIM) Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Result Report Concentration Quantify->Result

Caption: GC-MS analysis workflow for this compound.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow capillary filled with an electrolyte solution.[6]

Expertise & Experience: CE offers very high separation efficiency and short analysis times.[7][8] For an acidic compound like this compound, capillary zone electrophoresis (CZE) is a suitable mode. The analyte will be negatively charged at a pH above its pKa, and its migration will be influenced by both its electrophoretic mobility and the electroosmotic flow.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Sample Preparation: Dissolve the sample in the running buffer or a compatible low-ionic-strength solution. Filtration is essential to prevent capillary blockage.

  • Instrumentation & Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

    • Running Buffer: A buffer with a pH above the pKa of the carboxylic acid, for example, a 25 mM sodium borate buffer at pH 9.2.

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at around 280 nm.

Trustworthiness: Reproducibility can be a challenge in CE and requires careful control of buffer composition, temperature, and capillary surface conditioning. The use of an internal standard is important for reliable quantification.

Workflow Diagram:

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Buffer Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into Capillary Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Quantify Quantify Peak Area Electropherogram->Quantify Result Report Concentration Quantify->Result

Caption: Capillary Electrophoresis analysis workflow.

Spectroscopic Techniques

Spectroscopic methods are valuable for the structural elucidation and characterization of this compound, although they are generally less suited for quantification in complex mixtures without prior separation.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the indole chromophore. The spectrum can be influenced by the solvent and pH.

  • Fluorescence Spectroscopy: The indole ring is naturally fluorescent, which can be exploited for highly sensitive detection. The fluorescence quantum yield of indole is approximately 0.26.[9] The emission spectrum is sensitive to the polarity of the solvent.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the indole, and the C=O stretch of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the molecule.

Head-to-Head Comparison

FeatureHPLC-UV/FluorescenceLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CZE)
Principle Differential partitioningMass-to-charge ratioVolatility and mass-to-charge ratioElectrophoretic mobility
Selectivity Moderate to HighVery HighHigh to Very HighHigh
Sensitivity Good (Fluorescence > UV)ExcellentExcellent (with SIM)Good
Limit of Detection ng/mL rangepg/mL to low ng/mL range[10]pg on column[4][5]ng/mL to µg/mL range
Sample Throughput ModerateHigh (with UHPLC)Low to ModerateHigh
Matrix Effects ModerateHigh (can be compensated)LowLow to Moderate
Cost ModerateHighModerateLow to Moderate
Ease of Use Relatively straightforwardComplexComplex (derivatization)Moderate
Primary Application Routine QC, quantificationBioanalysis, trace quantificationVolatile compound analysisCharged species, high-efficiency separations

Conclusion and Recommendations

The choice of the optimal analytical method for this compound is contingent upon the specific requirements of the study.

  • For routine quality control and quantification of relatively high concentrations in simple matrices, HPLC with UV or fluorescence detection offers a robust and cost-effective solution.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic or metabolomic studies, LC-MS/MS is the unequivocal method of choice due to its unparalleled sensitivity and selectivity.

  • GC-MS can be a powerful alternative, particularly for its high resolving power, but the additional derivatization step makes it more laborious and introduces potential sources of error.

  • Capillary Electrophoresis is an excellent technique for achieving high-efficiency separations and can be particularly useful for chiral separations if required, offering a complementary approach to HPLC.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the researcher to make an informed decision and generate high-quality, reliable data for this compound analysis.

References

  • Matsuda, F., Ishihara, A., Takanashi, K., & Miyagawa, H. (2010). Metabolic profiling analysis of genetically modified rice seedlings that overproduce tryptophan reveals the occurrence of its inter-tissue translocation. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and photobiology, 74(5), 549–559. [Link]

  • Jardine, D., Al-Jadi, A., & Kubátová, A. (2018). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of chromatography. A, 1573, 116–126. [Link]

  • A kind of 3-hydroxyindole derivative and its synthesis method and application. (n.d.).
  • Kubátová, A., Al-Jadi, A., & Jardine, D. (2018). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. ResearchGate. [Link]

  • United States Pharmacopeia. (n.d.). 1053 CAPILLARY ELECTROPHORESIS. [Link]

  • HGASSE, H., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed. [Link]

  • Skender, L., Karacić, V., & Prpić-Majić, D. (2002). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Arhiv za higijenu rada i toksikologiju, 53(3), 209–217. [Link]

  • Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis. [Link]

  • Dezena, A. C. L., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Adaway, J. E., et al. (2012). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry-Comparison with HPLC methodology. ResearchGate. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Liu, Y., et al. (2017). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PubMed. [Link]

  • Lecture 20: Capillary Electrophoresis. (n.d.). University of California, Davis.
  • DUAL FLUORESCENCE SPECTRA OF 1-HYDROXYINDOLES WITH VARIOUS C-C-Nb SIDE CHAINS AT 3-POSITION IN METHANOL Division of Pharmaceutic. (n.d.). HETEROCYCLES. [Link]

  • Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method. (1988). Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 1-8. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2021). MDPI. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2011). PubMed Central. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2021). MDPI. [Link]

  • Capillary electrophoresis-a high performance analytical separation technique. (2001). PubMed. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]

  • Quantitative Analysis of 5-hydroxyindoleacetic Acid in Rat Urine by High-performance Liquid Chromatography Method. (2021). ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends far beyond its application in your research. A foundational component of rigorous scientific practice and laboratory safety is the responsible management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Hydroxy-1H-indole-2-carboxylic acid, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.

Core Principle: Hazard Identification and Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 3-hydroxy derivative is not always readily available, we can infer its likely hazards from closely related indole-carboxylic acid isomers and the parent indole compound. This proactive assessment is the cornerstone of safe laboratory practice. The presence of the carboxylic acid and indole moieties suggests potential for irritation, toxicity, and environmental hazards.

The causality behind treating this compound as hazardous stems from its chemical structure. Carboxylic acids can be corrosive or irritating[1], and indole derivatives can exhibit various forms of biological activity and toxicity[2]. Therefore, we must operate under the precautionary principle that this compound is a hazardous substance.

Table 1: Comparative Hazard Profile of Related Indole Compounds

CompoundGHS Hazard StatementsSource
1H-Indole-2-carboxylic acid H302+H312: Harmful if swallowed or in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThermo Fisher Scientific[3]
1H-Indole-3-carboxylic acid H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationApollo Scientific[4]
Indole (Parent Compound) H302: Harmful if swallowedH311: Toxic in contact with skinH319: Causes serious eye irritationH400: Very toxic to aquatic lifeSigma-Aldrich

Based on this data, it is imperative to manage all waste containing this compound as regulated hazardous waste .

The Disposal Workflow: A Step-by-Step Protocol

The fundamental directive for disposal is that this chemical must not be discarded via standard trash or sanitary sewer systems.[3][5][6] It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate exposure risks identified in the hazard assessment.[3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect them for any signs of degradation or puncture before use.

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.[4]

  • Body Protection: A standard laboratory coat should be worn and kept fastened.

Step 2: Prepare the Hazardous Waste Container

The integrity of your waste management system begins with the container.

  • Compatibility: The container must be made of a material compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[7]

  • Condition: The container must be in good condition, free from leaks, cracks, or residues on the exterior.[8]

  • Sealing: The container must be capable of being securely sealed. It should be kept closed at all times except when waste is being added.[7][8][9] This is a common point of regulatory failure and is crucial for preventing spills and the release of vapors.[7]

Step 3: Labeling and Waste Identification

Proper labeling is a critical regulatory requirement mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10][11]

  • As soon as the first quantity of waste is added, affix a "HAZARDOUS WASTE" tag or label, available from your EHS office.[8][9]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • List all constituents and their approximate percentages if it is a mixed waste stream.

Step 4: Waste Segregation and Accumulation

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9]

  • Segregation: Do not mix this waste with other waste types. It should be collected as a non-halogenated solid organic acid waste. Keep it separate from incompatible materials such as strong oxidizing agents, bases, or acids.[5][12]

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[9][13]

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance gen Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Before Handling container Step 2: Prepare & Label Compatible Waste Container ppe->container accumulate Step 3: Accumulate Waste in Labeled Container in SAA container->accumulate segregate Step 4: Segregate from Incompatible Materials accumulate->segregate ehs Step 5: Contact EHS for Pickup (Container is Full or >6 mos old) segregate->ehs Request Disposal transport Step 6: Licensed Transporter Collects Waste ehs->transport facility Step 7: Final Disposal at Approved TSDF transport->facility

Caption: Workflow for the compliant disposal of this compound.
Step 5: Final Disposal Procedures
  • Once the waste container is full or has been accumulating for a set period (often six months, check with your EHS), arrange for its removal.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Ensure all paperwork, such as the waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final destination.[11][14]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensuring safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, contained solid spill, laboratory personnel with proper training and PPE can proceed with cleanup. For large spills, evacuate the area and contact EHS immediately.

  • Cleanup:

    • Wearing your full PPE, gently sweep the solid material to avoid generating dust.[4][15]

    • Use a plastic dustpan and place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a new, properly labeled hazardous waste container.[4][15]

    • Wipe the area with a damp cloth and then decontaminate with soap and water.[15]

    • All materials used for cleanup must be disposed of as hazardous waste.

By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship. This self-validating system ensures that each step, from initial handling to final disposal, is conducted with foresight and compliance, reinforcing the trustworthiness of your laboratory's operations.

References

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Indole-2-carboxylic acid - Safety Data Sheet. (Source details not fully provided in search results).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (Source details not fully provided in search results).
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (Source details not fully provided in search results).
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

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Navigating the Safe Handling of 3-Hydroxy-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Protocols

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 3-Hydroxy-1H-indole-2-carboxylic acid. As a Senior Application Scientist, the following protocols are designed to ensure both personal safety and the integrity of your research by explaining the rationale behind each procedural step.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary route of exposure to this compound in a laboratory setting is through inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure. The cornerstone of safe handling lies in a multi-layered PPE strategy.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH-approved N95 respirator is recommended if handling fine powders or when there is a potential for aerosol generation.[3]Mitigates the risk of inhaling dust particles that may cause respiratory tract irritation.[1][2]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and prevent cross-contamination. The following step-by-step process provides a framework for the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.

  • Weighing: If weighing the solid compound, do so carefully on a tared weigh paper or in a suitable container within the ventilated enclosure to minimize the generation of dust.

Dissolving and Solution Handling
  • Solvent Selection: When preparing solutions, select an appropriate solvent in which this compound is soluble.

  • Controlled Addition: Add the solid to the solvent slowly and stir gently to avoid splashing. If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard warnings.

Storage
  • Container Integrity: Store this compound in a tightly sealed, properly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Inventory Management: Maintain an accurate inventory of the chemical to track its usage and storage.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, or spills of a solution, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] It is often necessary to have chemical waste removed by a licensed professional waste disposal service.[4]

  • Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, and dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Diagrams

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Work Area prep1->prep2 prep3 Review Safety Data Sheet (if available) prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 store1 Store in Tightly Sealed, Labeled Container handle2->store1 dispose1 Collect Waste in Labeled, Sealed Container handle2->dispose1 store2 Keep in Cool, Dry, Ventilated Area store1->store2 dispose2 Dispose According to Institutional & Regulatory Guidelines dispose1->dispose2

Caption: A logical workflow for the safe handling of this compound.

References

  • MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(16), 4983. Retrieved from [Link]

  • Reddit. (2023, February 4). How does your lab dispose of harmful reagents used in cultures? r/microbiology. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.